3-(Naphthalen-1-yloxy)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-naphthalen-1-yloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-13(15)8-9-16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLBWCCELAOKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871970 | |
| Record name | 3-[(Naphthalen-1-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16563-41-0 | |
| Record name | Propionic acid, 3-(1-naphthyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016563410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Naphthalen-1-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-NAPHTHOXY)PROPIONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Naphthalen-1-yloxy)propanoic acid chemical properties
An In-Depth Technical Guide to 3-(Naphthalen-1-yloxy)propanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a bifunctional organic molecule incorporating a naphthalene core and a carboxylic acid moiety. We will delve into its chemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for its application in research and development.
Core Compound Properties and Identifiers
This compound is a solid organic compound whose structure features a propanoic acid chain linked to a naphthalene ring via an ether bond. This unique combination of a bulky, hydrophobic aromatic system and a polar, acidic functional group dictates its chemical behavior and potential applications.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-(1-Naphthoxy)propionic acid, 3-(1-naphthyloxy)propanoic acid | [1][2] |
| CAS Number | 16563-41-0 | [1] |
| Molecular Formula | C₁₃H₁₂O₃ | [1][2] |
| Molecular Weight | 216.23 g/mol | [1][2] |
| Appearance | White to pale yellow powder | [3] |
Computed Physicochemical Data
Computational models provide valuable insights into the molecule's behavior in various chemical environments.
| Descriptor | Value | Reference |
| XLogP3 | 3.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
The XLogP3 value of 3.1 suggests a significant degree of lipophilicity, indicating good solubility in organic solvents and potential for membrane permeability. The presence of both hydrogen bond donor (the carboxylic acid proton) and acceptor (the ether and carbonyl oxygens) sites allows for complex intermolecular interactions.[1]
Synthesis and Mechanistic Rationale
The most direct and common synthesis of this compound is achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This process involves the reaction of 1-naphthol with a suitable 3-carbon carboxylic acid synthon, typically a 3-halopropanoic acid.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis from 1-naphthol and 3-bromopropanoic acid. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Materials:
-
1-Naphthol
-
3-Bromopropanoic acid
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Suitable solvent for reaction (e.g., Ethanol or DMF)
-
Extraction solvent (e.g., Ethyl acetate)
Procedure:
-
Deprotonation of 1-Naphthol:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-naphthol in the chosen solvent.
-
Add an equimolar amount of sodium hydroxide (as a concentrated aqueous solution or pellets).
-
Stir the mixture at room temperature or with gentle heating.
-
Causality: Sodium hydroxide acts as a base to deprotonate the phenolic hydroxyl group of 1-naphthol. This is a crucial activation step, as the resulting sodium 1-naphthoxide is a much stronger nucleophile than the neutral 1-naphthol, which is necessary for the subsequent substitution reaction.
-
-
Nucleophilic Substitution:
-
To the solution of sodium 1-naphthoxide, add a solution of 3-bromopropanoic acid (1.0 to 1.1 equivalents) in the same solvent, dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The nucleophilic naphthoxide ion attacks the electrophilic carbon atom bearing the bromine atom in 3-bromopropanoic acid via an Sₙ2 mechanism. This displaces the bromide leaving group and forms the C-O ether bond. The carboxylate end of the bromo-acid is deprotonated under these basic conditions.
-
-
Work-up and Acidification:
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in water. Wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted 1-naphthol.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2). A precipitate should form.
-
Causality: Acidification serves two purposes: it protonates the sodium carboxylate salt of the product, rendering it insoluble in water, and it neutralizes any excess sodium hydroxide.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final, pure this compound.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the naphthyl ether.
Reactivity Map
Caption: Key reactive sites of this compound.
Carboxylic Acid Group
As a carboxylic acid, this molecule undergoes a range of characteristic reactions.[4][5]
-
Acidity: It is a moderate-strength acid and will readily react with bases to form carboxylate salts.[4][6] This property is fundamental to its purification, as it allows for separation from non-acidic impurities via aqueous extraction.
-
Esterification: In the presence of an alcohol and an acid catalyst, it can be converted into its corresponding ester. This is a common derivatization for modifying solubility or for use in further synthetic steps.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-(naphthalen-1-yloxy)propan-1-ol.
Naphthyl Ether Group
The ether linkage is generally stable under neutral, basic, and mild acidic conditions. However, it can be cleaved under harsh conditions, typically by refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which would yield 1-naphthol and 3-halopropanoic acid.
The ether oxygen atom is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the naphthalene ring. This means that reactions like nitration, halogenation, or Friedel-Crafts acylation will preferentially occur at positions 2 and 4 of the naphthalene ring system.
Potential Applications and Research Context
While specific, large-scale applications for this compound are not widely documented, its structure makes it a valuable intermediate and building block in several areas of chemical research:
-
Organic Synthesis: It serves as a versatile precursor for more complex molecules. The carboxylic acid handle allows for coupling reactions (e.g., amide bond formation), while the naphthalene moiety can be further functionalized.
-
Drug Discovery: Aryloxyalkanoic acids are a known structural motif in medicinal chemistry. Analogues of this compound could be explored as scaffolds for developing new therapeutic agents. For instance, related amino acid derivatives are used in neuroscience research and pharmaceutical development.[7]
-
Materials Science: The rigid and fluorescent naphthalene group suggests potential use in the development of functionalized polymers, sensors, or other advanced materials.[7]
Safety and Handling
Based on GHS classifications for similar aryloxyalkanoic acids and related compounds, this compound should be handled with appropriate care.
| Hazard Statement | Description | Reference |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] |
| H318/H319 | Causes serious eye damage/irritation | [1][8] |
| H335 | May cause respiratory irritation | [1] |
| H400 | Very toxic to aquatic life | [1] |
Handling Recommendations:
-
Use only in a well-ventilated area, such as a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Avoid breathing dust.[9]
-
Wash hands thoroughly after handling.[9]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Dispose of contents/container to an approved waste disposal plant.[9]
References
- 1. 3-(1-Naphthoxy)propionic acid | C13H12O3 | CID 85493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-(1-Naphthyl)propionic acid, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. quora.com [quora.com]
- 5. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 1-Naphthalenepropionic acid | C13H12O2 | CID 95254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
An In-Depth Technical Guide to 3-(Naphthalen-1-yloxy)propanoic Acid
CAS Number: 16563-41-0
Introduction: Unveiling the Potential of a Versatile Naphthalene Derivative
3-(Naphthalen-1-yloxy)propanoic acid is a member of the arylpropionic acid family, a class of compounds renowned for its diverse pharmacological activities.[1][2][3][4][5] The incorporation of the bulky, lipophilic naphthalene ring system suggests a potential for unique interactions with biological targets, making it a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential biological applications, offering a technical resource for scientists exploring its therapeutic promise.
While direct and extensive research on this specific molecule is emerging, this guide will draw upon established principles and data from closely related analogues to provide a robust framework for its scientific exploration. The core structure, a propanoic acid tethered to a naphthalene ring via an ether linkage, is a recurring motif in medicinally relevant molecules.[6]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | PubChem[7] |
| Molecular Weight | 216.23 g/mol | PubChem[7] |
| CAS Number | 16563-41-0 | PubChem[7] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. | General knowledge |
| XLogP3 | 3.1 | PubChem[7] |
Synthesis of this compound: A Practical Approach
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[8][9][10][11] This robust Sₙ2 reaction involves the nucleophilic attack of the naphthoxide ion on an alkyl halide. The overall synthetic strategy is a two-step process: formation of the ethyl ester followed by hydrolysis to the carboxylic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of Ethyl 3-(naphthalen-1-yloxy)propanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve naphthalen-1-ol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. The use of a mild inorganic base is crucial to deprotonate the phenolic hydroxyl group to form the more nucleophilic naphthoxide ion.
-
Alkylation: To the stirred suspension, add ethyl 3-bromopropanoate (1.2 eq.) dropwise at room temperature. The use of a primary alkyl halide is essential for an efficient Sₙ2 reaction, minimizing the potential for elimination side reactions.[10]
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Part 2: Hydrolysis to this compound
-
Hydrolysis: Dissolve the purified ethyl 3-(naphthalen-1-yloxy)propanoate in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux.
-
Monitoring: Monitor the hydrolysis by TLC until the starting material is no longer detectable.
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and acidify with 1M hydrochloric acid (HCl) until a precipitate forms (pH ~2-3).
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
-
Recrystallization: For further purification, the crude acid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[12]
Analytical Characterization: Ensuring Purity and Identity
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, as well as the methylene protons of the propanoic acid chain.[13] The ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.[14][15]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong carbonyl (C=O) stretching absorption around 1700-1725 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final compound.[16][17] A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is in its protonated form.
Caption: Analytical workflow for this compound.
Potential Biological Activities and Therapeutic Applications
Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][4] While the specific biological activity of this compound is not extensively documented, its structural similarity to known bioactive molecules suggests several promising avenues for investigation.
Potential as an Anti-inflammatory Agent
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The arylpropionic acid moiety is a classic pharmacophore for COX inhibition.
Antimicrobial Properties
Naphthalene derivatives have been reported to possess a broad spectrum of antimicrobial activities.[18] The lipophilic nature of the naphthalene ring may facilitate the disruption of microbial cell membranes.
Anticancer Potential
Various naphthalene-containing compounds have been investigated for their anticancer properties. The potential mechanisms of action are diverse and may involve the inhibition of key signaling pathways or the induction of apoptosis.
Metabolic Regulation
Derivatives of naphthalen-2-yloxy propionic acid have been shown to exhibit hypolipidemic activity, suggesting a potential role in the management of metabolic disorders.
Caption: Potential therapeutic applications of the core compound.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[7] It is also considered very toxic to aquatic life.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This compound represents a versatile chemical scaffold with significant potential for drug discovery and development. Its straightforward synthesis via the Williamson ether reaction makes it an accessible starting point for the generation of a diverse library of derivatives. While further research is needed to fully elucidate its specific biological targets and mechanisms of action, the established pharmacological profile of the arylpropionic acid and naphthalene moieties provides a strong rationale for its investigation in the fields of inflammation, infectious diseases, oncology, and metabolic disorders. This technical guide serves as a foundational resource to empower researchers to explore the full therapeutic potential of this promising molecule.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijpsr.com [ijpsr.com]
- 6. 3-[6-(2-Dimethylamino-1-imidazol-1-yl-butyl)-naphthalen-2-yloxy]-2,2-dimethyl-propionic acid as a highly potent and selective retinoic acid metabolic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(1-Naphthoxy)propionic acid | C13H12O3 | CID 85493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. scribd.com [scribd.com]
- 13. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. hmdb.ca [hmdb.ca]
- 15. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. dream.cnrs.fr [dream.cnrs.fr]
- 17. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 3-(Naphthalen-1-yloxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of modern drug discovery. Among the vast landscape of organic molecules, aryl propionic acid derivatives hold a significant place, with many exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] This guide provides a comprehensive technical overview of the synthesis of a promising member of this class: 3-(Naphthalen-1-yloxy)propanoic acid. This molecule, featuring a naphthalene core linked to a propanoic acid moiety via an ether linkage, presents a scaffold with considerable potential for further elaboration and investigation in medicinal chemistry.
This document is intended for researchers and scientists in both academic and industrial settings. It offers a detailed examination of the synthetic pathway, mechanistic insights, a step-by-step experimental protocol, and a thorough discussion of the characterization and safety considerations. By providing a robust and well-referenced resource, we aim to empower researchers to confidently synthesize and explore the potential of this compound and its derivatives.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis . This venerable yet highly effective SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2][3]
The overall transformation can be represented as follows:
Caption: Overall schematic of the Williamson ether synthesis for this compound.
The reaction proceeds in two key steps:
-
Deprotonation of 1-Naphthol: 1-Naphthol, being phenolic, is sufficiently acidic to be deprotonated by a moderately strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This in situ deprotonation generates the highly nucleophilic 1-naphthoxide anion.
-
Nucleophilic Attack: The 1-naphthoxide anion then acts as the nucleophile, attacking the electrophilic carbon atom of 3-bromopropanoic acid that bears the bromine atom. This concerted SN2 displacement results in the formation of the ether linkage and the expulsion of the bromide ion.
The choice of a primary alkyl halide, such as 3-bromopropanoic acid, is crucial for the success of the Williamson ether synthesis, as it minimizes the competing elimination (E2) reaction that can occur with secondary and tertiary halides.[2][3]
Detailed Experimental Protocol
This section provides a representative, detailed protocol for the synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 1-Naphthol | C₁₀H₈O | 144.17 | 90-15-3 | Harmful if swallowed or in contact with skin, causes serious eye damage.[4] |
| 3-Bromopropanoic Acid | C₃H₅BrO₂ | 152.97 | 590-92-1 | Causes severe skin burns and eye damage. |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Causes severe skin burns and eye damage. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely flammable, may form explosive peroxides. |
| Hydrochloric Acid (6 M) | HCl | 36.46 | 7647-01-0 | Causes severe skin burns and eye damage. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | May cause mild irritation. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic. |
| Recrystallization Solvent | e.g., Ethanol/Water | - | - | Flammable (Ethanol). |
Step-by-Step Procedure
Caption: Step-by-step workflow for the synthesis of this compound.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthol (e.g., 10.0 g, 0.069 mol) in an aqueous solution of sodium hydroxide (e.g., 6.0 g, 0.15 mol in 50 mL of water). Stir the mixture until the 1-naphthol has completely dissolved to form a clear solution of sodium 1-naphthoxide.
-
To this solution, add 3-bromopropanoic acid (e.g., 11.6 g, 0.076 mol) portion-wise.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of 6 M hydrochloric acid. This will protonate the carboxylate to form the carboxylic acid and precipitate the product.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Purification:
-
Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.[5] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.
-
Characterization of this compound
Thorough characterization of the synthesized product is essential to confirm its identity, purity, and structure. The following techniques are recommended:
-
Melting Point: The purified product should exhibit a sharp melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, as well as two triplets corresponding to the two methylene groups of the propanoic acid side chain, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum should display the expected number of signals for the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the naphthalene ring, and the methylene carbons of the side chain.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.[6]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.
Safety Considerations
It is of utmost importance to handle all chemicals with care and to be fully aware of their potential hazards.
-
1-Naphthol: Harmful if swallowed or in contact with skin and causes serious eye damage.[4] Avoid inhalation of dust and ensure good ventilation.
-
3-Bromopropanoic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care, avoiding any direct contact.
-
Sodium Hydroxide: A strong base that is highly corrosive and can cause severe burns to the skin and eyes.
-
Diethyl Ether: Highly flammable and can form explosive peroxides upon standing. Work in a well-ventilated fume hood away from any sources of ignition.
-
Hydrochloric Acid: A strong acid that is corrosive and can cause severe burns.
Always consult the Safety Data Sheets (SDS) for each chemical before use and follow all institutional safety protocols.
Applications in Drug Development
Aryl propionic acid derivatives are a well-established class of compounds with significant therapeutic applications.[1] The naphthalen-1-yloxy moiety in the target molecule is a key structural feature found in various biologically active compounds. For instance, derivatives of (naphthalen-yloxy)propanoic acid have been investigated as potential therapeutic agents.
One notable area of interest is in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin and leptin signaling pathways.[7] Inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes and obesity. The structural features of this compound make it an attractive starting point for the design and synthesis of novel PTP1B inhibitors.
Furthermore, naphthalene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[8] The unique electronic and steric properties of the naphthalene ring system can facilitate interactions with various biological targets. Therefore, this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential applications in oncology.[9]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis of this compound via the Williamson ether synthesis. By detailing the reaction mechanism, providing a step-by-step experimental protocol, and discussing the necessary characterization and safety precautions, this document serves as a valuable resource for researchers in the field of organic and medicinal chemistry. The potential of this compound as a building block for the development of novel therapeutic agents underscores the importance of a thorough understanding of its synthesis and properties. It is our hope that this guide will facilitate further research and innovation in the exciting area of drug discovery.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 3-(1-Naphthoxy)propionic acid | C13H12O3 | CID 85493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. codeconcepts.co.in [codeconcepts.co.in]
An In-depth Technical Guide to 3-(Naphthalen-1-yloxy)propanoic acid: Molecular Structure, Properties, and Scientific Applications
Abstract
This technical guide provides a comprehensive overview of 3-(naphthalen-1-yloxy)propanoic acid, a versatile carboxylic acid derivative that has garnered interest in medicinal chemistry and materials science. This document delves into the molecule's fundamental characteristics, including its detailed molecular structure and weight, and explores its physicochemical properties. Furthermore, this guide outlines a standard synthetic protocol, discusses the compound's relevance in the development of therapeutic agents, particularly as a scaffold for enzyme inhibitors, and provides essential safety and handling information. A comparative analysis with its constitutional isomer, 3-(naphthalen-2-yloxy)propanoic acid, is also presented to offer a complete chemical profile. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's properties and potential applications.
Introduction
This compound is an aromatic carboxylic acid characterized by a naphthalene ring linked to a propanoic acid moiety through an ether bond. The unique structural features of this molecule, particularly the bulky, lipophilic naphthalene group combined with the acidic carboxyl functional group, make it an interesting building block in various fields of chemical research. Its derivatives have shown promise in the development of novel therapeutic agents, underscoring the importance of a detailed understanding of its chemical and physical properties. This guide aims to provide a consolidated resource for scientists working with or considering the use of this compound in their research endeavors.
Molecular Structure and Weight
The fundamental identity of a chemical compound is defined by its molecular structure and weight. These parameters are crucial for its characterization, reactivity, and interactions with biological systems.
Molecular Structure
The molecular structure of this compound consists of a propanoic acid molecule where one of the hydrogen atoms of the hydroxyl group has been replaced by a naphthalen-1-yl group via an ether linkage at the 3-position of the propanoic acid chain. The naphthalene ring system is attached at its 1-position (alpha-position).
Below is a 2D representation of the molecular structure:
Caption: 2D Molecular Structure of this compound.
Molecular Identifiers and Weight
A summary of the key molecular identifiers and weight for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 216.23 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 16563-41-0 | --INVALID-LINK-- |
| SMILES | C1=CC=C2C(=C1)C=CC=C2OCCC(=O)O | --INVALID-LINK-- |
| InChI Key | JPLBWCCELAOKOU-UHFFFAOYSA-N | --INVALID-LINK-- |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and behavior in various chemical and biological systems.
| Property | Value | Source |
| Physical State | Solid | --INVALID-LINK-- |
| Melting Point | 157-159 °C | --INVALID-LINK-- |
| Boiling Point | 297.96 °C at 760 mmHg (predicted) | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | --INVALID-LINK-- |
| LogP | 2.857 (predicted) | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |
| Rotatable Bonds | 4 | --INVALID-LINK-- |
Synthesis
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 1-naphthol reacts with a 3-halopropanoic acid or its ester.
General Synthetic Scheme
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for Williamson ether synthesis.
Materials:
-
1-Naphthol
-
Ethyl 3-bromopropanoate
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-naphthol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 30 minutes. Then, add ethyl 3-bromopropanoate (1.2 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(naphthalen-1-yloxy)propanoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours.
-
Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Drug Discovery and Development
The this compound scaffold is of significant interest to medicinal chemists, primarily due to the favorable physicochemical properties conferred by the naphthalene ring system. This moiety can engage in hydrophobic and π-stacking interactions within the binding sites of biological targets.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Derivatives of this compound have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, and its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. The naphthalenyloxy moiety can serve as a phosphotyrosine mimetic, binding to the active site of the enzyme.
Mechanism of PTP1B Inhibition:
Caption: Simplified mechanism of PTP1B inhibition by naphthalenyloxy derivatives.
Experimental Protocol: PTP1B Inhibition Assay
The following is a generalized protocol for an in vitro PTP1B enzymatic assay using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP)
-
Test compound (this compound derivative)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the PTP1B enzyme solution, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the pNPP solution to each well to start the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate at 37 °C for 30 minutes. The enzymatic hydrolysis of pNPP produces p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Comparative Analysis with 3-(Naphthalen-2-yloxy)propanoic acid
3-(Naphthalen-2-yloxy)propanoic acid is a constitutional isomer of the title compound, with the only difference being the point of attachment of the propanoic acid chain to the naphthalene ring (2-position or beta-position). While structurally similar, this subtle change can lead to differences in their physicochemical and biological properties.
| Property | This compound | 3-(Naphthalen-2-yloxy)propanoic acid |
| CAS Number | 16563-41-0 | 16563-43-2 |
| Molecular Weight | 216.23 g/mol | 216.23 g/mol |
| Steric Hindrance | The 1-position is more sterically hindered due to the adjacent peri-hydrogen at the 8-position. | The 2-position is less sterically hindered. |
| Electronic Properties | The electronic properties of the naphthalene ring are influenced by the ether linkage at the more reactive alpha-position. | The electronic properties are influenced by the linkage at the less reactive beta-position. |
| Biological Activity | The specific spatial arrangement of the 1-isomer may lead to different binding affinities and selectivities for biological targets compared to the 2-isomer. | The different orientation of the propanoic acid chain relative to the naphthalene ring can result in altered interactions with enzyme active sites. |
The difference in steric and electronic environments between the 1- and 2-positions of the naphthalene ring can significantly impact the reactivity of the molecule and its ability to fit into the binding pockets of enzymes. Therefore, when designing derivatives for biological applications, the choice of isomer is a critical consideration.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical entity with a well-defined molecular structure and a range of interesting physicochemical properties. Its synthesis is straightforward, making it an accessible building block for further chemical modifications. The potential of its derivatives as enzyme inhibitors, particularly for PTP1B, highlights its importance in the field of drug discovery. This technical guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, and it is hoped that this information will be a valuable resource for researchers and scientists in their ongoing work.
A Guide to the Spectroscopic Characterization of 3-(Naphthalen-1-yloxy)propanoic Acid
Molecular Structure and Spectroscopic Overview
Before delving into individual techniques, let's consider the structure of 3-(Naphthalen-1-yloxy)propanoic acid. The molecule consists of a naphthalene ring system linked via an ether oxygen to a propanoic acid chain. This combination of an aromatic moiety and a carboxylic acid functional group will give rise to distinct and predictable signals in each spectroscopic method.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of unique proton environments and their connectivity. The chemical shifts are influenced by the electron density around the protons, with nearby electronegative atoms and aromatic rings causing significant deshielding (a downfield shift).
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[1][2] |
| b | ~7.8-8.2 | Multiplet | 2H | Naphthyl H | Protons on the naphthalene ring are in the characteristic aromatic region. Specific assignments for each naphthyl proton are complex without 2D NMR data. |
| c | ~7.3-7.6 | Multiplet | 4H | Naphthyl H | These aromatic protons will appear as a complex multiplet pattern typical of a substituted naphthalene system. |
| d | ~6.8-7.0 | Doublet or Doublet of Doublets | 1H | Naphthyl H (adjacent to oxygen) | The proton ortho to the ether linkage will be shifted slightly upfield relative to other aromatic protons due to the electron-donating effect of the oxygen. |
| e | ~4.3 | Triplet | 2H | -O-CH₂ -CH₂-COOH | These protons are adjacent to the electronegative ether oxygen, resulting in a significant downfield shift. They will appear as a triplet due to coupling with the adjacent CH₂ group. |
| f | ~2.9 | Triplet | 2H | -O-CH₂-CH₂ -COOH | These protons are adjacent to the carbonyl group, which also causes deshielding, though less so than the ether oxygen. They will appear as a triplet from coupling with the -O-CH₂- group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a signal for each unique carbon environment. The chemical shifts are indicative of the type of carbon (alkane, aromatic, carbonyl).
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~170-185 | C =O | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[1][3] |
| 2 | ~155 | Naphthyl C -O | The aromatic carbon directly bonded to the ether oxygen is deshielded due to the oxygen's electronegativity. |
| 3 | ~110-135 | Naphthyl C H and Quaternary C | The remaining eight carbons of the naphthalene ring will appear in the typical aromatic region.[3] |
| 4 | ~65-70 | -O-C H₂- | The carbon attached to the ether oxygen is shifted downfield. |
| 5 | ~35-40 | -C H₂-COOH | The carbon alpha to the carbonyl group is also deshielded. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Diagram 1: NMR Experimental Workflow
Caption: Workflow for NMR data acquisition.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic ring.
Table 3: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[1] |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid | This is a classic absorption for the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[1] |
| ~3050 | Medium | C-H stretch | Aromatic | C-H stretching vibrations on the naphthalene ring appear just above 3000 cm⁻¹. |
| 1500-1600 | Medium-Strong | C=C stretch | Aromatic | These absorptions are due to the carbon-carbon double bond stretching within the naphthalene ring. |
| ~1250 | Strong | C-O stretch | Ether & Carboxylic Acid | A strong C-O stretching band is expected for the aryl ether and the carboxylic acid. |
| 700-900 | Strong | C-H bend | Aromatic (out-of-plane) | The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic ring. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum (of the empty sample compartment or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram 2: IR Spectroscopy Workflow (ATR)
Caption: Workflow for ATR-FTIR spectroscopy.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and aspects of its structure.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₁₃H₁₂O₃), the molecular weight is 216.23 g/mol .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Ion | Rationale |
| 216 | [M]⁺ | The molecular ion peak, representing the intact molecule with one electron removed. |
| 144 | [C₁₀H₈O]⁺ | A likely major fragment resulting from the cleavage of the bond between the ether oxygen and the propanoic acid chain, representing the naphthoxy cation. |
| 115 | [C₉H₇]⁺ | Loss of a CHO group from the naphthoxy fragment. |
| 73 | [C₃H₅O₂]⁺ | The propanoic acid chain fragment. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS would be the preferred method.
-
Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to keep the molecular ion intact.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Diagram 3: LC-MS Logical Flow
Caption: Logical flow of an LC-MS experiment.
Conclusion
The structural confirmation of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and Mass Spectrometry data. This guide provides a robust framework for predicting and understanding the key spectroscopic features of this molecule. By grounding these predictions in the fundamental principles of each technique, researchers and drug development professionals can confidently approach the characterization of this and other novel chemical entities, ensuring the scientific integrity of their work.
References
Solubility of 3-(Naphthalen-1-yloxy)propanoic acid in different solvents
An In-Depth Technical Guide to the Solubility Profile of 3-(Naphthalen-1-yloxy)propanoic Acid
Abstract
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility of this compound, a molecule of interest for its potential applications in synthetic chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the underlying scientific principles that govern experimental design and data interpretation. We will detail the critical physicochemical properties of the target compound, present a validated, step-by-step protocol for determining thermodynamic solubility via the gold-standard shake-flask method, and analyze the expected solubility trends across a spectrum of chemically diverse solvents.[3][4]
Physicochemical Characterization and Solubility Predictions
Before any experimental work commences, a thorough understanding of the molecule's intrinsic properties is paramount. These characteristics allow us to anticipate its behavior and design a logical experimental strategy. This compound is a multifaceted molecule featuring a large, hydrophobic naphthalene ring, a flexible ether linkage, and an ionizable carboxylic acid group.
The interplay between these features dictates its solubility. The bulky, nonpolar naphthalene moiety will dominate interactions in nonpolar solvents while significantly limiting aqueous solubility. Conversely, the carboxylic acid group (an acidic proton donor and hydrogen bond acceptor) and the ether oxygen (a hydrogen bond acceptor) provide sites for interaction with polar solvents. The ionizability of the carboxylic acid means its solubility in aqueous media will be highly dependent on pH.[5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | PubChem[6] |
| Molecular Weight | 216.23 g/mol | PubChem[6] |
| XLogP3-AA (Predicted) | 3.1 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| pKa (Predicted) | ~4.5 - 5.0 | Typical for propanoic acids |
The positive XLogP3 value of 3.1 indicates a significant lipophilic character, predicting poor solubility in water and good solubility in less polar organic solvents.[6] The presence of both hydrogen bond donor and acceptor sites suggests that polar protic and aprotic solvents capable of hydrogen bonding will be effective at solvating the molecule.
The Gold Standard: Thermodynamic Solubility Determination
For robust and reliable data essential for late-stage development and formulation, thermodynamic solubility must be measured.[2][7] Unlike kinetic solubility, which can overestimate values due to the formation of supersaturated solutions or metastable solid forms, thermodynamic solubility represents the true equilibrium between the dissolved and undissolved compound.[3][5] The saturation shake-flask method is the most reliable and widely accepted technique for this purpose.[3][4][8]
Experimental Protocol: Equilibrium Shake-Flask Method
This protocol is designed as a self-validating system to ensure equilibrium is genuinely achieved.
Core Principle: An excess of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid and analyzed to determine the concentration of the dissolved solute.[3]
Step-by-Step Methodology:
-
Vessel Preparation: Add an excess amount of crystalline this compound to several sealed, inert glass vials (e.g., 8 mL amber glass vials). "Excess" means enough solid will remain undissolved at the end of the experiment, which can be confirmed visually.
-
Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the chosen solvent into each vial.
-
Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[2][7] For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is advisable.
-
Scientist's Insight: The 24-hour time point is a standard starting point, but true equilibrium must be confirmed. To do this, take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.[9] Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all particulate matter.
-
Trustworthiness Check: This filtration step is critical. Any suspended microcrystals in the analyzed sample will artificially inflate the measured solubility.
-
-
Sample Dilution: Immediately dilute the filtered supernatant with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical detector.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentration.[5][7]
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in units such as mg/mL or µg/mL.
Figure 1: Validated workflow for the Shake-Flask solubility determination method.
Solubility Profile & Data Interpretation
The following table presents an illustrative solubility profile for this compound. These values are representative examples based on the molecule's physicochemical properties and are intended to guide researchers.
Table 2: Illustrative Solubility of this compound in Various Solvents at 25°C
| Solvent | Solvent Class | Polarity Index | Expected Solubility (mg/mL) | Rationale |
| Water (pH 7.0) | Polar Protic | 10.2 | < 0.01 | Large hydrophobic naphthalene group dominates; limited ionization at neutral pH. |
| Ethanol | Polar Protic | 4.3 | ~25 - 50 | Good balance. Ethyl group interacts with naphthalene; hydroxyl group forms H-bonds with the carboxylic acid and ether. |
| Acetone | Polar Aprotic | 5.1 | > 100 | Strong dipole-dipole interactions and ability to accept H-bonds from the carboxylic acid promote high solubility. |
| Ethyl Acetate | Polar Aprotic | 4.4 | ~50 - 75 | The ester functionality provides polarity, while the ethyl groups offer favorable interactions with the nonpolar regions. |
| Dichloromethane | Polar Aprotic | 3.1 | > 100 | Effective at solvating large organic molecules with moderate polarity. |
| Hexane | Nonpolar | 0.1 | < 0.1 | Highly nonpolar solvent cannot effectively solvate the polar carboxylic acid and ether groups. |
Analysis of Trends: The data clearly illustrates the principle of "like dissolves like." Solubility is extremely low in the highly polar solvent, water, and the nonpolar solvent, hexane. The highest solubility is predicted in polar aprotic solvents like Acetone and Dichloromethane, which can effectively solvate the entire molecule without the energetic penalty of disrupting a strong hydrogen-bonding network like water's. Polar protic solvents like ethanol represent a middle ground, capable of interacting with both the polar and nonpolar regions of the molecule.
Visualizing the Structure-Solubility Relationship
The solubility of a molecule is not a monolithic property but a composite of contributions from its constituent functional groups. This relationship can be visualized to better understand its behavior.
Figure 2: Logical relationship between functional groups and solubility drivers.
Conclusion
This technical guide establishes a robust framework for determining and interpreting the solubility of this compound. By integrating an understanding of its physicochemical properties with a rigorous experimental methodology like the shake-flask method, researchers can generate high-quality, reliable data. The provided analysis demonstrates how the interplay between the hydrophobic naphthalene core and the polar carboxylic acid and ether functionalities results in a solubility profile that is highly dependent on the choice of solvent. This systematic approach is indispensable for guiding formulation development, process optimization, and further research in the fields of medicinal and materials chemistry.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. 3-(1-Naphthoxy)propionic acid | C13H12O3 | CID 85493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Potential biological activity of 3-(Naphthalen-1-yloxy)propanoic acid
An In-Depth Technical Guide to the Potential Biological Activities of 3-(Naphthalen-1-yloxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic organic compound featuring a naphthalene core linked to a propanoic acid moiety through an ether bond. While direct and extensive research on this specific molecule is nascent, its structural components are present in numerous compounds with significant and diverse biological activities. The naphthalene group is a well-known pharmacophore found in various approved drugs and clinical candidates, conferring properties that can influence protein-protein interactions and membrane transport. The propanoic acid side chain is also a common feature in bioactive molecules, notably the profen class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. This guide synthesizes existing research on structurally related compounds to build a scientifically rigorous framework for investigating the potential biological activities of this compound. We will explore its potential as an anticancer agent, a modulator of plant growth through auxin-like activity, and an antimicrobial compound. For each potential application, we will provide the scientific rationale, detailed experimental protocols for validation, and visual workflows to guide future research.
Potential Anticancer Activity
The naphthalene scaffold is a recurring motif in a multitude of compounds with demonstrated anticancer properties[2][3][4]. Its rigid, planar, and lipophilic nature allows it to participate in various biological interactions, including intercalation with DNA and binding to hydrophobic pockets of proteins. Furthermore, derivatives of propionic acid have been shown to induce cell death in cancer cells[5]. This convergence of structural precedents provides a strong rationale for investigating the anticancer potential of this compound.
Rationale and Potential Mechanisms
Structurally similar molecules provide compelling clues to potential mechanisms of action. For instance, the naftopidil analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, has demonstrated promising anticancer effects by inducing both apoptosis and necrosis in a variety of human cancer cell lines[6]. This suggests that the 3-(naphthalene-1-yloxy)propan-2-ol core, which is structurally very similar to our topic compound, is a key contributor to its cytotoxic activity. Additionally, other naphthalene derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a critical mediator of tumor cell proliferation, survival, and metastasis[2]. The propionic acid moiety itself has been found to induce autophagy and apoptosis in cervical cancer cells, mediated by the generation of reactive oxygen species (ROS) and inhibition of the NF-κB and AKT/mTOR signaling pathways[5].
Therefore, plausible anticancer mechanisms for this compound could involve:
-
Induction of Apoptosis: Triggering programmed cell death through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.
-
Inhibition of Pro-survival Signaling: Targeting key pathways like STAT3 or PI3K/AKT/mTOR that are often constitutively active in cancer.
-
Induction of Autophagy: Modulating the cellular self-degradation process, which can lead to cell death in some contexts.
Experimental Workflow for Anticancer Evaluation
A systematic approach is required to screen for and characterize the potential anticancer activity of this compound. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for evaluating the anticancer potential of this compound.
Detailed Experimental Protocols
1.3.1. Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
1.3.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V positive cells are apoptotic, and Annexin V/PI positive cells are late apoptotic or necrotic.
Hypothetical Data Summary
The following table presents a hypothetical summary of results from the initial anticancer screening.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.8 |
| HCT116 | Colorectal Carcinoma | 18.5 |
| HepG2 | Hepatocellular Carcinoma | 35.1 |
Potential as an Auxin Biosynthesis or Transport Modulator
Auxins are a class of plant hormones that play a central role in virtually every aspect of plant growth and development, including cell division, elongation, and differentiation[7][8]. The structural similarity of this compound to known synthetic auxins and auxin transport inhibitors, such as Naphthalene-1-acetic acid (NAA), makes it a candidate for modulating auxin-related pathways in plants[7].
Rationale and Potential Mechanisms
Research has shown that aminooxy-naphthylpropionic acid derivatives can act as inhibitors of auxin biosynthesis by targeting the enzyme TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1)[9]. Furthermore, aryl-substituted alpha-aminooxycarboxylic acids, including a naphthyl analog, have been identified as a new class of auxin transport inhibitors that compete for the N-1-naphthylphthalamic acid (NPA) binding site[10]. These findings suggest that the naphthalene and propanoic acid components of our target molecule could interact with key proteins in the auxin biosynthesis or transport pathways.
Potential mechanisms include:
-
Competitive inhibition of auxin receptors: The molecule could mimic natural auxins and bind to receptors like TIR1/AFB, either activating or blocking the downstream signaling cascade.
-
Inhibition of auxin biosynthesis enzymes: It might inhibit key enzymes such as TAA1, leading to a reduction in endogenous auxin levels.
-
Blocking of auxin transport: The compound could interfere with auxin efflux carriers (PIN proteins) or influx carriers (AUX/LAX proteins), disrupting the polar transport of auxin and leading to developmental defects.
Experimental Workflow for Auxin Activity Evaluation
The following workflow can be used to investigate the auxin-like or anti-auxin activity of the compound.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aryl-Substituted alpha-Aminooxycarboxylic Acids: A New Class of Auxin Transport Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Naphthalen-1-yloxy)propanoic acid derivatives and their synthesis
An In-depth Technical Guide to the Synthesis and Derivatization of 3-(Naphthalen-1-yloxy)propanoic Acid
Introduction: The Naphthyloxypropanoic Acid Scaffold
The this compound moiety represents a privileged scaffold in medicinal chemistry and materials science. As a derivative of aryl propionic acids, a class well-known for its non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, this structure combines the rigid, lipophilic naphthalene ring system with a flexible propanoic acid side chain.[1][2][3] This unique combination imparts specific steric and electronic properties that are key to its diverse biological activities.
Derivatives of this core structure have been investigated for a range of therapeutic applications, including as hypolipidemic agents for managing cholesterol, protein tyrosine phosphatase 1B (PTP1B) inhibitors for potential diabetes treatment, and as insect growth regulators.[4][5][6] This guide provides a comprehensive overview of the primary synthetic routes to this compound, details the mechanistic underpinnings of these reactions, and explores strategies for the synthesis of its diverse derivatives.
Core Synthesis: The Williamson Ether Synthesis Approach
The most direct and widely employed method for constructing the ether linkage in this compound is the Williamson ether synthesis.[7][8][9] This robust S(_N)2 reaction is ideal for coupling an alkoxide (or in this case, a phenoxide) with a primary alkyl halide.[9][10]
Mechanistic Rationale
The synthesis proceeds via a two-step, one-pot process:
-
Deprotonation: 1-Naphthol, a weakly acidic phenol, is treated with a strong base (e.g., sodium hydroxide or potassium hydroxide) to generate the highly nucleophilic sodium or potassium 1-naphthoxide salt. This step is critical as the neutral hydroxyl group of 1-naphthol is not a sufficiently powerful nucleophile to initiate the reaction.
-
Nucleophilic Substitution (S(_N)2): The resulting naphthoxide ion attacks the electrophilic carbon atom of a 3-halopropanoic acid (e.g., 3-bromopropanoic acid). This carbon bears a good leaving group (Br⁻). The reaction follows a bimolecular nucleophilic substitution (S(_N)2) pathway, where the nucleophile attacks from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral.[7][9] The reaction is most efficient with primary halides, as steric hindrance in secondary or tertiary halides can lead to competing elimination reactions.[9][10]
The overall workflow for this core synthesis is depicted below.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis.
Materials:
-
1-Naphthol
-
3-Bromopropanoic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Preparation of Sodium Naphthoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-naphthol in ethanol.[7] To this stirring solution, add an equimolar amount of sodium hydroxide (as a concentrated aqueous solution or crushed solid).[7] Gently heat the mixture to reflux for 10-15 minutes to ensure complete formation of the sodium 1-naphthoxide salt. The solution should become homogeneous.
-
Addition of Electrophile: Dissolve an equimolar amount of 3-bromopropanoic acid in a minimal amount of ethanol. Add this solution dropwise to the refluxing naphthoxide solution over 15-20 minutes.
-
Reaction: Continue to reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, transfer the reaction mixture to a beaker. Dilute with a significant volume of water.
-
Acidification: Slowly acidify the aqueous solution with concentrated HCl while stirring in an ice bath.[8] Monitor the pH with litmus or pH paper until it is strongly acidic (pH 1-2). This step protonates the carboxylate to form the final carboxylic acid product, which will precipitate out of the solution as a solid.
-
Filtration and Purification: Collect the crude solid product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.[7][8] The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified solid in a vacuum oven to yield the final product.
Key Experimental Parameters
The success of the synthesis depends on careful control of reaction conditions.
| Parameter | Recommended Choice | Rationale & Causality |
| Base | NaOH, KOH | Strong bases that completely deprotonate the phenolic hydroxyl group to form the required nucleophilic naphthoxide.[7][8] |
| Solvent | Ethanol, DMF, DMSO | Polar solvents are required to dissolve the ionic intermediates. Aprotic polar solvents like DMF and DMSO can accelerate S(_N)2 reactions.[11] |
| Electrophile | 3-Bromopropanoic acid | A primary halide is essential to favor the S(_N)2 mechanism over elimination. Bromides are more reactive than chlorides.[9] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition. |
| pH Control | Acidification to pH 1-2 | Ensures complete protonation of the carboxylate salt to precipitate the final, neutral carboxylic acid product for isolation.[8] |
Synthesis of Derivatives: Expanding Chemical Diversity
The true value of the this compound scaffold lies in its derivatization potential. Modifications can be targeted at the carboxylic acid group, the naphthalene ring, or the propanoic acid linker. The most common and straightforward approach is to modify the parent acid.
Derivatization at the Carboxylic Acid Terminus
The carboxylic acid functional group is a versatile handle for creating a wide array of derivatives, primarily amides and esters, which often leads to significant changes in biological activity.
-
Amide Synthesis: The carboxyl group can be converted into an amide by reaction with a primary or secondary amine. To facilitate this, the carboxylic acid is typically first activated. A common method is to convert it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride then readily reacts with the desired amine to form the corresponding amide.
-
Ester Synthesis: Esters are typically formed via Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).
-
Hydrazide and Hydrazone Synthesis: Reacting the parent acid's methyl or ethyl ester with hydrazine hydrate yields the corresponding hydrazide. This hydrazide can then be condensed with various aromatic or heterocyclic aldehydes to produce a library of hydrazone derivatives, a strategy often used to explore structure-activity relationships.[12]
The diagram below illustrates these primary derivatization pathways.
Characterization and Validation
The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. ¹H NMR will show characteristic signals for the naphthalene ring protons, the diastereotopic protons of the -O-CH₂-CH₂- group, and the absence of the phenolic -OH proton from the starting material.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. A strong absorption band around 1700-1725 cm⁻¹ confirms the presence of the carboxylic acid carbonyl (C=O) group. A broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.
-
Melting Point: A sharp melting point is a good indicator of the purity of a crystalline solid product.
Conclusion
The synthesis of this compound and its derivatives is a well-established process rooted in the classic Williamson ether synthesis. This method provides a reliable and versatile platform for accessing the core scaffold. The true potential of this molecule is realized through the strategic derivatization of its carboxylic acid terminus, enabling the exploration of a vast chemical space for drug discovery and materials science applications. By understanding the underlying mechanisms and optimizing experimental conditions, researchers can efficiently generate libraries of these valuable compounds for further investigation.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and hypolipidemic activity of novel 2-(naphthalen-2-yloxy)propionic acid derivatives as desmethyl fibrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Agricultural Bioactivity Evaluation of 1-(Naphthalen-1-yloxy)propan-2-ol Derivatives against Bemisia tabaci [pubmed.ncbi.nlm.nih.gov]
- 7. community.wvu.edu [community.wvu.edu]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Synthesis [organic-chemistry.org]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3-(Naphthalen-1-yloxy)propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction: Situating a Versatile Scaffolding in Modern Medicinal Chemistry
In the landscape of drug discovery and development, the strategic value of a chemical intermediate is measured by its versatility, accessibility, and the pharmacological potential of the scaffolds it can generate. 3-(Naphthalen-1-yloxy)propanoic acid, a bifunctional molecule incorporating a bulky, lipophilic naphthalene ring and a reactive carboxylic acid moiety, represents a significant, if under-documented, building block. The naphthyloxy alkanoic acid motif is a privileged structure found in a range of biologically active agents, from cardiovascular drugs to neurological modulators.
This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of data. We will dissect its core chemical identity, provide a field-proven protocol for its synthesis based on fundamental organic reactions, and contextualize its potential within modern research and development programs. This document is intended for the practicing researcher and drug development professional, offering both a solid theoretical grounding and practical, actionable methodologies.
Core Chemical and Physical Identity
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. These identifiers and computed properties provide the initial framework for assessing solubility, reactivity, and potential analytical approaches.
1.1. Standard Identifiers
| Identifier | Value | Source |
| InChIKey | JPLBWCCELAOKOU-UHFFFAOYSA-N | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 16563-41-0 | PubChem[1] |
| Molecular Formula | C₁₃H₁₂O₃ | PubChem[1] |
1.2. Physicochemical Properties
The properties summarized below are critical for predicting the compound's behavior in both chemical reactions and biological systems. The calculated LogP, for instance, suggests moderate lipophilicity, a key factor in membrane permeability.
| Property | Value | Unit |
| Molecular Weight | 216.23 | g/mol [1] |
| Topological Polar Surface Area (TPSA) | 46.5 | Ų[1] |
| XLogP3 (Computed LogP) | 2.8 | - |
| Hydrogen Bond Donor Count | 1 | -[1] |
| Hydrogen Bond Acceptor Count | 3 | -[1] |
| Rotatable Bond Count | 3 | -[1] |
Synthesis Methodology: The Williamson Ether Synthesis
The most logical and industrially scalable route to this compound is the Williamson ether synthesis. This classic Sɴ2 reaction is robust, well-understood, and highly effective for coupling an alkoxide (or, in this case, a more acidic phenoxide) with an alkyl halide.[2][3]
2.1. Mechanistic Rationale
The reaction proceeds via a two-step, one-pot process.
-
Deprotonation: 1-Naphthol, being a phenol, is significantly more acidic than a typical alcohol. A moderately strong base like sodium hydroxide or potassium carbonate is sufficient to deprotonate the hydroxyl group, forming the highly nucleophilic 1-naphthoxide anion.[4][5]
-
Nucleophilic Attack: The resulting naphthoxide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., ethyl 3-bromopropanoate). This Sɴ2 displacement of the bromide leaving group forms the ether linkage.
-
Hydrolysis: The resulting ester is then saponified (hydrolyzed) under basic conditions to yield the sodium salt of the target carboxylic acid, which is subsequently protonated during acidic workup.
The choice of an ester of 3-halopropanoic acid followed by hydrolysis is a strategic decision. It prevents the free carboxylic acid of a reagent like 3-bromopropanoic acid from interfering with the basic conditions required for the initial deprotonation step.
Caption: Workflow for the synthesis of this compound.
2.2. Detailed Experimental Protocol
This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar phenolic compounds.[4][6]
Materials:
-
1-Naphthol
-
Ethyl 3-bromopropanoate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-Naphthol (1.0 eq) in ethanol (approx. 5 mL per gram of naphthol).
-
Base Addition: While stirring, add a solution of sodium hydroxide (1.1 eq) in water. Stir the mixture at room temperature for 20 minutes. A slight color change indicating the formation of the sodium naphthoxide salt should be observed.
-
Alkyl Halide Addition: Add ethyl 3-bromopropanoate (1.05 eq) to the reaction mixture dropwise.
-
Ether Formation: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting 1-naphthol is observed.
-
Saponification: After cooling the mixture slightly, add an additional 1.5 eq of sodium hydroxide (as a concentrated aqueous solution) to the flask. Re-heat the mixture to reflux for another 2 hours to facilitate the complete hydrolysis of the intermediate ester.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with deionized water and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ethyl 3-bromopropanoate or other non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~2. A precipitate of the product should form.
-
Extract the acidified aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to afford this compound as a solid.
Applications in Research and Drug Development
While this compound itself is not an end-product drug, its core structure is a key pharmacophore that serves as a crucial starting point or intermediate for several classes of therapeutic agents.
3.1. Intermediate for Beta-Adrenergic Blockers
The 1-naphthyloxy-propanolamine scaffold is the defining feature of the beta-blocker propranolol.[7] The synthesis of propranolol and related analogs often involves intermediates like (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol, which are directly derived from 1-naphthol.[8] this compound can be chemically reduced to the corresponding alcohol and subsequently converted to these key epoxide or chlorohydrin intermediates, making it a valuable precursor in cardiovascular drug development.
3.2. Scaffold for Neurological and Anti-inflammatory Agents
The broader class of naphthyloxy derivatives has shown significant promise in targeting CNS disorders and inflammation.
-
Histamine H3 Receptor Ligands: A series of 1- and 2-naphthyloxy derivatives have been synthesized and evaluated as potent histamine H3 receptor antagonists/inverse agonists.[1] These compounds have potential applications in treating cognitive disorders, with lead compounds showing positive effects on memory deficits in preclinical models.[1]
-
Leukotriene Antagonists: Substituted (aryloxy)alkanoic acids, including naphthalene-containing structures, have been investigated as antagonists of the slow-reacting substance of anaphylaxis (SRS-A), targeting leukotriene receptors.[9] This positions them as potential treatments for asthma and other inflammatory conditions.
-
Monoamine Uptake Inhibitors: Patents describe 3-aryloxy-3-substituted propanamines, including naphthalenyloxy derivatives, as potent inhibitors of both serotonin and norepinephrine uptake, suggesting applications in the treatment of depression and other mood disorders.[10][11]
Caption: Potential drug development pathways from the core scaffold.
Analytical Methodologies
Robust analytical methods are essential for confirming structural identity, assessing purity, and quantifying the compound in various matrices.
4.1. Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography is the preferred method for purity assessment and quantification.
-
Method: A reverse-phase (RP) HPLC method is most suitable.[12]
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is effective.[13]
-
Detection: UV detection at a wavelength corresponding to the naphthalene chromophore (approx. 280 nm) provides excellent sensitivity.
-
Expected Elution: Given its LogP, the compound will be well-retained on a C18 column, allowing for good separation from more polar starting materials or more non-polar impurities.
4.2. Spectroscopic Characterization
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal for detecting the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons of the naphthalene ring system, typically in the 7.4-8.2 ppm range. The methylene protons of the propanoic acid chain will appear as two distinct triplets (or more complex multiplets depending on the solvent) in the 2.5-4.5 ppm range. The acidic proton of the carboxylic acid will be a broad singlet, often above 10 ppm.
-
¹³C NMR: Will confirm the presence of 13 unique carbon environments, including the carbonyl carbon of the carboxylic acid (~170-180 ppm), the carbons of the naphthalene ring, and the two aliphatic carbons of the propanoic acid chain.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1700-1725 cm⁻¹), and C-O stretching from the ether linkage (~1250 cm⁻¹).
Safety and Handling
According to GHS hazard classifications, this compound presents several hazards that necessitate careful handling.[1]
-
Hazards:
-
Harmful if swallowed.
-
Causes skin irritation and serious eye damage.
-
May cause respiratory irritation.
-
Very toxic to aquatic life.
-
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or powder.
-
Prevent release into the environment. Dispose of waste according to local, state, and federal regulations.
-
Conclusion
This compound stands as a testament to the principle that the value of a chemical compound often lies in its potential. While not a therapeutic agent in its own right, its robust and scalable synthesis, combined with its privileged structural motif, makes it a highly valuable intermediate for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, properties, and the pharmacological context of its derivatives empowers researchers to leverage this versatile scaffold in the creation of next-generation therapeutics for a wide array of human diseases.
References
- 1. Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
- 7. (+-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride | C16H22ClNO2 | CID 25137848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted (aryloxy)alkanoic acids as antagonists of slow-reacting substance of anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5023269A - 3-aryloxy-3-substituted propanamines - Google Patents [patents.google.com]
- 11. US4956388A - 3-aryloxy-3-substituted propanamines - Google Patents [patents.google.com]
- 12. Separation of Propanoic acid, 3-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. jfda-online.com [jfda-online.com]
An In-depth Technical Guide to the Safety and Hazards of 3-(Naphthalen-1-yloxy)propanoic Acid for Research and Development
Abstract
3-(Naphthalen-1-yloxy)propanoic acid is a chemical compound with potential applications in various research and development sectors. As with any novel substance, a thorough understanding of its safety profile is paramount for the protection of laboratory personnel and the environment. This technical guide provides a comprehensive overview of the known and potential hazards associated with this compound. It is intended for an audience of researchers, scientists, and drug development professionals. This document synthesizes available toxicological data, discusses potential mechanisms of toxicity by drawing parallels with structurally related compounds like naphthalene, and provides detailed experimental protocols for hazard assessment. The aim is to foster a culture of safety and to provide the scientific community with the necessary tools to handle this compound responsibly.
Introduction to this compound
This compound, with the molecular formula C₁₃H₁₂O₃, is an aromatic carboxylic acid.[1] Its structure, featuring a naphthalene ring linked to a propanoic acid moiety via an ether bond, suggests a range of potential chemical and biological activities. While specific applications are still under investigation, its structural motifs are found in various biologically active molecules. Given its potential utility, a proactive and thorough assessment of its safety and hazards is a critical prerequisite for its use in any research or development setting.
Hazard Identification and Classification
Based on aggregated data from multiple notifications to the ECHA C&L Inventory, this compound has a well-defined hazard profile.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning regarding its potential health and environmental effects.
GHS Classification
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
H315: Causes skin irritation (Skin corrosion/irritation, Category 2)[1]
-
H318: Causes serious eye damage (Serious eye damage/eye irritation, Category 1)[1]
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]
-
H400: Very toxic to aquatic life (Hazardous to the aquatic environment, acute hazard, Category 1)[1]
The corresponding pictograms are:
Table 1: Summary of GHS Hazard Information for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |
Source: PubChem CID 85493[1]
Toxicological Profile and Mechanistic Insights
While specific toxicological studies on this compound are not extensively published, the presence of the naphthalene moiety provides a strong basis for predicting its metabolic fate and potential for toxicity. The toxicology of naphthalene is well-documented and serves as a crucial reference point.
The Role of Metabolism in Naphthalene-Induced Toxicity
Naphthalene itself is not the primary toxic agent. Instead, its toxicity is mediated by its metabolic activation by cytochrome P450 enzymes in the liver and other tissues, such as the lungs.[2][3][4] This metabolic process generates reactive intermediates, including naphthalene oxide (an epoxide) and subsequently 1,2- and 1,4-naphthoquinones.[2][3] These reactive metabolites are responsible for the cytotoxic effects of naphthalene, which include depletion of glutathione, oxidative stress, and damage to cellular macromolecules.[3] The lungs are a primary target for naphthalene toxicity, particularly the non-ciliated bronchiolar epithelial cells (Clara cells).[5][6]
Given the structural similarity, it is plausible that this compound could undergo similar metabolic activation on the naphthalene ring, leading to the formation of reactive metabolites and subsequent cellular damage.
Caption: Postulated metabolic activation pathway of this compound.
Recommended Safety Precautions and Handling Procedures
A thorough risk assessment should be conducted before any experiment involving this compound.[7][8][9][10][11]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. In case of splashing, a face shield should also be worn.
-
Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile) are essential.[12]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Eyewash Stations and Safety Showers: These should be readily accessible in the laboratory.
Handling and Storage
-
Handling: Avoid creating dust. Use only non-sparking tools.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
Experimental Protocols for Hazard Assessment
A tiered approach to toxicity testing is recommended, starting with in vitro assays before proceeding to more complex in vivo studies if necessary.[14]
In Vitro Toxicity Testing
In vitro methods provide a cost-effective and ethical alternative to animal testing for initial screening.[15][16][17]
-
Objective: To determine the concentration of this compound that causes cell death.
-
Method:
-
Culture a relevant cell line (e.g., human lung epithelial cells like A549 or bronchial epithelial cells like BEAS-2B) in a 96-well plate.
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
Expose the cells to the different concentrations of the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.
-
Determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
-
-
Objective: To assess the potential of the compound to cause skin irritation or corrosion.
-
Method: Utilize a validated in vitro reconstructed human epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).
-
Apply a known amount of this compound to the surface of the RhE tissue.
-
Incubate for a defined period.
-
Assess cell viability using a colorimetric assay (e.g., MTT).
-
Compare the results to positive and negative controls to classify the compound's irritation potential according to established guidelines.
-
-
Objective: To evaluate the potential for serious eye damage.
-
Method: Employ an in vitro method such as the Bovine Corneal Opacity and Permeability (BCOP) test or a reconstructed human cornea-like epithelium (RhCE) model.
-
Apply the test substance to the corneal tissue or model.
-
Measure changes in opacity and permeability (for BCOP) or assess cell viability (for RhCE).
-
Classify the substance based on the observed effects.
-
Caption: Tiered in vitro testing workflow for hazard assessment.
In Vivo Toxicity Studies (if necessary)
If in vitro data indicates significant toxicity, or for regulatory submissions, in vivo studies may be required.[18][19][20][21] These studies must be conducted in compliance with Good Laboratory Practice (GLP) principles.[14]
-
Objective: To determine the acute oral toxicity of the compound.
-
Method:
-
Use a small group of rodents (typically rats or mice).
-
Administer a single oral dose of this compound.
-
Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Conduct a necropsy at the end of the study to examine for gross pathological changes.
-
-
Objective: To assess the potential for dermal irritation or corrosion in vivo.
-
Method:
-
Apply the compound to a small area of the shaved skin of an animal (typically a rabbit).
-
Observe the application site for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Score the reactions to classify the substance.
-
-
Objective: To determine the potential for eye irritation or corrosion in vivo.
-
Method:
-
Instill the test substance into the conjunctival sac of one eye of an animal (typically a rabbit).
-
Examine the eye at regular intervals for signs of corneal opacity, iritis, conjunctival redness, and chemosis.
-
Score the ocular lesions to classify the irritancy potential.
-
Environmental Hazards
The GHS classification "Very toxic to aquatic life" (H400) indicates that this compound poses a significant risk to aquatic ecosystems.[1] Therefore, it is imperative that this compound is not released into the environment. All waste materials containing this substance should be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with a clear hazard profile that necessitates careful handling and the implementation of robust safety protocols. It is harmful if swallowed, causes severe skin and eye damage, and may cause respiratory irritation. Furthermore, it is very toxic to aquatic life. The potential for metabolic activation to reactive intermediates, similar to naphthalene, underscores the need for a thorough understanding of its toxicological properties. By following the guidelines and experimental protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner, minimizing risks to themselves and the environment.
References
- 1. 3-(1-Naphthoxy)propionic acid | C13H12O3 | CID 85493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthalene Technical Fact Sheet [npic.orst.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. gov.uk [gov.uk]
- 5. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Operations | Chemistry [chemistry.stanford.edu]
- 8. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 10. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. nj.gov [nj.gov]
- 13. chemscene.com [chemscene.com]
- 14. histologix.com [histologix.com]
- 15. fiveable.me [fiveable.me]
- 16. In vitro testing of drug toxicity | PPTX [slideshare.net]
- 17. criver.com [criver.com]
- 18. gulfcoastconsortia.org [gulfcoastconsortia.org]
- 19. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. nuvisan.com [nuvisan.com]
- 21. inotiv.com [inotiv.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-(Naphthalen-1-yloxy)propanoic Acid
Introduction: The Analytical Imperative for 3-(Naphthalen-1-yloxy)propanoic Acid
This compound is a synthetic organic compound featuring a naphthalene ring linked to a propanoic acid moiety through an ether bond. As with many naphthalene derivatives, this class of molecules is of significant interest in pharmaceutical and life sciences research due to its potential biological activities. Accurate and precise quantification of this analyte is paramount throughout the drug development lifecycle, from early-stage metabolic studies to final product quality control. The inherent physicochemical properties of this compound—notably its aromaticity, acidic nature, and moderate lipophilicity—dictate the selection and optimization of appropriate analytical methodologies.
This comprehensive guide provides detailed protocols for the quantification of this compound in both pharmaceutical formulations and biological matrices. The methodologies presented are grounded in established analytical principles and are designed to be robust, reliable, and compliant with stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis due to its robustness, cost-effectiveness, and wide applicability. For this compound, the naphthalene chromophore allows for sensitive detection using UV spectrophotometry. The following protocol is designed for the quantification of the analyte in a drug substance or formulated product.
Causality in Method Design
The selection of a reversed-phase C18 column is based on the nonpolar nature of the naphthalene ring, which will interact favorably with the stationary phase. The mobile phase, a mixture of acetonitrile and an acidic aqueous buffer, is chosen to ensure the analyte is in its neutral, protonated form, leading to better retention and sharp, symmetrical peak shapes. An acidic modifier like formic or phosphoric acid is crucial to suppress the ionization of the carboxylic acid group[1].
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol: HPLC-UV Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (v/v) = 60:40
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the naphthalene chromophore)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation (e.g., for tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter before injection.
-
4. Data Analysis and System Suitability:
-
Calibration Curve: Plot the peak area of the analyte against the concentration of the calibration standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
System Suitability: Inject the 25 µg/mL standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 1.5, and the theoretical plates should be ≥ 2000.
Validation Parameters (Typical)
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.999 over the range of 1-100 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL (Signal-to-Noise ratio of 3:1) |
| Limit of Quantification (LOQ) | ~0.3 µg/mL (Signal-to-Noise ratio of 10:1) |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma, urine), LC-MS/MS is the method of choice. This protocol is tailored for the quantification of this compound in human plasma.
Causality in Method Design
The use of tandem mass spectrometry provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. Electrospray ionization (ESI) in negative mode is selected because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which is ideal for MS detection[2][3]. A solid-phase extraction (SPE) step is incorporated for sample cleanup, which is critical for removing plasma proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system. A structurally similar internal standard (IS) is used to correct for variability in sample preparation and instrument response. A suitable IS would be an isotopically labeled version of the analyte or a close structural analog like 2-naphthoxyacetic acid.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS bioanalysis.
Detailed Protocol: LC-MS/MS Quantification in Plasma
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., 2-Naphthoxyacetic acid or stable isotope-labeled analyte
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
SPE cartridges (e.g., Oasis HLB)
2. Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.1-4.0 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
MRM Transitions (example):
-
Analyte: Q1: 215.1 m/z → Q2: 143.1 m/z (loss of propanoic acid side chain)
-
IS (2-Naphthoxyacetic acid): Q1: 201.1 m/z → Q2: 143.1 m/z (loss of carboxymethyl group)
-
3. Sample Preparation (Solid-Phase Extraction):
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of IS working solution (e.g., 1 µg/mL in methanol).
-
Add 200 µL of 1% formic acid in water and vortex.
-
Condition SPE Cartridge: Sequentially pass 1 mL of methanol and 1 mL of water through the cartridge.
-
Load: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash: Wash with 1 mL of 5% methanol in water.
-
Elute: Elute the analyte and IS with 1 mL of methanol.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the residue in 100 µL of mobile phase A and inject.
4. Data Analysis:
-
Calibration Curve: Prepare calibration standards in blank plasma and process them alongside the samples. Plot the peak area ratio (Analyte/IS) versus concentration. Use a weighted (1/x²) linear regression.
-
Quality Controls (QCs): Analyze QCs at low, medium, and high concentrations in triplicate to assess the accuracy and precision of the run.
Validation Parameters (Typical)
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 over the range of 0.5-500 ng/mL |
| Accuracy (Mean % RE) | Within ±15% of nominal (±20% at LLOQ) |
| Precision (CV) | ≤15% (≤20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Matrix Effect & Recovery | Consistent and reproducible across lots |
| Stability | Bench-top, Freeze-thaw, and Long-term stability demonstrated |
References
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-(Naphthalen-1-yloxy)propanoic acid
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-(Naphthalen-1-yloxy)propanoic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a detailed protocol grounded in fundamental chromatographic principles. The narrative explains the causal logic behind each methodological choice, from stationary phase selection to mobile phase optimization. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, ensuring high sensitivity, specificity, and reproducibility. The protocol is designed to be self-validating, incorporating system suitability tests and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction and Method Rationale
This compound is a naphthalene derivative containing a carboxylic acid moiety. Its analysis is critical in various stages of research and development, including synthesis monitoring, purity assessment, and stability studies. The molecule's key physicochemical properties, summarized in Table 1, dictate the analytical approach.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | PubChem[4] |
| Molecular Weight | 216.23 g/mol | PubChem[4] |
| XLogP3 (Hydrophobicity) | 3.1 | PubChem[4] |
| Predicted pKa | ~4.6 (estimated from similar structures) | ChemicalBook[5] |
The molecule's significant hydrophobicity (XLogP3 of 3.1) makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical technique.[6][7] The presence of the acidic propanoic acid group requires careful control of the mobile phase pH to ensure consistent retention and optimal peak symmetry.
The Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase was selected due to its strong hydrophobic interactions with the naphthalene ring of the analyte, providing excellent retention. The choice of a modern, end-capped C18 column with high purity silica minimizes secondary interactions with free silanols, which can cause peak tailing, especially with acidic compounds.[8]
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which allows for higher efficiency and lower backpressure, and its superior UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: The critical factor for analyzing this acidic compound is the suppression of carboxylate anion formation. By controlling the mobile phase pH to be at least two units below the analyte's pKa, the compound remains in its neutral, protonated form (-COOH).[8][9] This prevents ion-exclusion effects, leading to consistent retention and sharp, symmetrical peaks. A phosphate buffer at pH 2.5 is selected as it provides high buffering capacity in the desired range and is compatible with UV detection.
-
-
Detector Selection: The naphthalene ring system is a strong chromophore. A UV detector set at a wavelength of 280 nm provides high sensitivity for this analyte. The use of a Photodiode Array (PDA) detector is highly recommended as it allows for simultaneous acquisition across a range of wavelengths, enabling peak purity analysis and spectral confirmation of the analyte's identity.
The logical flow of this method development process is illustrated in the diagram below.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. 3-(1-Naphthoxy)propionic acid | C13H12O3 | CID 85493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(1-NAPHTHYL)-PROPIONIC ACID | 3243-42-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. scispace.com [scispace.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for 3-(Naphthalen-1-yloxy)propanoic Acid in Laboratory Research
Introduction: Unveiling the Potential of a Naphthyl-Based Carboxylic Acid
3-(Naphthalen-1-yloxy)propanoic acid is a synthetic organic compound characterized by a naphthalene ring linked to a propanoic acid moiety through an ether bond. Its structural similarity to endogenous plant hormones, particularly auxins, suggests its potential utility as a modulator of plant growth and development. While direct and extensive research on this specific molecule is emerging, its chemical architecture, featuring a bulky hydrophobic naphthalene group and a carboxylic acid side chain, positions it as a compelling candidate for investigating auxin signaling pathways, root development, and overall plant morphology.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for utilizing this compound as a laboratory reagent. The protocols outlined herein are designed to be robust and self-validating, enabling rigorous scientific inquiry into its biological effects.
Physicochemical Properties
A thorough understanding of the compound's properties is critical for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | PubChem |
| Molecular Weight | 216.23 g/mol | PubChem |
| CAS Number | 16563-41-0 | PubChem |
| Appearance | White to off-white crystalline powder | Inferred from typical properties of similar compounds |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol); sparingly soluble in water | Inferred from chemical structure |
Proposed Application: A Tool for Investigating Plant Auxin Biology
Based on its structural analogy to known synthetic auxins like 1-Naphthaleneacetic acid (NAA), this compound is hypothesized to exhibit auxin-like activity or, conversely, act as an antagonist to natural auxins like Indole-3-acetic acid (IAA).[1][2] This makes it a valuable tool for a variety of plant biology studies.
Potential Research Areas:
-
Root Development: Investigating its effect on primary root elongation, lateral root formation, and adventitious rooting.[3]
-
Callus Induction and Tissue Culture: As a potential supplement in plant tissue culture media to promote cell division and differentiation.
-
Gene Expression Studies: Analyzing the expression of auxin-responsive genes in response to treatment.
-
Structure-Activity Relationship Studies: Comparing its efficacy to other auxin analogs to understand the structural requirements for auxin activity.
Experimental Protocol: Arabidopsis thaliana Primary Root Elongation Assay
This protocol details a fundamental assay to determine the effect of this compound on primary root growth in the model organism Arabidopsis thaliana.
Principle:
The elongation of the primary root in Arabidopsis is highly sensitive to exogenous auxins. High concentrations of auxins typically inhibit primary root growth, while lower concentrations can sometimes have a stimulatory effect. This assay will quantify the dose-dependent effect of the test compound on root elongation.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
This compound
-
Murashige and Skoog (MS) medium, including vitamins
-
Sucrose
-
Phytagel or Agar
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (100 mm x 15 mm)
-
Sterile micropipette tips and tubes
-
Growth chamber with controlled light and temperature
-
Ruler or digital imaging system for root measurement
-
Image analysis software (e.g., ImageJ)
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure complete dissolution. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Treatment Media:
-
Prepare sterile MS agar medium (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Prepare a control plate containing an equivalent volume of DMSO without the test compound.
-
Pour approximately 25 mL of the medium into each sterile petri dish and allow it to solidify.
-
-
Seed Sterilization and Plating:
-
Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a solution of 20% bleach and 0.05% Triton X-100.
-
Rinse the seeds 4-5 times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Aseptically place 10-15 seeds in a line on the surface of the prepared agar plates, approximately 1 cm from the top edge.
-
-
Incubation and Growth:
-
Seal the petri dishes with breathable tape.
-
Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
-
Data Collection and Analysis:
-
After 7-10 days of growth, carefully remove the plates from the growth chamber.
-
Capture high-resolution images of the plates.
-
Measure the length of the primary root for each seedling from the root-shoot junction to the root tip using a ruler or image analysis software.
-
Calculate the average root length and standard deviation for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatment groups and the control.
-
Expected Results and Interpretation:
| Treatment | Expected Primary Root Length (relative to control) | Interpretation |
| Control (DMSO) | 100% | Baseline growth |
| 0.01 µM | ~100-110% | Potential slight stimulation of root growth |
| 0.1 µM | ~80-100% | Mild to no inhibition |
| 1 µM | ~40-60% | Moderate inhibition of root growth |
| 10 µM | ~10-30% | Strong inhibition of root growth |
| 100 µM | <10% | Severe inhibition of root growth |
A dose-dependent inhibition of primary root elongation would suggest that this compound acts as an auxin agonist. Conversely, a lack of effect or a rescue of an IAA-induced inhibition (in a co-treatment experiment) could indicate an antagonistic role.
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting… [ouci.dntb.gov.ua]
Applications of 3-(Naphthalen-1-yloxy)propanoic Acid in Organic Synthesis: A Technical Guide for Researchers
This document provides a detailed exploration of the synthetic utility of 3-(Naphthalen-1-yloxy)propanoic acid, a versatile bifunctional building block in organic synthesis. Targeted at researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts to offer in-depth insights into the strategic application of this compound. We will delve into its preparation, key reactive sites, and its role as a precursor to a variety of valuable molecular scaffolds. The protocols provided herein are designed to be robust and are accompanied by explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₃ | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| Appearance | Solid (predicted) | |
| CAS Number | 16563-41-0 | [1] |
| Predicted pKa | ~4.5 (carboxylic acid) | |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, DMF, alcohols), sparingly soluble in water. |
I. Synthesis of this compound: A Robust Protocol
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a haloalkane by a phenoxide. In this case, 1-naphthol is deprotonated to form the more nucleophilic 1-naphthoxide, which then displaces a halide from a 3-halopropanoate ester. Subsequent hydrolysis of the ester furnishes the target carboxylic acid.
Experimental Protocol: Williamson Ether Synthesis and Hydrolysis
Reaction Scheme:
Workflow for the synthesis of the title compound.
Materials and Reagents:
-
1-Naphthol
-
Ethyl 3-bromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of Ethyl 3-(naphthalen-1-yloxy)propanoate
-
To a stirred solution of 1-naphthol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Heat the mixture to reflux for 30 minutes to ensure the formation of the potassium naphthoxide salt.
-
To the refluxing mixture, add ethyl 3-bromopropanoate (1.2 eq) dropwise over 15 minutes.
-
Continue to reflux the reaction mixture for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 3-(naphthalen-1-yloxy)propanoate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (3.0 eq) in water and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl of 1-naphthol. Acetone is a common solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the SN2 reaction.
-
Ester Hydrolysis: The use of an ester in the Williamson ether synthesis step prevents the free carboxylic acid from interfering with the basic conditions. The subsequent hydrolysis is a standard and high-yielding procedure.
II. Applications in Organic Synthesis
This compound is a versatile building block due to its two distinct reactive sites: the carboxylic acid moiety and the electron-rich naphthalene ring system.
A. Transformations of the Carboxylic Acid Group
The carboxylic acid functionality is a gateway to a wide array of derivatives, most notably amides and esters.
1. Amide Bond Formation:
The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. This transformation can be achieved using a variety of coupling agents.
Experimental Protocol: Amide Synthesis via Carbodiimide Coupling
Reaction Scheme:
Amide synthesis from the title compound.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired primary or secondary amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. Esterification:
Esterification is another fundamental transformation, often used to modulate the pharmacokinetic properties of a lead compound.
Experimental Protocol: Fischer Esterification
Procedure:
-
Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography if necessary.
B. Reactions on the Naphthalene Ring
The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the electronic and steric effects of the existing substituent. The 3-propoxycarboxylic acid chain is an ortho-, para-directing group. Due to steric hindrance at the peri-position (position 8), electrophilic attack is favored at positions 2 and 4.
1. Friedel-Crafts Acylation:
This reaction introduces an acyl group onto the naphthalene ring, which can serve as a handle for further synthetic manipulations.
Experimental Protocol: Friedel-Crafts Acylation
Reaction Scheme:
Friedel-Crafts acylation of the title compound.
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.5 eq) in carbon disulfide (CS₂) at 0 °C, add the acyl chloride (e.g., acetyl chloride) (1.2 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in CS₂ dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the product by column chromatography or recrystallization.
Expected Regioselectivity: The major product is expected to be the 4-acylated derivative due to the directing effect of the ether oxygen.
2. Nitration:
Nitration introduces a nitro group, which is a versatile functional group that can be reduced to an amine or used in other transformations.
Experimental Protocol: Nitration
Procedure:
-
To a solution of this compound (1.0 eq) in acetic acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature at 0-5 °C and stir for 1-2 hours.
-
Pour the reaction mixture onto ice water and collect the precipitated product by filtration.
-
Wash the solid with water until the washings are neutral and then dry. Recrystallization may be necessary for purification.
Expected Regioselectivity: Similar to Friedel-Crafts acylation, the primary products are expected to be the 2-nitro and 4-nitro derivatives.
C. Intramolecular Cyclization: Synthesis of Naphthopyranones
The propanoic acid side chain can undergo intramolecular cyclization onto the naphthalene ring under acidic conditions to form a naphthopyranone, a valuable heterocyclic scaffold. This is a type of intramolecular Friedel-Crafts acylation.
Experimental Protocol: Polyphosphoric Acid (PPA) Mediated Cyclization
Reaction Scheme:
Intramolecular cyclization to a naphthopyranone.
Procedure:
-
Add this compound (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the acid).
-
Heat the mixture to 80-100 °C with stirring for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated solid by filtration, wash with water and a dilute solution of sodium bicarbonate, and then with water again.
-
Dry the solid and purify by recrystallization.
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of transformations at both the carboxylic acid moiety and the naphthalene ring. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this valuable compound in the creation of novel and complex molecular architectures. The ability to systematically modify both the side chain and the aromatic core makes it a particularly attractive scaffold for the development of new therapeutic agents and functional materials.
References
Application Notes & Protocols: A Researcher's Guide to 3-(Naphthalen-1-yloxy)propanoic Acid and the Chemical Dissection of Auxin Biosynthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a master regulator of plant physiology, governing everything from embryogenesis to root architecture and tropic responses.[1] The ability to precisely control auxin levels is critical for both fundamental research and agricultural applications. Chemical genetics, utilizing small molecules to modulate biological pathways, offers a powerful, temporally-controlled alternative to traditional genetic methods for studying auxin function.[2][3] This guide provides a comprehensive overview of inhibiting auxin biosynthesis, with a focus on the principal indole-3-pyruvic acid (IPA) pathway.[4][5] We detail the mechanism of action for potent, well-characterized inhibitors and provide robust, self-validating protocols for assessing the activity of novel or putative inhibitors, such as 3-(Naphthalen-1-yloxy)propanoic acid. These methodologies empower researchers to dissect auxin's role in plant development and screen for new chemical tools.
The Indole-3-Pyruvic Acid (IPA) Pathway: The Primary Route to Auxin
Understanding the target pathway is fundamental to interpreting inhibitor activity. In higher plants, the main route for IAA biosynthesis is a two-step, tryptophan-dependent process known as the indole-3-pyruvic acid (IPA) pathway.[5]
-
Step 1: Tryptophan to IPA: The first and a key regulatory step is the conversion of L-tryptophan to indole-3-pyruvic acid. This reaction is catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS 1 (TAA1) and its homologs, TAA-RELATED (TAR) proteins.[3] These are pyridoxal-5'-phosphate (PLP)-dependent enzymes.[6]
-
Step 2: IPA to IAA: The subsequent, rate-limiting step involves the conversion of IPA to indole-3-acetic acid (IAA). This oxidative decarboxylation is mediated by a family of flavin monooxygenases called YUCCA (YUC).[3][7]
Local control over the expression and activity of TAA/TAR and YUC enzymes allows the plant to fine-tune auxin levels, directing developmental programs like root formation and shade avoidance.[3][4]
Figure 1: The primary tryptophan-dependent auxin biosynthesis pathway (IPA pathway) and key points of chemical inhibition.
Naphthalene-Based Propanoic Acids as Modulators of the IPA Pathway
Chemical genetics has successfully identified several potent inhibitors of the IPA pathway. Notably, a class of naphthalene-based compounds has proven effective at targeting the TAA1 enzyme.
2.1. Established TAA1 Inhibitors: A Case Study L-α-aminooxy-phenylpropionic acid (AOPP) was an early compound identified as an auxin biosynthesis inhibitor.[6] Further chemical synthesis and structure-activity relationship studies led to the development of more potent derivatives, such as 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP) .[8]
-
Mechanism of Action: These compounds act as direct inhibitors of TAA1 aminotransferase activity.[6][8] Docking simulations suggest they bind to the active site of the enzyme, preventing the conversion of tryptophan to IPA.[8] The aminooxy and carboxy groups are essential for this inhibitory function.[8]
-
Biological Effect: Application of these inhibitors to plants like Arabidopsis thaliana leads to a significant reduction in endogenous IAA levels.[8][9] This drop in auxin induces classic auxin-deficient phenotypes, including reduced primary root elongation, impaired root gravitropism, and a lack of lateral roots.[6][8]
2.2. Context for this compound The specific compound this compound is not as extensively characterized in scientific literature as a direct auxin biosynthesis inhibitor compared to AONP. However, its structural similarity to other naphthalene-based compounds that interact with auxin pathways makes it a compelling candidate for investigation. It is crucial to recognize that some naphthalene-based acids, like 1-Naphthaleneacetic acid (NAA), are potent synthetic auxins that mimic IAA, while others can act as transport inhibitors or have other activities.[10][11] Therefore, a rigorous, multi-step validation process is required to determine its precise mode of action.
| Compound | Target | Effect on Auxin Pathway | Reference |
| L-Kynurenine (Kyn) | TAA1/TARs | Competitive Inhibitor | [3] |
| L-AOPP | TAA1/TARs | Inhibitor | [6] |
| AONP (KOK1169) | TAA1/TARs | Potent & Specific Inhibitor | [3][8] |
| Yucasin | YUCCA (YUC) | Inhibitor | [3] |
| PPBo | YUCCA (YUC) | Competitive Inhibitor | [7] |
| NAA | TIR1/AFB Receptors | Synthetic Auxin (Agonist) | [5][11] |
| NPA | Auxin Efflux Carrier | Transport Inhibitor | [12] |
Table 1: Summary of selected small molecules used in auxin research and their primary targets.
Experimental Protocols for Characterizing Putative Inhibitors
The following protocols provide a framework for systematically evaluating a test compound like this compound for auxin biosynthesis inhibitory activity. The workflow is designed to be self-validating, moving from whole-plant observation to direct molecular confirmation.
Figure 2: A logical workflow for the characterization of a putative auxin biosynthesis inhibitor.
Protocol 1: In Vivo Root Growth and Rescue Assay in Arabidopsis thaliana
Rationale: This assay provides the primary biological evidence of anti-auxin activity. A true biosynthesis inhibitor will produce auxin-deficient phenotypes that can be reversed or "rescued" by the co-application of exogenous IAA.[6][8] This distinguishes it from compounds that inhibit auxin signaling, which would not be rescued by adding more auxin.
Materials:
-
Arabidopsis thaliana seeds (Col-0 ecotype recommended).
-
Murashige and Skoog (MS) medium, including vitamins and 1% (w/v) sucrose.
-
Phytagel or Agar.
-
Petri plates (square, 120 mm).
-
Test compound (e.g., this compound) stock solution in DMSO.
-
Indole-3-acetic acid (IAA) stock solution in ethanol or 1M NaOH.
-
DMSO (vehicle control).
-
Growth chamber (22°C, 16h light/8h dark cycle).
Procedure:
-
Plate Preparation: Prepare sterile MS agar medium. After autoclaving and cooling to ~50-60°C, add the test compound and/or IAA to final desired concentrations. A typical concentration range to screen is 1 µM, 5 µM, 10 µM, and 25 µM. Pour plates.
-
Control Plate: MS + Vehicle (DMSO).
-
Test Plates: MS + Test Compound (e.g., 10 µM).
-
Rescue Plates: MS + Test Compound (10 µM) + IAA (e.g., 50 nM).
-
IAA Control Plate: MS + IAA (50 nM).
-
-
Seed Sterilization & Plating: Surface sterilize Arabidopsis seeds (e.g., 70% ethanol for 1 min, 20% bleach for 10 min, rinse 3-5 times with sterile water). Resuspend in sterile 0.1% agar and sow seeds in a line on the prepared plates.
-
Stratification: Wrap and store plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Growth: Transfer plates vertically to a growth chamber.
-
Data Acquisition: After 5-7 days of growth, remove plates and scan them using a flatbed scanner. Use software like ImageJ to measure:
-
Primary root length.
-
Number of emerged lateral roots.
-
-
Analysis: Compare the measurements from the test plates to the control. A significant reduction in root length and/or lateral root number indicates anti-auxin activity. If these phenotypes are significantly reversed on the rescue plates, it strongly suggests the compound interferes with auxin availability rather than signaling.
Protocol 2: Quantification of Endogenous IAA by LC-MS/MS
Rationale: The definitive test for an auxin biosynthesis inhibitor is to demonstrate that it reduces the endogenous pool of IAA in plant tissues.[9][13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its sensitivity and specificity.
Materials:
-
Arabidopsis seedlings grown in liquid culture or on solid MS medium.
-
Test compound and vehicle control (DMSO).
-
Extraction buffer (e.g., isopropanol/water/hydrochloric acid).
-
Internal standard (e.g., ¹³C₆-IAA).
-
Dichloromethane.
-
Nitrogen gas evaporator.
-
LC-MS/MS system.
Procedure:
-
Treatment: Grow seedlings for 7-10 days. Treat with the test compound (at an effective concentration determined in Protocol 1) or vehicle for a defined period (e.g., 1 to 24 hours). A short treatment of 1 hour can show rapid inhibition of biosynthesis.[9]
-
Harvesting: Promptly harvest whole seedlings, blot dry, record fresh weight, and immediately freeze in liquid nitrogen to halt metabolic activity. Store at -80°C.
-
Extraction:
-
Homogenize the frozen tissue in pre-chilled extraction buffer.
-
Add a known amount of ¹³C₆-IAA internal standard. This is critical for accurate quantification as it corrects for sample loss during processing.
-
Shake at 4°C for 1 hour.
-
-
Phase Separation: Add dichloromethane, vortex, and centrifuge. Collect the lower organic phase. Repeat the extraction of the aqueous phase.
-
Drying and Reconstitution: Evaporate the pooled organic phases to dryness under a stream of nitrogen. Reconstitute the dried extract in a small, precise volume of mobile phase (e.g., methanol/water).
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a C18 column for separation. Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for both endogenous IAA and the ¹³C₆-IAA internal standard.
-
Quantification: Calculate the amount of endogenous IAA by comparing the peak area ratio of endogenous IAA to the ¹³C₆-IAA internal standard against a standard curve. Normalize the final value to the initial fresh weight of the tissue. A statistically significant decrease in IAA levels in treated samples compared to the control confirms inhibition of auxin biosynthesis or promotion of its catabolism.
Protocol 3: In Vitro TAA1 Enzyme Inhibition Assay
Rationale: To prove the compound's mechanism of action, it is essential to demonstrate direct inhibition of the target enzyme, independent of the complexities of a living plant.[13] This assay tests if the compound directly blocks the activity of recombinant TAA1 protein.
Materials:
-
Recombinant, purified TAA1 protein (can be expressed in E. coli).
-
Reaction buffer.
-
Substrates: L-Tryptophan and α-ketoglutarate.
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Test compound.
-
Plate reader or HPLC system for detecting the product.
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tube, combine the reaction buffer, PLP, and purified TAA1 enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations (to determine IC₅₀) or a vehicle control (DMSO). Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrates, L-tryptophan and α-ketoglutarate.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction (e.g., by adding a strong acid).
-
Product Detection: The product of the TAA1 reaction is IPA (and glutamate). IPA formation can be measured. While direct IPA detection can be complex, a common method is to couple this reaction to a second reaction where IPA is converted to a more easily detectable product, or to use HPLC to separate and quantify IPA.
-
Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). A low IC₅₀ value indicates a potent direct inhibitor of TAA1.
Conclusion and Best Practices
The systematic application of these three protocols provides a robust framework for characterizing this compound or any novel compound as a potential auxin biosynthesis inhibitor. Observing auxin-deficient phenotypes (in vivo), confirming their rescuability with exogenous auxin, demonstrating a corresponding drop in endogenous IAA levels, and finally proving direct inhibition of a key biosynthetic enzyme (in vitro) constitutes a rigorous and scientifically sound validation pipeline. This multi-faceted approach is critical for avoiding misinterpretation and for confidently identifying new and specific chemical tools to unravel the complex world of auxin biology.
References
- 1. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Auxin Biosynthesis and Action Using Auxin Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precise Regulation of the TAA1/TAR-YUCCA Auxin Biosynthesis Pathway in Plants [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auxin biosynthesis inhibitors, identified by a genomics-based approach, provide insights into auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule auxin inhibitors that target YUCCA are powerful tools for studying auxin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. The Effect of Foliar Application with Naphthalene Acetic Acid and Potassium Nitrate on the Growth, Sex Ratio, and Productivity of Cucumbers (Cucumis sativas L.) under High Temperatures in Semi-Arid Areas [mdpi.com]
- 12. The Procambium Specification Gene Oshox1 Promotes Polar Auxin Transport Capacity and Reduces Its Sensitivity toward Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of Auxin Biosynthesis and Action Using Auxin Biosynthesis Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Application Note: A Validated Protocol for the Dissolution of 3-(Naphthalen-1-yloxy)propanoic Acid for In Vitro Assays
Abstract
Understanding the Physicochemical Challenges
The structure of 3-(Naphthalen-1-yloxy)propanoic acid dictates its solubility behavior. It possesses a large, planar, and hydrophobic naphthalene ring system, which severely limits its solubility in water. Juxtaposed with this is a propanoic acid tail, which introduces a hydrophilic, ionizable carboxylic acid group.
The solubility of this molecule is therefore critically dependent on the pH of the medium. The carboxylic acid group has an estimated pKa around 4.5.[1]
-
At pH < pKa (e.g., in acidic or neutral unbuffered water): The carboxylic acid is protonated (-COOH), rendering the molecule neutral and dominated by its hydrophobicity. In this state, it is poorly soluble in aqueous solutions.
-
At pH > pKa (e.g., in physiological buffers at pH 7.4): The carboxylic acid is deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This introduces a negative charge, significantly increasing its affinity for polar solvents like water.
However, even in its ionized state, the large hydrophobic surface area can lead to aggregation and precipitation, especially at higher concentrations. Direct dissolution in aqueous buffers, even at physiological pH, is often unsuccessful and not recommended. Delivering carboxylic acid-containing compounds into cells is challenging due to their poor permeability across lipophilic membranes at physiological pH where they are ionized.[2][3]
Primary Dissolution Strategy: DMSO-Based Stock Solutions
For the vast majority of in vitro assays, the use of a high-quality, anhydrous organic solvent is the most reliable method. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for initial compound dissolution in drug discovery due to its exceptional ability to dissolve a wide spectrum of polar and nonpolar compounds.[4][5][6]
Causality: By first dissolving the compound in 100% DMSO, we bypass the pH-dependent solubility issues in water. The DMSO solvates the entire molecule, including the hydrophobic naphthalene core, allowing for the preparation of a high-concentration, homogenous stock solution.
Protocol 2.1: Preparation of a 10 mM Master Stock Solution
-
Pre-calculation: Determine the mass of this compound (Molecular Weight: ~216.23 g/mol ) required.[7]
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 216.23 g/mol * (1000 mg / 1 g) = 2.16 mg
-
-
-
Weighing: Accurately weigh the calculated mass of the solid compound using a calibrated analytical balance. Transfer it to a sterile, conical microcentrifuge tube or an appropriate vial.
-
Dissolution: Add the calculated volume of cell culture-grade, anhydrous DMSO (e.g., 1 mL for 2.16 mg) to the vial.[8]
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be used to facilitate dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain. The solution must be perfectly clear.
-
Storage: Store the master stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and prevent water absorption, as DMSO is hygroscopic.[4]
| Parameter | Value | Source |
| Molecular Weight (MW) | ~216.23 g/mol | [7] |
| Mass for 1 mL of 10 mM Stock | 2.16 mg | Calculated |
| Recommended Solvent | Anhydrous, Cell Culture-Grade DMSO | [4][6][8] |
| Storage Temperature | -20°C or -80°C | [4] |
Table 1. Stock Solution Preparation Parameters.
Protocol for Serial Dilution and Preparation of Working Solutions
A common failure point is compound precipitation when the DMSO stock is diluted directly into an aqueous assay buffer.[4] To mitigate this, a serial dilution series in 100% DMSO is performed first.
Causality: This method gradually reduces the compound concentration while maintaining a strong organic solvent environment. The final step involves a large dilution of the low-concentration DMSO stock into the aqueous buffer, which minimizes the solvent shock and keeps the final DMSO concentration low and consistent across all experimental conditions.[9][10]
Protocol 3.1: 10-Fold Serial Dilution in 100% DMSO
-
Preparation: Label a series of sterile microcentrifuge tubes for your desired intermediate concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM).
-
Aliquot Diluent: Add 90 µL of 100% DMSO to each of the labeled tubes.
-
First Dilution: Transfer 10 µL of your 10 mM master stock into the tube labeled "1 mM". Vortex thoroughly. This creates a 1:10 dilution.[11][12][13][14]
-
Serial Transfer: Using a fresh pipette tip, transfer 10 µL from the "1 mM" tube into the "100 µM" tube. Vortex thoroughly.
-
Repeat: Continue this process for all subsequent tubes, ensuring a fresh pipette tip is used for every transfer to maintain accuracy.[11][12]
Diagram: Serial Dilution Workflow
Caption: Workflow for preparing final assay concentrations.
Final Dilution into Assay Medium
To achieve the final desired concentration, a small volume of the appropriate DMSO-diluted stock is added to the assay medium. For example, to achieve a 10 µM final concentration from a 1 mM DMSO stock with a final DMSO concentration of 1%, you would add 10 µL of the 1 mM stock to 990 µL of assay medium.
Crucial Consideration: The final concentration of DMSO in the assay wells should be kept as low as possible, typically below 0.5%, and must be identical in all wells, including the vehicle control.[4][9][15]
| Assay Type | Recommended Final DMSO (%) | Rationale |
| General Cell-Based Assays | ≤ 0.5% | Minimizes cytotoxicity for most immortalized cell lines.[4][9] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are often more sensitive to solvent toxicity.[4] |
| Enzyme / Biochemical Assays | ≤ 1% | Higher concentrations may denature proteins or interfere with kinetics. |
| High-Throughput Screening | 0.1% - 1% | Optimize based on assay, but keep consistent. |
Table 2. Recommended Final DMSO Concentrations in Assays.
Alternative Strategy: pH-Adjusted Aqueous Stocks
This method should be reserved for assays where DMSO is strictly prohibited. It relies on deprotonating the carboxylic acid to form a more soluble salt.
Causality: By raising the pH of an aqueous solution to a value at least 2 units above the compound's pKa (i.e., to pH > 6.5), we can significantly shift the equilibrium towards the more soluble carboxylate form.[16][17]
Protocol 4.1: Preparation of a pH-Adjusted Aqueous Stock
-
Materials: this compound, purified water or a suitable buffer (e.g., PBS), a dilute basic solution (e.g., 0.1 M NaOH), and a calibrated pH meter.[18]
-
Slurry Formation: Weigh the desired amount of compound and add it to a volume of water or buffer that is about 80% of your final target volume. The compound will not dissolve and will form a slurry.
-
pH Adjustment: While stirring continuously, add the 0.1 M NaOH solution dropwise.[18][19] Monitor the pH continuously with the pH meter.
-
Dissolution Point: As the pH rises above ~6.0, the compound should begin to dissolve. Continue adding base slowly until all solid material is dissolved and the pH is stable at your desired level (e.g., pH 7.4).
-
Final Volume: Add water or buffer to reach the final desired volume and confirm the final pH.
-
Sterilization & Storage: Sterile-filter the aqueous stock solution through a 0.22 µm filter. Store at 4°C for short-term use or in aliquots at -20°C. Note that aqueous solutions may be less stable long-term than DMSO stocks.
Diagram: Dissolution Method Decision Tree
Caption: Decision tree for selecting the appropriate dissolution protocol.
Mandatory Quality Control and Validation
A protocol is only as good as its validation. These steps are critical for ensuring trustworthy results.
-
Solubility Check: Before running a full experiment, perform a small-scale test. Add the highest concentration of your compound stock to the final assay buffer in a clear tube. Let it equilibrate at the assay temperature for 30-60 minutes. Visually inspect for any signs of precipitation (e.g., cloudiness, crystals, film).
-
Vehicle Control: Every experiment must include a vehicle control. This consists of the assay medium plus the same final concentration of the solvent (e.g., 0.2% DMSO) used for the test compound.[4] This control accounts for any effects of the solvent itself on the biological system.
-
Final pH Verification: For weakly buffered systems, the addition of an acidic compound, even from a DMSO stock, can slightly lower the pH. It is good practice to measure the pH of the final assay medium containing the highest concentration of the compound to ensure it remains within the desired physiological range.
References
- 1. 3-(1-NAPHTHYL)-PROPIONIC ACID | 3243-42-3 [chemicalbook.com]
- 2. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. 3-(Naphthalen-2-yloxy)propanoic acid | C13H12O3 | CID 13681874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 11. How to Do Serial Dilutions: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 12. ossila.com [ossila.com]
- 13. Serial Dilution | Definition, Purpose & Calculation - Lesson | Study.com [study.com]
- 14. microbenotes.com [microbenotes.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Studies of 3-(Naphthalen-1-yloxy)propanoic Acid
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents. Naphthalene derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial effects. The core naphthalene scaffold offers a versatile platform for structural modifications to enhance potency and selectivity. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the antimicrobial potential of a specific naphthalene derivative, 3-(Naphthalen-1-yloxy)propanoic acid .
The unique structural combination of a lipophilic naphthalene ring and a propanoic acid moiety suggests a potential for multifaceted interactions with microbial cells, making it a compound of significant interest. The lipophilic naphthalene group may facilitate penetration of microbial membranes, a common mechanism for naphthalene-based drugs.[1][2]
These application notes are designed to provide not just procedural steps, but also the underlying scientific rationale, enabling researchers to generate robust and reproducible data for the preclinical assessment of this and similar compounds.
Section 1: Foundational Antimicrobial Susceptibility Testing
The initial characterization of any potential antimicrobial agent begins with determining its fundamental activity against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the cornerstone of this evaluation.[3]
Principle and Significance of Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method that determines the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[3] This is a critical parameter for assessing the potency of a compound and for guiding the concentration ranges for more advanced assays. The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.[4]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is designed for the determination of the MIC of this compound against a panel of bacterial and fungal pathogens.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile DMSO (for dissolving the compound)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequent dilutions should be made in the appropriate broth to minimize the final DMSO concentration, which should not exceed 1% (v/v) as this can affect microbial growth.
-
Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in the appropriate broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[3]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in broth. Typically, this is done by adding 100 µL of broth to all wells, then adding 100 µL of the compound stock solution to the first well, mixing, and transferring 100 µL to the subsequent well, and so on.
-
Inoculation: Add the prepared inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.[3]
Data Presentation: Hypothetical MIC Values
To illustrate the expected output, the following table presents hypothetical MIC values for this compound against common pathogens.
| Microorganism | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |
| Escherichia coli | ATCC 25922 | Gram-negative | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 64 |
| Candida albicans | ATCC 90028 | Fungal | 8 |
Note: These are example values and actual results may vary.
Section 2: Elucidating the Dynamics of Antimicrobial Action
While the MIC provides a static measure of inhibitory activity, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) effects. The time-kill curve assay provides this crucial dynamic information.
Principle and Significance of Time-Kill Curve Assay
This assay measures the rate and extent of microbial killing over time at different concentrations of the antimicrobial agent.[2] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Experimental Protocol: Time-Kill Curve Assay
Materials:
-
Materials from the MIC assay
-
Sterile saline or PBS
-
Agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism and dilute it to a starting concentration of approximately 5 x 10⁵ CFU/mL in broth.
-
Test Setup: Prepare tubes with broth containing this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control tube without the compound.
-
Inoculation and Incubation: Inoculate the tubes with the prepared microbial suspension and incubate in a shaking incubator at the appropriate temperature.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate a known volume onto agar plates.
-
Colony Counting: Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs). Calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration.
Visualization of Experimental Workflow
Caption: Workflow for the Time-Kill Curve Assay.
Section 3: Addressing the Challenge of Biofilms
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents. Evaluating a compound's ability to disrupt pre-formed biofilms is a critical step in its development.
Principle and Significance of Biofilm Disruption Assay
This assay quantifies the ability of an antimicrobial agent to reduce the biomass and/or viability of cells within a mature biofilm. The crystal violet staining method is a common and straightforward technique to assess biofilm biomass.
Experimental Protocol: Biofilm Disruption Assay (Crystal Violet Method)
Materials:
-
Materials from the MIC assay
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
Procedure:
-
Biofilm Formation: Grow biofilms in the wells of a 96-well plate by inoculating with a bacterial suspension and incubating for 24-48 hours.
-
Washing: Gently remove the planktonic (free-floating) bacteria by washing the wells with sterile PBS.
-
Treatment: Add fresh broth containing various concentrations of this compound to the wells with the established biofilms. Include a no-treatment control.
-
Incubation: Incubate the plate for a further 24 hours.
-
Staining: Wash the wells again with PBS to remove dead cells and residual compound. Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing and Solubilization: Wash away the excess stain with water and allow the plate to air dry. Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm disruption.
Visualization of Biofilm Disruption Workflow
Caption: Workflow for the Biofilm Disruption Assay.
Section 4: Investigating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is crucial for its optimization and development. For naphthalen-yloxy derivatives, a primary hypothesis is the disruption of the cell membrane. The propionic acid moiety may also contribute to antifungal activity by inducing apoptosis.[5][6]
Proposed Mechanism of Action
The lipophilic naphthalene core of this compound likely facilitates its intercalation into the lipid bilayer of microbial cell membranes. This can disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death. The propanoic acid component may have a dual role, potentially contributing to the disruption of proton motive force or, particularly in fungi, inducing an apoptotic cascade through mitochondrial dysfunction.[5][6]
Visualization of the Proposed Mechanism
Caption: Proposed Mechanism of Action.
Conclusion
The protocols and conceptual frameworks presented in these application notes provide a comprehensive guide for the systematic evaluation of the antimicrobial properties of this compound. By following these methodologies, researchers can generate high-quality, reproducible data to ascertain the compound's spectrum of activity, its bactericidal or bacteriostatic nature, its efficacy against biofilms, and to begin to elucidate its mechanism of action. This structured approach is essential for advancing promising new antimicrobial candidates through the drug development pipeline.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties | MDPI [mdpi.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel fungal killing mechanism of propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Docking Simulation of 3-(Naphthalen-1-yloxy)propanoic acid with Target Proteins
Introduction: The Rationale for In Silico Investigation of 3-(Naphthalen-1-yloxy)propanoic acid
This compound is a small molecule with a naphthalene core, a common scaffold in medicinal chemistry.[1][2][3][4][5] Its structural motifs suggest potential interactions with a variety of biological targets. Preliminary in silico evaluation of its pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical first step in assessing its drug-likeness. Tools like SwissADME provide robust predictive models for these properties, guiding the initial stages of drug discovery.[6][7][8][9][10] Molecular docking, a computational technique, predicts the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and interaction mechanisms.[11][12] This application note provides a comprehensive, step-by-step protocol for performing a docking simulation of this compound against a putative protein target. While specific protein targets for this exact compound are not extensively documented in publicly available literature, its structural analogs have shown activity against various enzymes, including protein tyrosine phosphatase 1B (PTP1B), suggesting this as a potential starting point for investigation.[13][14][15] For the purpose of this protocol, we will use a hypothetical protein target with a well-defined binding pocket. The principles and steps outlined, however, are broadly applicable to any protein target.
Pre-Docking Analysis: Evaluating Drug-Likeness with SwissADME
Before committing to computationally intensive docking simulations, it is prudent to perform a preliminary assessment of the ligand's physicochemical and pharmacokinetic properties. The SwissADME web tool is an excellent resource for this purpose.[6][7][8][9][10]
Protocol for SwissADME Analysis:
-
Obtain the SMILES string for this compound: This can be sourced from databases like PubChem (CID 85493). The SMILES string is C1=CC=C2C(=C1)C=CC=C2OCCC(=O)O.[1]
-
Navigate to the SwissADME website: The service is freely accessible and does not require registration.[8]
-
Input the SMILES string: Paste the SMILES string into the query box and click "Run".
-
Analyze the results: The output will provide a wealth of information, including physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. Pay close attention to parameters like Lipinski's rule of five, bioavailability score, and the BOILED-Egg diagram to predict gastrointestinal absorption and blood-brain barrier penetration.[6]
Molecular Docking Workflow: A Step-by-Step Guide
The following protocol outlines the complete workflow for a molecular docking simulation using AutoDock Vina, a widely used and validated docking engine.[16][17][18] This process involves the preparation of both the protein (receptor) and the ligand, defining the search space for docking, running the simulation, and analyzing the results.
Part 1: Preparation of the Target Protein
Proper protein preparation is a critical determinant of docking accuracy.[19][20][21] This involves retrieving the protein structure, removing non-essential molecules, adding hydrogen atoms, and assigning charges.
Protocol for Protein Preparation:
-
Obtain the Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[22][23][24][25][26] For this example, we will use a hypothetical PDB entry (e.g., XXXX).
-
Clean the PDB File:
-
Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.[20][27]
-
Remove all non-essential components, including water molecules, co-crystallized ligands, ions, and cofactors that are not relevant to the binding interaction being studied.[19][27][28]
-
If the protein is a multimer, retain only the chain(s) that form the binding site of interest.
-
-
Add Hydrogens and Charges:
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.[16][18]
Part 2: Preparation of the Ligand
The ligand, this compound, must also be prepared in a format suitable for docking.[20][31] This involves generating a 3D structure, assigning charges, and defining rotatable bonds.
Protocol for Ligand Preparation:
-
Obtain the 3D Structure: The 3D structure of this compound can be downloaded from PubChem (CID 85493) in SDF format.[1]
-
Convert to PDB Format: Use a tool like Open Babel to convert the SDF file to a PDB file.[31]
-
Energy Minimization: Perform energy minimization on the ligand structure to obtain a low-energy conformation. This can be done using software like Avogadro or the energy minimization tools within molecular modeling suites.
-
Assign Charges and Define Torsions:
-
Load the energy-minimized PDB file into AutoDockTools.
-
Assign Gasteiger charges.
-
Define the rotatable bonds (torsions). ADT can automatically detect these, but it's good practice to review and confirm them.[31]
-
-
Save in PDBQT Format: Save the prepared ligand as a PDBQT file.[16][31]
Part 3: Defining the Search Space (Grid Box)
The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for favorable ligand poses.[19][32]
Protocol for Grid Box Generation:
-
Identify the Binding Site: The binding site can be identified from the location of a co-crystallized ligand in the original PDB structure or through binding site prediction servers.
-
Set the Grid Box Parameters:
-
In AutoDockTools, load the prepared protein PDBQT file.
-
Open the "Grid" -> "Grid Box" menu.
-
Adjust the dimensions and center of the grid box to encompass the entire binding site, providing enough space for the ligand to rotate and translate freely. A margin of a few angstroms around the binding site is recommended.
-
Save the grid parameter file. This will generate a configuration file (e.g., conf.txt) containing the coordinates and dimensions of the grid box.[32]
-
Part 4: Running the Docking Simulation with AutoDock Vina
With the prepared protein, ligand, and grid box configuration, the docking simulation can now be executed.
Protocol for Running AutoDock Vina:
-
Open a Command-Line Interface: Navigate to the directory containing the prepared protein and ligand PDBQT files, and the grid configuration file.
-
Execute the Vina Command: Run AutoDock Vina using the following command:
-
--receptor: Specifies the prepared protein file.
-
--ligand: Specifies the prepared ligand file.
-
--config: Specifies the grid configuration file.
-
--out: Specifies the output file for the docked poses.
-
--log: Specifies the output file for the docking scores and other information.[17]
-
Post-Docking Analysis: Interpreting the Results
Protocol for Analyzing Docking Results:
-
Examine the Docking Scores:
-
Open the log file (log.txt). It will contain a table of the predicted binding affinities (in kcal/mol) for the top-ranked poses. Lower binding energy values indicate a more favorable binding interaction.[34]
-
-
Visualize the Docked Poses:
-
Load the protein PDBQT file and the output PDBQT file (output.pdbqt) into a molecular visualization tool like PyMOL or Discovery Studio.[33]
-
Analyze the interactions between the ligand and the protein for the best-scoring pose. Look for key interactions such as:
-
Hydrogen bonds: These are critical for binding affinity and specificity.
-
Hydrophobic interactions: The naphthalene ring of the ligand is likely to engage in hydrophobic interactions.
-
Pi-stacking interactions: The aromatic nature of the naphthalene ring can lead to pi-stacking with aromatic residues in the protein's binding site.
-
-
-
Generate 2D Interaction Diagrams: Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) to generate 2D diagrams that clearly illustrate the interactions between the ligand and the protein residues.[34][36]
Data Presentation
Table 1: Docking Simulation Parameters
| Parameter | Value/Setting | Rationale |
| Docking Software | AutoDock Vina 1.2.3 | A widely used and validated open-source docking program known for its speed and accuracy. |
| Receptor | Target Protein (PDB: XXXX) | The biological macromolecule of interest. |
| Ligand | This compound | The small molecule being investigated. |
| Grid Box Center (Å) | X, Y, Z | Centered on the known or predicted binding site to focus the search. |
| Grid Box Size (Å) | X, Y, Z | Sized to encompass the entire binding pocket with a sufficient margin for ligand flexibility. |
| Exhaustiveness | 8 | Controls the thoroughness of the conformational search. A value of 8 is a good balance between accuracy and computational cost for standard docking. |
| Number of Modes | 9 | The number of binding modes (poses) to be generated in the output file. |
Table 2: Predicted Binding Affinities and Interactions
| Pose | Binding Affinity (kcal/mol) | Interacting Residues | Types of Interactions |
| 1 | -X.X | Amino Acid 1, Amino Acid 2, ... | Hydrogen bond, Hydrophobic, Pi-stacking |
| 2 | -X.X | Amino Acid 3, Amino Acid 4, ... | Hydrophobic, van der Waals |
| 3 | -X.X | Amino Acid 5, Amino Acid 6, ... | Hydrogen bond, Hydrophobic |
| ... | ... | ... | ... |
(Note: The values in this table are placeholders and would be populated with the actual results from the docking simulation.)
Visualizations
References
- 1. 3-(1-Naphthoxy)propionic acid | C13H12O3 | CID 85493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-[Hexyl(naphthalen-1-yl)amino]propanoic acid | C19H25NO2 | CID 82318274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-Methylnaphthalen-1-yl)propanoic acid | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(1-Naphthalenyloxy)propiophenone | C19H16O2 | CID 69861873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL | C19H18O2 | CID 54389813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 7. Molecular Modelling Group [molecular-modelling.ch]
- 8. SwissADME [swissadme.ch]
- 9. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 10. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 21. learn.schrodinger.com [learn.schrodinger.com]
- 22. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 23. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 24. rcsb.org [rcsb.org]
- 25. rcsb.org [rcsb.org]
- 26. m.youtube.com [m.youtube.com]
- 27. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 28. sites.ualberta.ca [sites.ualberta.ca]
- 29. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 30. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 31. m.youtube.com [m.youtube.com]
- 32. youtube.com [youtube.com]
- 33. youtube.com [youtube.com]
- 34. youtube.com [youtube.com]
- 35. m.youtube.com [m.youtube.com]
- 36. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Experimental setup for testing the anti-inflammatory activity of propanoic acid derivatives
Topic: Experimental Setup for Testing the Anti-inflammatory Activity of Propanoic Acid Derivatives
Introduction
Propanoic acid derivatives represent a cornerstone class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with ibuprofen being a quintessential example.[1][2][3] These compounds are widely utilized for their analgesic, antipyretic, and anti-inflammatory properties in the management of various musculoskeletal and inflammatory conditions.[1][2] The therapeutic efficacy of these agents stems primarily from their ability to suppress the biosynthesis of prostaglandins (PGs), key mediators of inflammation.[1]
The inflammatory response, while a critical defense mechanism, can lead to chronic diseases such as rheumatoid arthritis and atherosclerosis when dysregulated.[4] Therefore, the discovery and characterization of novel anti-inflammatory agents remain a pivotal area in drug development. A robust and systematic experimental approach is crucial to accurately determine the efficacy and elucidate the mechanism of action of new chemical entities, such as novel propanoic acid derivatives.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a structured, field-proven framework for the preclinical evaluation of propanoic acid derivatives, encompassing both initial high-throughput in vitro screenings and confirmatory in vivo efficacy studies. The protocols herein are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Underlying Mechanism: The Cyclooxygenase Pathway
The primary anti-inflammatory action of traditional NSAIDs, including propanoic acid derivatives, is the inhibition of the cyclooxygenase (COX) enzyme.[1][3] COX enzymes are critical for converting arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[5][6]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological "housekeeping" functions, such as protecting the gastrointestinal lining and maintaining renal blood flow.[6][7][8]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and endotoxins.[6][7] Its activation leads to the production of prostaglandins that mediate inflammation and pain at the site of injury.[7]
The therapeutic, anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while common side effects, such as gastrointestinal distress, are linked to the concurrent inhibition of COX-1.[9] Therefore, determining the selectivity of a novel propanoic acid derivative for COX-2 over COX-1 is a critical step in its preclinical evaluation.
Caption: Arachidonic acid metabolism via COX-1 and COX-2 pathways.
Experimental Models & Screening Strategy
A tiered approach, beginning with simple, rapid in vitro assays and progressing to more complex in vivo models, is the most efficient strategy for evaluating novel compounds.
In Vitro Screening: The Foundation
In vitro assays are indispensable for initial screening. They are cost-effective, require small amounts of the test compound, and allow for the rapid assessment of specific molecular targets.[4]
-
Cell-Free Enzyme Inhibition Assay: This is the most direct method to assess the inhibitory potential of a compound against COX-1 and COX-2 enzymes. It provides quantitative IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), which are crucial for determining both potency and selectivity.
-
Cell-Based Anti-inflammatory Assay: Using a cellular model, such as lipopolysaccharide (LPS)-stimulated macrophages, provides a more biologically relevant context. Macrophages are key players in the inflammatory response.[10] Stimulation with LPS, a component of gram-negative bacteria, mimics a bacterial challenge and triggers a robust inflammatory cascade, including the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11][12] Assessing the ability of a compound to inhibit these mediators provides insight into its cellular efficacy.
In Vivo Confirmation: Physiological Relevance
After a compound demonstrates promising in vitro activity, its efficacy must be confirmed in a living organism. In vivo models integrate the complex physiological factors of drug absorption, distribution, metabolism, and excretion (ADME) that cannot be replicated in vitro.
-
Carrageenan-Induced Paw Edema Model: This is a classic and highly reproducible model of acute inflammation used for the standard screening of anti-inflammatory drugs.[13][14][15] Subplantar injection of carrageenan into a rodent's paw induces a biphasic inflammatory response.[14]
-
Early Phase (0-2.5 hours): Mediated by histamine and serotonin.[14]
-
Late Phase (2.5-6 hours): Primarily mediated by the overproduction of prostaglandins, involving the upregulation of COX-2.[14] This model is particularly effective for evaluating NSAIDs, as their inhibitory effect on prostaglandin synthesis directly correlates with a reduction in paw swelling during the late phase.[13][16]
-
Detailed Protocols
Protocol 1: In Vitro LPS-Stimulated Macrophage Assay
This protocol details the use of the murine macrophage cell line RAW 264.7 to assess the anti-inflammatory effects of propanoic acid derivatives.
A. Cell Culture and Seeding
-
Culture Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium.[17]
-
Adherence: Incubate the plate overnight to allow the cells to attach and recover.[17]
B. Compound Treatment and LPS Stimulation
-
Pre-treatment: The next day, remove the old medium. Add 100 µL of fresh medium containing the test propanoic acid derivative at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Also, prepare wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Indomethacin).
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[10]
-
Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells).[10]
-
Final Incubation: Incubate the plate for 24 hours to allow for the accumulation of NO and cytokines in the supernatant.[10]
C. Sub-protocol 1A: Nitric Oxide (NO) Measurement (Griess Assay) This assay quantifies NO production by measuring its stable metabolite, nitrite, in the culture supernatant.[10][18]
-
Sample Collection: After the 24-hour incubation, carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in fresh culture medium.[10]
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to all wells (samples and standards).[10]
-
Incubate for 10 minutes at room temperature, protected from light.[10]
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells.[10]
-
Incubate for another 10 minutes at room temperature, protected from light.[10]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[18][19]
-
Calculation: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control.
D. Sub-protocol 1B: Cytokine (TNF-α, IL-6) Quantification (ELISA) This protocol uses a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of specific pro-inflammatory cytokines.
-
Sample Collection: Use the remaining supernatant from the cell culture plate. If necessary, centrifuge to pellet any debris and store at -80°C until use.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[20][21][22][23] A general procedure is as follows:
-
A 96-well plate is pre-coated with a capture antibody specific to the target cytokine (e.g., TNF-α).[21]
-
Add standards and culture supernatants to the wells and incubate. The cytokine present binds to the capture antibody.[21]
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody that binds to a different epitope on the captured cytokine.[22]
-
Wash the plate, then add Streptavidin-HRP (Horseradish Peroxidase).[21]
-
Wash again, then add a TMB substrate solution. HRP catalyzes a color change.[24]
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.[21][22]
-
-
Calculation: Calculate the cytokine concentration in each sample using the standard curve provided with the kit. Determine the percentage inhibition of cytokine production relative to the LPS-only control.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol provides a framework for assessing the acute anti-inflammatory activity of a test compound in a rat model. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care.
A. Animals and Grouping
-
Animals: Use male Wistar or Sprague-Dawley rats weighing 180-200 g. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into at least four groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Test Compound - Low Dose): Receives the propanoic acid derivative at dose X.
-
Group III (Test Compound - High Dose): Receives the propanoic acid derivative at dose Y.
-
Group IV (Positive Control): Receives a standard drug like Indomethacin (10 mg/kg, p.o.).[14]
-
B. Experimental Procedure
-
Fasting: Fast the animals overnight before the experiment but allow free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the V₀ measurement.
-
Drug Administration: Administer the vehicle, test compounds, or standard drug orally (p.o.) via gavage.[14]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution (prepared in sterile 0.9% saline) into the subplantar region of the right hind paw of each rat.[13][14][15]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.[13][14]
C. Data Analysis
-
Calculate Edema: The increase in paw volume (edema) is calculated as: Edema (mL) = Vₜ - V₀.
-
Calculate Percentage Inhibition: The percentage inhibition of edema for each treated group is calculated at each time point using the following formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Interpretation and Reporting
Systematic presentation of data is crucial for clear interpretation. Summarize quantitative results in a structured table.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | NO Inhibition in RAW 264.7 (% @ 10µM) | TNF-α Inhibition in RAW 264.7 (% @ 10µM) | Paw Edema Inhibition (% @ 4h, 30 mg/kg) |
| Derivative A | 15.2 | 0.8 | 19.0 | 65.8 ± 4.5 | 72.1 ± 5.2 | 55.4 ± 6.1 |
| Derivative B | 25.6 | 8.5 | 3.0 | 40.2 ± 3.9 | 45.3 ± 4.8 | 31.2 ± 5.5 |
| Ibuprofen | 12.0 | 5.0 | 2.4 | 50.5 ± 4.1 | 58.9 ± 5.0 | 48.7 ± 5.8 |
| Indomethacin | 0.1 | 1.5 | 0.07 | 85.3 ± 6.2 | 88.4 ± 6.5 | 68.3 ± 7.0 |
Data are presented as mean ± SD and are for illustrative purposes only.
A higher COX-2 Selectivity Index indicates greater selectivity for the inflammatory enzyme. Significant inhibition of NO, TNF-α, and paw edema in treated groups compared to the vehicle control indicates potent anti-inflammatory activity.
Overall Experimental Workflow
The following diagram illustrates the logical progression from initial compound screening to data analysis and interpretation.
Caption: Integrated workflow for anti-inflammatory drug screening.
Conclusion
This application note provides a detailed, multi-faceted experimental framework for the robust evaluation of the anti-inflammatory properties of novel propanoic acid derivatives. By integrating direct enzyme inhibition assays, cell-based functional screens, and a well-established in vivo model of acute inflammation, researchers can build a comprehensive profile of a compound's potency, cellular efficacy, and physiological activity. Adherence to these standardized protocols, including the use of appropriate controls, will ensure the generation of high-quality, reproducible data essential for advancing promising candidates in the drug development pipeline.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. journalajrb.com [journalajrb.com]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
- 7. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. brieflands.com [brieflands.com]
- 10. benchchem.com [benchchem.com]
- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. inotiv.com [inotiv.com]
- 14. benchchem.com [benchchem.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Naphthalen-1-yloxy)propanoic Acid
Welcome to the technical support center for the synthesis of 3-(Naphthalen-1-yloxy)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction yields.
Core Synthesis Overview: The Williamson Ether Synthesis
The most reliable and widely used method for preparing this compound is the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The core transformation involves two key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 1-naphthol, forming the highly nucleophilic 1-naphthoxide anion.
-
Nucleophilic Attack: The 1-naphthoxide anion then attacks an alkyl halide, in this case, a 3-halopropanoic acid or its ester, displacing the halide and forming the ether linkage.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is disappointingly low, or I'm recovering only starting material. What are the likely causes and how do I fix it?
Low or no yield is the most frequent complaint, and it typically points to one of four areas: incomplete deprotonation, suboptimal reaction conditions, poor reagent quality, or competing side reactions.
Potential Cause 1: Incomplete Deprotonation The formation of the 1-naphthoxide ion is the critical first step. If the base is not strong enough or is used in insufficient quantity, a significant portion of the 1-naphthol will remain unreacted.[4]
-
Solution Protocol:
-
Assess Base Strength: For phenols like 1-naphthol, moderately strong bases are required. Sodium hydroxide (NaOH) is generally more effective than weaker bases like potassium carbonate (K₂CO₃) for ensuring complete deprotonation.[4][5] For particularly stubborn reactions, a very strong base like sodium hydride (NaH) can be used, though this is often unnecessary and can promote side reactions.[4][6]
-
Verify Stoichiometry: Use at least one full equivalent of the base. If using 3-halopropanoic acid directly (instead of its ester), two equivalents of a strong base are necessary to deprotonate both the phenol and the carboxylic acid.
-
Monitor with TLC: Before adding the alkylating agent, spot the reaction mixture on a TLC plate against a 1-naphthol standard. The disappearance of the 1-naphthol spot indicates complete formation of the naphthoxide salt.
-
Potential Cause 2: Suboptimal Reaction Conditions The SN2 reaction is sensitive to solvent and temperature.
-
Solution Protocol:
-
Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation but leave the nucleophile "bare" and highly reactive, accelerating the SN2 reaction.[4] Protic solvents (like ethanol or water) can hydrogen-bond with the naphthoxide, reducing its nucleophilicity.
-
Temperature Control: The reaction typically requires heating to proceed at a reasonable rate, often in the range of 50-100°C.[4] However, excessive heat can favor a competing E2 elimination side reaction, especially with secondary alkyl halides.[1][3]
-
Consider Microwave Irradiation: For difficult reactions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[1][7]
-
Potential Cause 3: Competing Side Reactions The Williamson synthesis can be plagued by two primary side reactions.
-
E2 Elimination: The naphthoxide is not only a nucleophile but also a strong base. It can abstract a proton from the alkyl halide, leading to the formation of an alkene (in this case, acrylic acid derivatives) instead of the desired ether.[1][4] This is why primary alkyl halides (like 3-chloropropanoic acid) are strongly preferred over secondary or tertiary halides.[1][3]
-
C-Alkylation: The naphthoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to impurities that are difficult to remove.[1] Using polar aprotic solvents can help favor O-alkylation.[4]
dot graph Troubleshooting_Yield { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin=0.2]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Deprotonation [label="Check Deprotonation\n(TLC vs. 1-Naphthol)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Evaluate Conditions\n(Solvent, Temp)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Side_Reactions [label="Analyze for Side Products\n(LC-MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Base [label="Solution:\n- Use stronger base (NaOH)\n- Check stoichiometry (2 eq. for acid)\n- Ensure anhydrous conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Conditions [label="Solution:\n- Switch to polar aprotic solvent (DMF)\n- Optimize temperature (50-100°C)\n- Consider microwave heating", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Side_Reactions [label="Solution:\n- Confirm use of primary halide\n- Lower temperature to disfavor E2\n- Use PTC to enhance O-alkylation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Deprotonation [label="Is 1-Naphthol consumed?"]; Start -> Check_Conditions [label="Are conditions optimal?"]; Start -> Check_Side_Reactions [label="Are unexpected spots/peaks present?"];
Check_Deprotonation -> Sol_Base [label="No"]; Check_Conditions -> Sol_Conditions [label="No"]; Check_Side_Reactions -> Sol_Side_Reactions [label="Yes"]; } } Caption: Troubleshooting decision tree for low product yield.
Q2: My final product is an oil and won't solidify or crystallize. How do I purify it?
This is a common issue, often caused by the presence of unreacted starting materials or side products that act as impurities and inhibit crystallization.
-
Solution Protocol: Acid-Base Extraction Workup This procedure is designed to systematically separate the acidic product from neutral or basic impurities.
-
Dissolution: After the reaction is complete, cool the mixture and dilute it with water. Extract the entire mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate.[8]
-
Remove Unreacted 1-Naphthol: Wash the organic layer with a mild aqueous base, such as a 5-10% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution.[8] The desired product, 3-(Naphthalen-1-yloxy)propanoic acid , is acidic and will be extracted into the aqueous basic layer as its sodium salt. The unreacted 1-naphthol is only weakly acidic and will remain in the organic layer.
-
Isolate the Product: Separate the aqueous layer containing the product salt. Cool this layer in an ice bath and carefully acidify it by adding 6M hydrochloric acid (HCl) dropwise until the pH is acidic (test with litmus paper).[8][9] The desired carboxylic acid product will precipitate out as a solid.
-
Collection and Final Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.[9] If the product is still oily or impure, recrystallization from a suitable solvent (e.g., hot water or an ethanol/water mixture) can be performed to achieve high purity.[8][9]
-
dot graph Workflow_Purification { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} } Caption: Experimental workflow for acid-base extraction purification.
Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of reagents?
| Reagent | Recommended Choice | Rationale |
| Naphthol Source | 1-Naphthol | The primary starting material. Ensure it is dry, as water can interfere with the reaction. |
| Alkylating Agent | 3-Bromopropanoic acid or Ethyl 3-bromopropanoate | Bromo-derivatives are more reactive than chloro-derivatives, leading to faster reaction times. Using the ester can sometimes lead to cleaner reactions, but requires a final hydrolysis step. |
| Base | Sodium Hydroxide (NaOH) | Sufficiently strong to deprotonate the phenol and carboxylic acid (if used).[5][9] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the naphthoxide, accelerating the SN2 reaction.[4] |
Q2: Can I use a phase-transfer catalyst (PTC) to improve my yield?
Yes, using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide or tetrabutylammonium hydrogen sulphate is an excellent strategy, especially if the reaction is sluggish.[10]
-
Mechanism of Action: A PTC facilitates the transfer of the naphthoxide anion from the aqueous (or solid) phase into the organic phase where the alkyl halide resides.[11][12] The large, lipophilic cation of the PTC pairs with the naphthoxide anion, creating an ion pair that is soluble in the organic solvent. This increases the effective concentration of the nucleophile in the organic phase, dramatically accelerating the reaction rate.[11]
-
Advantages:
Q3: What analytical methods are best for monitoring the reaction and confirming the final product?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): The simplest method to monitor the disappearance of the starting materials (1-naphthol and the alkyl halide) and the appearance of the product.
-
-
Product Confirmation:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[8]
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[13] GC/MS can be used to analyze the final product and identify any volatile impurities.[14][15]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the carboxylic acid C=O and O-H stretches, as well as the C-O-C ether linkage.[13]
-
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Phenol ether - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. jetir.org [jetir.org]
- 11. Phase transfer catalysis : Theory and application | PPTX [slideshare.net]
- 12. fzgxjckxxb.com [fzgxjckxxb.com]
- 13. 3-(Naphthalen-2-yloxy)propanoic acid | C13H12O3 | CID 13681874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Crude 3-(Naphthalen-1-yloxy)propanoic Acid
Welcome to the technical support center for the purification of crude 3-(Naphthalen-1-yloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
I. Understanding the Compound and Common Impurities
This compound is a carboxylic acid containing a bulky, hydrophobic naphthalene ring. Understanding its structure is key to selecting an appropriate purification strategy. The carboxylic acid moiety allows for manipulation of its solubility based on pH, forming the basis of extractive purification methods. The naphthalene group, however, imparts significant non-polar character, influencing its solubility in organic solvents and its interaction with chromatographic stationary phases.
What are the likely impurities in my crude this compound?
Common impurities often stem from the starting materials or side reactions during synthesis. These can include:
-
Unreacted 1-Naphthol: A common starting material that is phenolic and thus weakly acidic.
-
Unreacted Halo-propanoic Acid or Ester: (e.g., ethyl 3-bromopropanoate).
-
Solvents: Residual solvents from the reaction.
-
Side-products: Such as products from undesired C-alkylation on the naphthalene ring.
II. Purification Strategy Selection: A Logic-Driven Approach
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product. Below is a decision-making workflow to guide your selection.
Caption: Decision workflow for selecting a purification strategy.
III. Troubleshooting Guide & FAQs
This section is structured to address common issues encountered with each primary purification technique.
A. Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique that leverages the acidic nature of the carboxylic acid group.[1][2] By treating the crude product dissolved in an organic solvent with an aqueous basic solution, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer.[1][2][3] Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which often precipitates out.[3][4]
FAQs & Troubleshooting:
-
Q1: I performed the acid-base extraction, but my yield is very low. What could have gone wrong?
-
Incomplete Deprotonation: The aqueous base may not have been strong enough or used in sufficient quantity to deprotonate all of the carboxylic acid. While a weak base like sodium bicarbonate is often sufficient, for quantitative extraction, a stronger base like sodium hydroxide might be necessary.[3][5] However, be cautious as a strong base could potentially hydrolyze any ester impurities or the desired product if it were an ester.
-
Insufficient Mixing: The two phases (organic and aqueous) may not have been mixed vigorously enough for the acid-base reaction to go to completion at the interface. Ensure thorough mixing in the separatory funnel.
-
Incomplete Precipitation: Upon acidification of the aqueous layer, the product may not have fully precipitated. This can happen if the product has some solubility in the acidic aqueous solution or if the solution was not made sufficiently acidic. Check the pH with litmus paper or a pH meter to ensure it is well below the pKa of the carboxylic acid (typically pH < 2). Cooling the solution on an ice bath can also promote precipitation.
-
Emulsion Formation: An emulsion between the organic and aqueous layers can trap your product. See the next question for how to address this.
-
-
Q2: An emulsion formed during the extraction, and the layers won't separate. How can I break it?
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break emulsions.
-
Gentle Swirling: Gently swirling the separatory funnel instead of vigorous shaking can sometimes prevent emulsion formation in the first place.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.
-
-
Q3: After acidification, my product oiled out instead of precipitating as a solid. What should I do?
-
This is common if the melting point of the product is low or if it is still impure.
-
Scratching: Try scratching the inside of the flask with a glass rod at the interface of the oil and the solution. This can sometimes induce crystallization.
-
Seeding: If you have a small crystal of the pure product, adding it to the solution (seeding) can initiate crystallization.
-
Extraction: If the oil persists, you can extract the "oiled out" product back into a fresh portion of an organic solvent (like ethyl acetate or dichloromethane), dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and then remove the solvent under reduced pressure to obtain the product.[4] This product can then be further purified by recrystallization or chromatography.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 1-2 more times to ensure all the carboxylic acid has been extracted.
-
Combine all the aqueous extracts.
-
While stirring, slowly add a concentrated acid (e.g., 6M HCl) to the combined aqueous extracts until the solution is acidic (pH < 2, check with pH paper).[4]
-
The purified this compound should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Caption: Workflow for acid-base extraction.
B. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[6] The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
FAQs & Troubleshooting:
-
Q1: I can't find a suitable solvent for recrystallization. What are the characteristics of a good solvent?
-
The solute should be highly soluble at the boiling point of the solvent and sparingly soluble at room temperature or below.
-
The solvent should not react with the compound to be purified.
-
The impurities should either be insoluble in the hot solvent (so they can be filtered off) or highly soluble in the cold solvent (so they remain in solution).
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
For this compound, consider solvents like ethanol, methanol, acetic acid, or mixed solvent systems like ethanol/water or toluene/petroleum ether.[5]
-
-
Q2: My compound won't crystallize out of solution upon cooling. What should I do?
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Reduce the Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling it again.
-
Add an Anti-Solvent: If you are using a solvent in which your compound is very soluble, you can try adding a second solvent (an "anti-solvent") in which your compound is insoluble, dropwise, until the solution becomes cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.
-
-
Q3: The recovered yield after recrystallization is very low.
-
Excess Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature Crystallization: If the compound crystallizes out too quickly during hot filtration (if performed), you may lose product on the filter paper. Use a pre-heated funnel and filter flask to prevent this.
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Solubility at High Temp. | Solubility at Low Temp. | Crystal Quality |
| Ethanol/Water | High | Low | Good |
| Toluene | Moderate | Low | Fair |
| Acetic Acid | High | Moderate | Good |
| Methanol | High | Moderate | Fair |
C. Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase (the eluent).[7] For carboxylic acids, special considerations are often needed.
FAQs & Troubleshooting:
-
Q1: My carboxylic acid is streaking badly on the TLC plate and the column. How can I improve the separation?
-
Acidify the Eluent: Carboxylic acids can interact strongly with the slightly acidic silica gel, leading to tailing or streaking. Adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent can suppress the deprotonation of the carboxylic acid, making it less polar and improving the peak shape.[8]
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase. Reversed-phase chromatography on a C18-functionalized silica gel is an excellent alternative for purifying polar compounds like carboxylic acids.[9] In this case, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA).[9]
-
-
Q2: What is a good starting eluent system for the column chromatography of this compound?
-
Given the polar carboxylic acid group and the non-polar naphthalene ring, a medium-polarity eluent system is a good starting point.
-
For normal-phase chromatography on silica gel, try a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. A good starting point would be a 7:3 or 8:2 mixture of hexanes:ethyl acetate, with the polarity gradually increased as the column runs. Remember to add a small amount of acetic acid to the eluent.
-
For reversed-phase chromatography, a gradient of water/acetonitrile (both with 0.1% TFA) would be appropriate.
-
-
Q3: How do I choose between normal-phase and reversed-phase chromatography?
-
Normal-Phase (e.g., Silica Gel): This is often the first choice due to its lower cost and familiarity. It works well for separating compounds with different polarities.
-
Reversed-Phase (e.g., C18): This is particularly useful for purifying polar compounds that are difficult to separate by normal-phase chromatography.[9] It is also advantageous when dealing with compounds that are highly soluble in polar solvents.
-
IV. References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from --INVALID-LINK--
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from --INVALID-LINK--
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Recrystallization of Phthalic Acid and Naphthalene. Retrieved from --INVALID-LINK--
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vernier.com [vernier.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. teledyneisco.com [teledyneisco.com]
Stability issues with 3-(Naphthalen-1-yloxy)propanoic acid in solution
Welcome to the technical support center for 3-(Naphthalen-1-yloxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.
Section 1: Understanding the Molecule - Core Chemical Properties
Before delving into troubleshooting, a foundational understanding of this compound's chemical properties is crucial. These characteristics directly influence its behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 216.23 g/mol | --INVALID-LINK-- |
| Predicted pKa | 4.56 ± 0.10 | --INVALID-LINK-- |
| XLogP3 | 3.1 | --INVALID-LINK-- |
| Appearance | White to Off-White Solid | --INVALID-LINK-- |
-
pKa: The predicted pKa of approximately 4.56 indicates that this compound is a weak acid. In solutions with a pH below its pKa, the carboxylic acid group will be predominantly protonated (COOH), rendering the molecule less polar. Conversely, at a pH above its pKa, the carboxylate form (COO⁻) will dominate, increasing its polarity and potential for aqueous solubility. This pH-dependent ionization is a critical factor in its solubility and stability.
-
XLogP3: The XLogP3 value of 3.1 suggests that the compound is lipophilic, meaning it has a preference for non-polar environments. This inherent hydrophobicity can lead to solubility challenges in aqueous media.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in solution.
Issue 1: Precipitation or Poor Solubility in Aqueous Buffers
Q1: I'm observing precipitation of my this compound when I add it to my aqueous buffer. How can I improve its solubility?
**
Common impurities in 3-(Naphthalen-1-yloxy)propanoic acid synthesis and their removal
Welcome to the technical support center for the synthesis of 3-(Naphthalen-1-yloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this important chemical intermediate. Our focus is on providing scientifically sound, field-proven insights to help you navigate the common challenges and ensure the integrity of your experimental outcomes.
I. Synthesis Overview and Key Challenges
The most common and efficient method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by the naphthoxide ion. Specifically, 1-naphthol is deprotonated with a suitable base to form the 1-naphthoxide anion, which then acts as a nucleophile, attacking an electrophilic three-carbon synthon, typically 3-bromopropanoic acid or β-propiolactone.
While seemingly straightforward, this synthesis is prone to several side reactions that can lead to a range of impurities, complicating purification and potentially impacting downstream applications. The primary challenges lie in controlling the regioselectivity of the alkylation (O- vs. C-alkylation) and minimizing elimination reactions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Q1: My reaction yield is low. What are the likely causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. The most common culprits are incomplete deprotonation of 1-naphthol, side reactions, and suboptimal reaction conditions.
-
Incomplete Deprotonation: 1-Naphthol has a pKa of approximately 9.3. For complete conversion to the more nucleophilic naphthoxide, a base with a conjugate acid pKa significantly higher than this is required. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, stronger bases like sodium hydride (NaH) can ensure complete deprotonation, driving the reaction towards the desired product.[1]
-
Side Reactions: The primary competing reaction is elimination, especially if using a 3-halopropanoic acid. The naphthoxide is a strong base and can abstract a proton from the α- or β-carbon of the alkyl halide, leading to the formation of acrylic acid. To minimize this, use a primary alkyl halide (e.g., 3-bromopropanoic acid) and avoid excessively high temperatures.[2]
-
Reaction Conditions: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation of the base, leaving the naphthoxide anion more "naked" and nucleophilic, thus favoring the S(_N)2 reaction.[3] Using protic solvents like ethanol can solvate the naphthoxide, reducing its nucleophilicity and potentially leading to lower yields.
Troubleshooting Summary for Low Yield:
| Potential Cause | Recommended Action | Scientific Rationale |
| Incomplete deprotonation | Use a stronger base (e.g., NaH) or ensure anhydrous conditions. | Maximizes the concentration of the nucleophilic naphthoxide. |
| Elimination side reaction | Maintain a moderate reaction temperature (e.g., 60-80 °C). | Favors the S(_N)2 pathway over the E2 pathway. |
| Suboptimal solvent | Use a polar aprotic solvent like DMF or DMSO. | Enhances the nucleophilicity of the naphthoxide anion. |
| Steric hindrance | Ensure the use of a primary alkylating agent. | Secondary and tertiary alkyl halides are more prone to elimination.[1] |
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The presence of multiple spots on your TLC plate indicates the formation of byproducts. The most common impurities in this synthesis are unreacted 1-naphthol, C-alkylated isomers, and potentially the ester of the product if an ester of 3-halopropanoic acid was used and hydrolysis is incomplete.
-
Unreacted 1-Naphthol: This is a common impurity if the reaction does not go to completion or if an insufficient amount of the alkylating agent is used. It can be identified by its characteristic Rf value, which is typically different from the more polar carboxylic acid product.
-
C-Alkylated Isomers: The naphthoxide anion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the naphthalene ring (positions 2 and 4). This results in the formation of 3-(2-hydroxy-1-naphthalenyl)propanoic acid and 3-(4-hydroxy-1-naphthalenyl)propanoic acid. C-alkylation is more likely in protic solvents which solvate the oxygen atom, making the ring carbons more accessible.[4]
-
Ester Impurity: If you use an ester of 3-halopropanoic acid (e.g., ethyl 3-bromopropanoate), incomplete hydrolysis during the workup will leave the corresponding ester of the final product as an impurity.
The following diagram illustrates the formation of the desired product and the major C-alkylated impurity.
Caption: Formation of O- and C-alkylation products.
Q3: How can I effectively remove the unreacted 1-naphthol and C-alkylated impurities?
A3: A combination of extraction and recrystallization is typically effective for purifying this compound.
-
Extraction: After the reaction, the mixture is typically acidified. The desired product, being a carboxylic acid, will be protonated and can be extracted into an organic solvent like ethyl acetate. Unreacted 1-naphthol is also acidic, but its lower acidity compared to the carboxylic acid product can sometimes be exploited for separation with a carefully controlled pH during a basic wash. A more robust method is to first perform an extraction with a dilute base like sodium bicarbonate solution. The carboxylic acid product will be deprotonated and move to the aqueous layer, while the less acidic 1-naphthol will remain in the organic layer. The aqueous layer can then be separated and re-acidified to precipitate the pure product.
-
Recrystallization: This is a powerful technique for removing closely related impurities like C-alkylated isomers.[5] The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system like toluene/hexane or ethanol/water is often a good starting point. The crude product is dissolved in the minimum amount of the hot, better solvent (toluene or ethanol), and then the poorer solvent (hexane or water) is added dropwise until the solution becomes cloudy. Upon slow cooling, the desired product should crystallize out, leaving the impurities in the mother liquor.
The following workflow outlines the purification process.
Caption: Purification workflow for the target compound.
Q4: What analytical techniques are best for confirming the purity and identity of my final product?
A4: A combination of techniques should be used to confirm the structure and purity of your this compound.
-
Thin-Layer Chromatography (TLC): An initial and quick assessment of purity. A single spot in multiple solvent systems is a good indication of high purity.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: This is the most powerful tool for structural confirmation. You should expect to see characteristic signals for the aromatic protons of the naphthalene ring, two methylene groups (CH2) of the propanoic acid chain (which will appear as triplets), and a broad singlet for the carboxylic acid proton. The chemical shifts of the methylene protons will be influenced by the adjacent oxygen atom.
-
13C NMR: This will show the expected number of carbon signals for the molecule, including the carbonyl carbon of the carboxylic acid.
-
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch for the carboxylic acid (around 2500-3300 cm-1), a sharp C=O stretch for the carbonyl group (around 1700-1725 cm-1), and C-O stretching for the ether linkage.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. The expected molecular weight for C13H12O3 is approximately 216.23 g/mol .[6][7]
III. Experimental Protocols
A. Synthesis of this compound
This protocol is a representative procedure based on the Williamson ether synthesis.[8]
-
Deprotonation of 1-Naphthol:
-
To a solution of 1-naphthol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
-
Nucleophilic Substitution:
-
To the resulting sodium 1-naphthoxide solution, add a solution of 3-bromopropanoic acid (1.05 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 2M HCl. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
B. Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely.
-
While the solution is still hot, add hexane dropwise until the solution becomes persistently cloudy.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.[9][10]
-
Dry the purified crystals under vacuum.
IV. References
-
University of Toronto. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from a similar protocol for 2-butoxynaphthalene.
-
J&K Scientific LLC. (2023). Williamson Ether Synthesis.
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
Wikipedia. (n.d.). Williamson ether synthesis.
-
City University of New York. (n.d.). Purification by Recrystallization.
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Santa Cruz Biotechnology, Inc. (n.d.). 3-(1-naphthyloxy)propanoic acid.
-
Sigma-Aldrich. (n.d.). 3-NAPHTHALEN-1-YL-PROPIONIC ACID AldrichCPR.
-
PubChem. (n.d.). 3-(Naphthalen-2-yloxy)propanoic acid.
-
BenchChem. (2023). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.
-
CUNY. (n.d.). Purification by Recrystallization.
-
Chemistry 210 Experiment Ib. (2012). Recrystallization.
-
PubMed Central. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid.
-
PubChem. (n.d.). 3-(1-Naphthoxy)propionic acid.
-
Chemistry Stack Exchange. (2015). Alkylation of 1-naphthol in trifluoroethanol versus in DMSO.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. 3-(1-NAPHTHYL)-PROPIONIC ACID | 3243-42-3 [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 3-(Naphthalen-2-yloxy)propanoic acid | C13H12O3 | CID 13681874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(1-Naphthoxy)propionic acid | C13H12O3 | CID 85493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. Chemistry 210 Experiment Ib [home.miracosta.edu]
Optimizing reaction conditions for the synthesis of 3-(Naphthalen-1-yloxy)propanoic acid derivatives
Welcome to the technical support center for the synthesis and optimization of 3-(naphthalen-1-yloxy)propanoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested insights into the common challenges encountered during this synthesis, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize conditions, and achieve reliable, high-yield results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the synthesis.
Q1: What is the primary synthetic route for this compound?
The most common and robust method is a two-step process. It begins with the Williamson ether synthesis , where 1-naphthol is reacted with an ethyl 3-halopropanoate (typically ethyl 3-bromopropanoate) to form an ether linkage.[1] This is followed by the saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid product.
Q2: My overall yield is consistently low. What are the most likely causes?
Low yield is the most frequent issue and can stem from either the ether synthesis or hydrolysis step. The most critical factors to investigate are:
-
Incomplete deprotonation of 1-naphthol: The naphthoxide anion is the active nucleophile. If it's not fully formed, the reaction will be sluggish or incomplete.[2]
-
Suboptimal reaction conditions: The choice of base, solvent, and temperature is crucial and interdependent. An incorrect combination can favor side reactions or slow the desired reaction.[3]
-
Competitive side reactions: The primary competing reaction is the elimination of the alkyl halide, especially at higher temperatures or with stronger, bulkier bases.[3][4]
-
Incomplete hydrolysis or poor workup: During saponification, insufficient reaction time or improper pH adjustment during workup can lead to significant product loss.
Q3: How do I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
For Step 1 (Ether Synthesis): Spot the reaction mixture alongside your starting materials (1-naphthol and ethyl 3-bromopropanoate). The reaction is complete when the 1-naphthol spot has been completely consumed and a new, typically less polar, product spot is dominant.
-
For Step 2 (Hydrolysis): Spot the reaction mixture against the starting ester. The reaction is finished when the ester spot disappears, and a new, more polar spot (the carboxylate salt) appears at the baseline. After acidification, this new spot will move up the plate, but will be more polar than the starting ester.
Q4: What are the most common impurities I should expect?
The primary impurities are unreacted starting materials (1-naphthol or the intermediate ester). You may also encounter byproducts from side reactions, such as ethyl acrylate from E2 elimination of ethyl 3-bromopropanoate.[4] Ring alkylation of the naphthol is a possible but less common side reaction with aryloxide nucleophiles.[3]
Part 2: In-Depth Troubleshooting Guides
This section provides a detailed, problem-and-solution framework for each stage of the synthesis.
Section A: Williamson Ether Synthesis Troubleshooting
This step involves the SN2 reaction between the sodium or potassium salt of 1-naphthol and an alkylating agent like ethyl 3-bromopropanoate.[3] The success of this reaction hinges on promoting the SN2 pathway while suppressing the competing E2 elimination.[5][6]
Problem 1: Low or No Formation of the Ether Intermediate
-
Potential Cause 1a: Incomplete Deprotonation of 1-Naphthol.
-
Why it happens: 1-Naphthol (pKa ~9.3) requires a sufficiently strong base to be fully converted to the more potent naphthoxide nucleophile. Using a weak base like sodium bicarbonate or an insufficient amount of a stronger base will result in a low concentration of the active nucleophile. Furthermore, the presence of water can consume the base and hinder deprotonation.[7]
-
Solutions:
-
Choice of Base: Use at least one full equivalent of a strong base. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are excellent choices. Sodium hydroxide (NaOH) can also be used, but rigorous removal of the water byproduct is necessary.[2]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially the solvent) are anhydrous. Reactions involving NaH must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Potential Cause 1b: Poor Nucleophilic Attack / Slow Reaction Rate.
-
Why it happens: The SN2 reaction rate is highly dependent on the solvent and temperature. Protic solvents (like ethanol) can solvate and stabilize the naphthoxide nucleophile, reducing its reactivity.[8] Insufficient temperature may lead to impractically long reaction times.[3]
-
Solutions:
-
Solvent Selection: Use a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents solvate the cation (e.g., Na⁺) but leave the naphthoxide anion relatively "bare" and highly nucleophilic.
-
Temperature Optimization: Gently heating the reaction mixture (typically 50-80 °C) will increase the reaction rate. However, excessive heat can promote elimination. Monitor via TLC to find the optimal balance.
-
Leaving Group: Ensure you are using a good leaving group. Bromides (e.g., ethyl 3-bromopropanoate) are generally a good balance of reactivity and cost. Iodides are more reactive but more expensive, while chlorides are less reactive.[8]
-
-
Problem 2: Significant Byproduct Formation
-
Potential Cause 2a: E2 Elimination.
-
Why it happens: The naphthoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to the bromine in ethyl 3-bromopropanoate, leading to the formation of ethyl acrylate and eliminating HBr. This E2 pathway competes directly with the desired SN2 reaction and is favored by high temperatures and sterically hindered bases.[4][5]
-
Solutions:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Substrate Choice: The use of a primary alkyl halide (like ethyl 3-bromopropanoate) is ideal for minimizing elimination. Williamson synthesis fails completely with tertiary halides and gives poor results with secondary halides, which strongly favor elimination.[5][6]
-
-
Section B: Saponification (Ester Hydrolysis) Troubleshooting
This step converts the intermediate ester into the final carboxylic acid product using a base like NaOH or KOH, followed by an acidic workup.
Problem 1: Incomplete Hydrolysis
-
Potential Cause 1a: Insufficient Base or Reaction Time.
-
Why it happens: Saponification is a stoichiometric reaction. At least one equivalent of base is required to consume the ester, and a slight excess (1.1-1.5 equivalents) is often used to drive the reaction to completion. The reaction can be slow at room temperature.
-
Solutions:
-
Stoichiometry: Use a slight excess of NaOH or KOH.
-
Temperature & Time: Heat the reaction mixture (refluxing in ethanol/water is common) to accelerate the hydrolysis. Monitor by TLC until all the starting ester is consumed.
-
-
Problem 2: Difficult Product Isolation and Purification
-
Potential Cause 2a: Emulsion During Acidic Workup.
-
Why it happens: Naphthol derivatives can act as surfactants, leading to persistent emulsions during the extraction phase, making layer separation difficult.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, helping to break the emulsion.
-
Filtration: Sometimes, filtering the mixture through a pad of Celite can help break up the emulsion.
-
-
-
Potential Cause 2b: Product Remains in the Aqueous Layer.
-
Why it happens: If the pH is not sufficiently acidic, the product will remain in the aqueous layer as its carboxylate salt, which is highly water-soluble.
-
Solutions:
-
Check pH: After adding acid, check the pH of the aqueous layer with pH paper or a meter. It should be distinctly acidic (pH 1-2) to ensure the carboxylate is fully protonated to the less soluble carboxylic acid.
-
Extraction Solvent: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
-
-
Potential Cause 2c: Oily Product or Failure to Crystallize.
-
Why it happens: The presence of impurities (like unreacted starting materials or solvent residue) can inhibit crystallization.
-
Solutions:
-
High Purity: Ensure the intermediate ester was pure before hydrolysis.
-
Recrystallization: Purify the crude product by recrystallization. A common solvent system is an ethanol/water or acetic acid/water mixture. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.[1]
-
-
Part 3: Optimized Protocols and Data
Experimental Workflow Diagram
Caption: General workflow for the two-step synthesis.
Table 1: Recommended Reaction Conditions
| Parameter | Condition | Rationale & Expert Commentary |
| Step 1: Ether Synthesis | ||
| Base | K₂CO₃ or NaH | K₂CO₃: A good, cost-effective, and easy-to-handle base. NaH: More powerful, ensuring complete deprotonation, but requires anhydrous conditions and an inert atmosphere.[7] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents accelerate SN2 reactions by solvating the counter-ion but not the nucleophile.[5] |
| Temperature | 50 - 80 °C | Provides a good reaction rate without significantly promoting the E2 elimination side reaction.[3] |
| Alkylating Agent | Ethyl 3-bromopropanoate | A primary halide that strongly favors the SN2 pathway over elimination.[6] |
| Step 2: Saponification | ||
| Base | NaOH or KOH (1.2 eq) | A slight excess of a strong base ensures the reaction goes to completion. |
| Solvent | Ethanol / Water (e.g., 4:1) | The co-solvent system ensures solubility of both the nonpolar ester and the polar hydroxide base. |
| Temperature | Reflux (~80-90 °C) | Significantly accelerates the rate of hydrolysis. |
| Workup pH | 1 - 2 | Ensures complete protonation of the carboxylate salt to the free carboxylic acid for efficient extraction. |
Detailed Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 3-(Naphthalen-1-yloxy)propanoate
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (100 mL) and 1-naphthol (10.0 g, 69.4 mmol).
-
Stir the solution and add potassium carbonate (11.5 g, 83.2 mmol, 1.2 eq) in one portion.
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 3-bromopropanoate (13.8 g, 76.3 mmol, 1.1 eq) dropwise over 15 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the consumption of 1-naphthol by TLC (e.g., 20% Ethyl Acetate in Hexane).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 3-(naphthalen-1-yloxy)propanoate from the previous step in ethanol (150 mL) in a 500 mL round-bottom flask.
-
Add a solution of sodium hydroxide (4.16 g, 104 mmol, ~1.5 eq) in water (40 mL).
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the disappearance of the starting ester by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether (100 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to afford the final product.
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. francis-press.com [francis-press.com]
How to increase the solubility of 3-(Naphthalen-1-yloxy)propanoic acid for biological assays
Prepared by the Senior Application Scientist Team
Welcome to our dedicated support center for researchers working with challenging compounds. This guide provides in-depth technical advice, troubleshooting, and step-by-step protocols for increasing the solubility of 3-(Naphthalen-1-yloxy)propanoic acid in aqueous solutions for biological assays. We understand that achieving and maintaining compound solubility is critical for generating reliable and reproducible data. This document is designed to empower you with the scientific rationale and practical techniques to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in my aqueous assay buffer?
A: The solubility challenge arises from its molecular structure. The compound consists of two key parts: a large, hydrophobic naphthalene ring system and a polar, ionizable propanoic acid group. The naphthalene component is highly lipophilic ("fat-loving") and repels water, driving the low solubility. While the carboxylic acid group can interact with water, its contribution is often insufficient to overcome the hydrophobicity of the naphthalene rings, especially at neutral or acidic pH.
Q2: I dissolved my compound in DMSO to make a stock, but it precipitates immediately when I add it to my cell culture media. What’s happening?
A: This is a common phenomenon known as "crashing out." You've created a highly concentrated stock solution in a strong organic solvent (DMSO) where the compound is comfortable. When you introduce a small volume of this stock into a large volume of an aqueous buffer (like cell media), you are performing a rapid solvent switch. The compound is suddenly in an environment where it is not soluble, causing it to precipitate out of the solution.[1][2] The key is to manage this transition carefully, as detailed in our protocols below.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A: This is highly dependent on the cell type and the duration of the experiment. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[3][4] Some robust cell lines may tolerate 1%, but this can still induce off-target effects.[3][5] Primary cells are often much more sensitive, and a final DMSO concentration below 0.1% is recommended.[3] It is critical to run a vehicle control experiment with varying concentrations of DMSO to determine the specific tolerance of your experimental system.[2]
Q4: Can I just sonicate the buffer after adding my compound to get it into solution?
A: Sonication can help break up solid aggregates and may transiently increase dissolution. However, it is often not a permanent solution for compounds that are fundamentally insoluble in a given solvent. If the compound's solubility limit is exceeded, it will likely precipitate out again over time, especially during incubation. Sonication is best used as a tool to aid the dissolution process in an appropriate solvent system (e.g., when preparing the initial stock solution), not as a primary method for solubilization in an incompatible aqueous buffer.
Troubleshooting Guide & Advanced Protocols
This section provides a systematic approach to solubilizing this compound. We will proceed from the simplest and most common methods to more advanced techniques.
Issue 1: Compound fails to dissolve in aqueous buffer or precipitates upon dilution from an organic stock.
This is the most common challenge. The workflow below outlines a logical progression of techniques to try.
Caption: Decision workflow for solubilizing the target compound.
Strategy 1: Optimized DMSO Stock Solution Protocol
This method is the first line of attack for most hydrophobic compounds. The key is not just dissolving the compound in DMSO, but how you dilute it into the aqueous phase.
Protocol 1.1: Preparation of a Concentrated DMSO Stock
-
Weigh Accurately: Use a calibrated analytical balance to weigh a precise amount of this compound. For accuracy, it's better to weigh a slightly different amount and recalculate the exact concentration than to struggle to hit an exact target weight.[6]
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). Using a volumetric flask will ensure the highest accuracy.[6][7]
-
Ensure Complete Dissolution: Vortex vigorously. If needed, briefly sonicate the vial in a water bath for 5-10 minutes until the solution is perfectly clear. Visually inspect against a bright light to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the DMSO.
Protocol 1.2: Dilution into Aqueous Assay Buffer
-
Warm Solutions: Gently warm the DMSO stock aliquot and the aqueous assay buffer to room temperature or 37°C to prevent temperature-shock precipitation.
-
Vortexing Dilution: While vigorously vortexing the tube of aqueous buffer, add the required volume of DMSO stock dropwise and slowly directly into the vortex.[2] This rapid, high-energy mixing is crucial to disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Final Concentration Check: Ensure the final concentration of DMSO is within the tolerated range for your assay (e.g., <0.5%).[3][5]
-
Control Recommendation: Always include a "vehicle control" in your experiment, which is the assay buffer containing the same final concentration of DMSO used for your compound dilutions.
Strategy 2: pH-Adjusted Stock Solution (Base Solubilization)
This strategy leverages the acidic nature of the propanoic acid group. By raising the pH above the compound's pKa (estimated to be around 4.5), the carboxylic acid group deprotonates to form a highly water-soluble carboxylate salt.[8][9]
Caption: Effect of pH on the ionization and solubility of the compound.
Protocol 2.1: Preparation of a Basic Aqueous Stock
-
Weigh Compound: Accurately weigh the desired amount of the compound into a sterile tube.
-
Initial Suspension: Add a small volume of sterile, purified water (e.g., 50% of the final desired volume). The compound will not dissolve and will appear as a suspension.
-
Titrate with Base: While stirring, add a low molarity (e.g., 0.1 N) sterile NaOH solution dropwise. Monitor the solution. Continue adding NaOH until the compound fully dissolves and the solution becomes clear.
-
Final Volume Adjustment: Add purified water to reach the final desired stock concentration (e.g., 1-10 mM).
-
pH Check & Neutralization (Optional): Check the pH of the stock solution. It will be basic. If your assay is sensitive to high pH, you can carefully back-titrate with a low molarity sterile HCl solution to bring the pH closer to the final assay pH. Caution: If you go below the compound's pKa, it may precipitate. The goal is to find a pH high enough for solubility but low enough for assay compatibility.
-
Sterile Filtration: Filter the final stock solution through a 0.22 µm syringe filter to ensure sterility.
Strategy 3: Using Cyclodextrins as Solubilizing Excipients
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate the hydrophobic naphthalene moiety of your compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14]
Protocol 3.1: Cyclodextrin-Enhanced Solubilization
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A starting concentration of 1-5% (w/v) is common. Warming the buffer can help dissolve the cyclodextrin.
-
Add Compound: Add the weighed solid this compound directly to the cyclodextrin solution.
-
Facilitate Complexation: Vortex the mixture vigorously for several minutes. For best results, rotate or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any small amount of undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your working solution. The concentration of the dissolved compound should be analytically verified if possible (e.g., by UV-Vis spectroscopy).
-
Control Recommendation: It is essential to run a parallel control with just the HP-β-CD solution at the same final concentration to ensure the cyclodextrin itself does not interfere with your biological assay.[5]
Summary of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| DMSO Stock | Dissolution in a polar aprotic organic solvent. | Simple, fast, widely applicable. | Potential for precipitation on dilution; cellular toxicity at >0.5%.[3][5] | Initial screening, most in vitro assays. |
| pH Adjustment | Ionization of the carboxylic acid to a soluble carboxylate salt.[8][15] | Creates a true aqueous solution; avoids organic solvents. | Final pH may be incompatible with the assay; risk of precipitation if pH drops. | Assays tolerant of slight pH shifts; in vivo formulations. |
| Cyclodextrins | Encapsulation of the hydrophobic naphthalene group in a soluble complex.[10][12] | High solubilizing capacity; generally low toxicity.[11] | Can be expensive; may interact with some assays; requires optimization. | Cell-based assays where DMSO/pH is problematic; in vivo studies. |
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.com [brainly.com]
- 9. reddit.com [reddit.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. humapub.com [humapub.com]
- 13. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 3-(Naphthalen-1-yloxy)propanoic acid during storage
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 3-(Naphthalen-1-yloxy)propanoic acid. It offers in-depth troubleshooting advice and frequently asked questions (FAQs) to prevent and address its degradation during storage and experimentation. Our goal is to ensure the integrity and stability of your valuable research material.
Introduction
This compound is a key intermediate in various research and development applications. Its chemical structure, featuring a naphthalene ring, an ether linkage, and a carboxylic acid moiety, makes it susceptible to specific degradation pathways. Understanding these vulnerabilities is critical for maintaining its purity and ensuring the reproducibility of experimental results. This guide is structured to provide quick answers through our FAQ section and detailed, actionable solutions in our troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common concerns regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored in a cool, dry, and dark environment. Recommended storage temperature is between 15–25°C.[1] It should be kept in a tightly sealed, inert container to protect it from moisture and atmospheric oxygen.
Q2: My solid this compound has developed a slight discoloration. What could be the cause?
Discoloration of the solid is often an early indicator of degradation. This can be caused by prolonged exposure to light, which can induce photodegradation of the naphthalene ring, or slow oxidation from atmospheric oxygen. It is crucial to store the compound in an amber glass vial or a light-blocking container.
Q3: I need to store this compound in solution. What is the recommended solvent and storage temperature?
For short-term storage, solutions can be prepared in a high-purity, degassed solvent such as acetonitrile or a buffered aqueous solution at a slightly acidic to neutral pH. To minimize degradation, store solutions at 2-8°C for no more than a few days. For longer-term storage of solutions, it is advisable to aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Q4: I suspect my sample of this compound has degraded. How can I confirm this?
The most reliable method to assess the purity and detect degradation products is through High-Performance Liquid Chromatography (HPLC) with UV detection. A typical method would involve a C18 reversed-phase column with a gradient elution using an acidified aqueous mobile phase and an organic modifier like acetonitrile.[2] The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.
Q5: What are the primary degradation products I should look for?
The primary degradation products can include 1-naphthol (from ether hydrolysis or oxidation), and various smaller molecules resulting from the oxidative cleavage of the propanoic acid side chain or photodegradation of the naphthalene ring.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter.
Guide 1: Investigating Sample Discoloration or Impurity
Problem: You observe a change in the physical appearance of your this compound (e.g., yellowing, clumping) or suspect impurity based on experimental results.
Underlying Causes & Solutions:
-
Photodegradation: The naphthalene ring is susceptible to degradation upon exposure to UV light.[3][4]
-
Solution: Always store the compound in amber vials or light-proof containers.[5] Minimize exposure to ambient light during weighing and preparation of solutions.
-
-
Oxidation: The ether linkage and the propanoic acid side chain can be susceptible to oxidation, especially in the presence of atmospheric oxygen and trace metal impurities.[6][7]
-
Solution: Store the solid under an inert atmosphere (e.g., argon or nitrogen). When preparing solutions, use solvents that have been degassed to remove dissolved oxygen.
-
-
Hydrolysis: The ether linkage can undergo acid-catalyzed hydrolysis, particularly in solution if stored improperly.[7][8][9][10][11]
-
Solution: For aqueous solutions, maintain a neutral to slightly acidic pH. Avoid strongly acidic or basic conditions during storage.
-
-
Moisture: Carboxylic acids can be hygroscopic. Absorbed moisture can lead to clumping and may accelerate hydrolytic degradation.
-
Solution: Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.[1]
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary points of vulnerability in the this compound molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Addressing batch-to-batch variability of synthesized 3-(Naphthalen-1-yloxy)propanoic acid
Introduction: Navigating the Nuances of Synthesizing 3-(Naphthalen-1-yloxy)propanoic acid
Welcome to the technical support guide for the synthesis of this compound. This molecule is a key intermediate in various research and development pipelines. Its synthesis, typically achieved via a Williamson ether synthesis, is robust yet susceptible to variability that can manifest as inconsistencies in yield, purity, and even physical properties across different batches.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple procedural outline to provide a deeper, cause-and-effect understanding of the synthesis. As your virtual application scientist, I will walk you through a systematic, logic-based approach to diagnose, troubleshoot, and ultimately control the outcomes of your synthesis, ensuring greater consistency and reliability in your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding batch-to-batch variability.
Q1: We are observing significant differences in yield and purity between batches. What are the most common root causes? A1: Batch-to-batch variability in this synthesis typically stems from a few critical areas:
-
Reagent Quality & Handling: The purity of 1-naphthol, the choice and handling of the base (e.g., sodium hydroxide, potassium carbonate), and the quality of the alkylating agent (e.g., 3-chloropropanoic acid) are paramount. Moisture or impurities in reagents can initiate side reactions or inhibit the primary reaction.
-
Reaction Conditions: The Williamson ether synthesis is sensitive to temperature, reaction time, and solvent choice.[1][2] Deviations in these parameters can significantly alter the balance between the desired SN2 reaction and competing side reactions like E2 elimination.[1][3]
-
Work-up and Purification Procedure: Inconsistent work-up procedures, such as variations in pH during acid-base extraction or inefficient phase separation, can lead to product loss or contamination. The method and solvent system used for final purification (e.g., recrystallization) can also affect the final purity and crystalline form.
-
Polymorphism: Different batches may crystallize into different polymorphic forms, which can have varying physical properties like melting point and solubility, even if chemically identical.[4]
Q2: Can the choice of base impact the reaction outcome? A2: Absolutely. A strong base is required to deprotonate the phenolic hydroxyl group of 1-naphthol to form the nucleophilic naphthoxide ion. However, the base must be chosen carefully. Very strong bases, especially if used with secondary or tertiary alkyl halides (not the case here, but a relevant principle), can favor elimination side reactions.[1][5] For this synthesis, common choices include sodium hydroxide or potassium carbonate. The key is consistency in the choice, purity, and stoichiometry of the base used for each batch.
Q3: How can we proactively minimize the risk of batch variability in our long-term project? A3: A proactive approach is highly recommended:
-
Establish a "Golden Batch": When a batch with ideal characteristics is produced, procure a sufficient quantity to serve as a standard for the entire study.[6]
-
Qualify Raw Material Suppliers: Source key reagents from a single, reliable supplier and obtain certificates of analysis (CoA) for each lot. If a supplier must be changed, perform a validation run to ensure comparability.
-
Strict Process Parameter Control: Develop a detailed Standard Operating Procedure (SOP) that specifies all reaction parameters, including reagent addition rates, stirring speed, and temperature profiles.
-
In-house Quality Control: Do not rely solely on supplier CoAs. Perform in-house analytical testing (e.g., NMR, HPLC, melting point) on incoming raw materials and on each final product batch to confirm identity, purity, and consistency.[6]
Part 2: Systematic Troubleshooting Guide
When a new batch does not perform as expected, a structured investigation is crucial. This guide provides a logical workflow to identify the root cause.
Initial Assessment Workflow
This workflow provides a high-level overview of the troubleshooting process.
Caption: A logical workflow for troubleshooting batch variability.
Symptom-Based Troubleshooting
| Potential Cause | Scientific Rationale & Explanation | Recommended Action & Protocol |
| Incomplete Deprotonation of 1-Naphthol | The reaction proceeds via the naphthoxide nucleophile. If the base is weak, impure, or insufficient in quantity, or if there is excess moisture present, the 1-naphthol will not be fully converted to its conjugate base, leading to a lower concentration of the active nucleophile and thus a slower or incomplete reaction. | Action: Verify the identity, purity, and stoichiometry of the base. Ensure all reagents and solvents are anhydrous. Protocol: Titrate the base to confirm its strength. Dry solvents using standard methods (e.g., molecular sieves). Run the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture. |
| Competing E2 Elimination Reaction | Although the substrate is a primary halide, elimination can become competitive at excessively high temperatures. The alkoxide/naphthoxide is a strong base as well as a nucleophile and can abstract a proton, leading to an alkene byproduct instead of the desired ether.[1][2] | Action: Optimize the reaction temperature. Protocol: Set up parallel reactions at different temperatures (e.g., 50°C, 65°C, 80°C) and monitor the product-to-byproduct ratio by HPLC or GC-MS. Select the temperature that provides the best yield of the desired product with minimal side reactions. |
| Product Loss During Work-up | This compound is a carboxylic acid. During aqueous work-up, its solubility is highly pH-dependent. If the pH is not sufficiently acidic (pH < 4) during the extraction step, the product will remain partially in the aqueous layer as its carboxylate salt, leading to significant loss.[7][8] | Action: Strictly control the pH during the acidification and extraction steps. Protocol: After the initial reaction work-up, cool the aqueous layer in an ice bath and slowly add acid (e.g., 1M HCl), monitoring with a pH meter or pH paper until the pH is confirmed to be between 3 and 4. Extract with the organic solvent multiple times to ensure complete recovery.[8] |
| Potential Cause | Scientific Rationale & Explanation | Recommended Action & Protocol |
| Unreacted 1-Naphthol | This indicates an incomplete reaction. It can be caused by poor quality of the alkylating agent, insufficient reaction time, or low temperature. | Action: Confirm the purity of the alkylating agent (3-halopropanoic acid/ester) and optimize reaction time/temperature. Protocol: Analyze the alkylating agent by NMR. Run a time-course experiment, taking aliquots every hour to determine the optimal reaction duration by TLC or HPLC. |
| C-Alkylation Byproduct | The naphthoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and certain positions on the aromatic ring). While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities that may be difficult to separate.[2][5] | Action: Modify the solvent system. Protocol: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[1] If C-alkylation is a persistent issue, consider evaluating different solvents. |
| Dimerization/Polymerization of Alkylating Agent | 3-Halopropanoic acids can potentially self-condense or polymerize under basic conditions, consuming the reagent and introducing impurities. | Action: Control the rate of addition of the alkylating agent. Protocol: Instead of adding all the 3-halopropanoic acid at once, add it dropwise to the solution of the naphthoxide over 30-60 minutes. This keeps the instantaneous concentration of the alkylating agent low, minimizing self-reaction. |
Part 3: Key Experimental & Analytical Protocols
Adherence to standardized protocols is the foundation of reproducible synthesis.
Synthesis Workflow: this compound
This diagram illustrates the core chemical transformation.
Caption: Reaction scheme for Williamson ether synthesis.
Protocol 1: General Synthesis Procedure
-
Under an inert atmosphere (N₂), dissolve 1-naphthol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).[1]
-
Add a strong base (e.g., sodium hydroxide, 1.1 eq) and stir the mixture at room temperature for 30 minutes to form the sodium 1-naphthoxide salt.
-
Add 3-chloropropanoic acid (1.1 eq) to the reaction mixture.
-
Heat the reaction to a controlled temperature (e.g., 70°C) and monitor its progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Perform an acid-base work-up: Wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to pH 3-4 with cold 1M HCl.[8]
-
Extract the product into an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Select an appropriate solvent system (e.g., toluene, ethanol/water mixture). The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Analytical Characterization
To ensure batch consistency, a suite of analytical tests should be performed.
| Analytical Method | Purpose & What to Look For |
| ¹H NMR | Identity & Purity: Confirms the chemical structure. Look for characteristic peaks of the naphthalene ring system, the -OCH₂- and -CH₂COOH protons, and the absence of signals from starting materials or major impurities. |
| ¹³C NMR | Identity Confirmation: Provides further structural confirmation by showing all unique carbon environments in the molecule. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation: Verifies the molecular weight of the compound. Look for the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass. |
| HPLC/UPLC | Quantitative Purity: Determines the purity of the compound as a percentage (e.g., % area under the curve). This is the gold standard for assessing purity and detecting minor impurities. |
| Melting Point | Purity & Crystalline Form: A sharp melting point range indicates high purity. A broad or depressed melting point suggests the presence of impurities. Significant variation between batches may indicate polymorphism.[4] |
| FTIR | Functional Group Confirmation: Confirms the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage. |
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. homework.study.com [homework.study.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 3-(Naphthalen-1-yloxy)propanoic Acid and Other Auxin Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate world of plant hormone signaling, the selection of appropriate chemical tools is paramount. This guide provides an in-depth, objective comparison of the efficacy of 3-(Naphthalen-1-yloxy)propanoic acid, a notable auxin inhibitor, with other key players in the field. By synthesizing technical data with field-proven insights, this document aims to empower researchers to make informed decisions for their experimental designs.
The Central Role of Auxin and the Rationale for Its Inhibition
Auxin, primarily indole-3-acetic acid (IAA), is a cornerstone phytohormone orchestrating a vast array of developmental processes in plants, from embryogenesis and organogenesis to tropic responses. Its precise spatial and temporal distribution, tightly regulated by biosynthesis, metabolism, and transport, is critical for normal plant growth and development. The study of these processes often necessitates the use of specific inhibitors to dissect the complex auxin signaling network.
Auxin inhibitors can be broadly categorized based on their mode of action:
-
Auxin Transport Inhibitors: These compounds interfere with the movement of auxin between cells. They are further subdivided into:
-
Influx Inhibitors: Block the entry of auxin into the cell, primarily targeting AUX/LAX proteins.
-
Efflux Inhibitors: Prevent the exit of auxin from the cell, targeting PIN and ABCB/PGP transporters.
-
-
Auxin Biosynthesis Inhibitors: These molecules block the enzymatic pathways responsible for producing auxin.
-
Auxin Signaling Inhibitors: These compounds interfere with the perception of auxin by its receptors or downstream signaling components.
This guide will focus on comparing this compound, an auxin influx inhibitor, with other prominent inhibitors from these classes.
Mechanism of Action: A Closer Look at this compound
This compound is more commonly known in the scientific literature by its isomeric form, 1-Naphthoxyacetic acid (1-NOA) . Its primary mechanism of action is the inhibition of auxin influx into plant cells.[1][2][3] This is a critical process mediated by auxin influx carriers of the AUX/LAX family of proteins. By blocking these carriers, 1-NOA effectively reduces the intracellular concentration of auxin, thereby disrupting downstream physiological responses.
Interestingly, studies have revealed that the inhibitory action of 1-NOA is not strictly limited to influx. At higher concentrations, it has been shown to also block the activity of auxin efflux carriers.[1][3] This dual-inhibitory effect makes 1-NOA a potent tool for disrupting overall auxin transport. Its structural isomer, 2-Naphthoxyacetic acid (2-NOA), and another synthetic compound, 3-chloro-4-hydroxyphenylacetic acid (CHPAA), are also recognized as auxin influx inhibitors, though they exhibit a more preferential inhibition of influx compared to 1-NOA.[1][3]
The following diagram illustrates the canonical auxin signaling pathway and the points of intervention for various classes of inhibitors.
Caption: Simplified auxin signaling pathway and inhibitor targets.
Comparative Efficacy Analysis
Direct comparison of the efficacy of different auxin inhibitors can be challenging due to variations in experimental systems and conditions. However, data from studies employing consistent methodologies provide valuable insights.
Auxin Influx Inhibitors: A Head-to-Head Comparison
A study by Laňková et al. (2010) provides a direct comparison of the effects of 1-NOA, 2-NOA, and CHPAA on auxin accumulation in tobacco BY-2 cells. This serves as a proxy for their inhibitory efficacy on auxin transport.
| Inhibitor (10 µM) | Effect on [³H]2,4-D Accumulation (Influx) | Effect on [³H]NAA Accumulation (Efflux) | Primary Mode of Action |
| 1-Naphthoxyacetic acid (1-NOA) | Reduced | Increased | Influx and Efflux Inhibition[1][3] |
| 2-Naphthoxyacetic acid (2-NOA) | Reduced | Slightly Increased | Preferential Influx Inhibition[1][3] |
| 3-chloro-4-hydroxyphenylacetic acid (CHPAA) | Strongly Reduced | Slightly Increased | Preferential Influx Inhibition[1] |
Data synthesized from Laňková et al. (2010).[1]
These findings highlight that while all three compounds inhibit auxin influx, 1-NOA is the most potent dual inhibitor of both influx and efflux . CHPAA appears to be a highly effective and specific inhibitor of auxin influx.
Broader Comparison with Other Auxin Inhibitor Classes
| Inhibitor Class | Representative Compound(s) | Primary Target(s) | Reported Effects & Relative Potency |
| Influx Inhibitors | 1-NOA, 2-NOA, CHPAA | AUX1/LAX proteins | Potent inhibitors of auxin uptake. 1-NOA also inhibits efflux at higher concentrations.[1][2][3] |
| Efflux Inhibitors | N-1-naphthylphthalamic acid (NPA), 2,3,5-triiodobenzoic acid (TIBA) | PIN and ABCB/PGP transporters | Highly effective at blocking polar auxin transport, leading to auxin accumulation in tissues.[4] |
| Biosynthesis Inhibitors | L-aminooxy-phenylpropionic acid (L-AOPP), Yucasin | Tryptophan aminotransferases (TAA1), YUCCA flavin monooxygenases | Effectively reduce endogenous auxin levels, leading to auxin-deficient phenotypes.[5][6] |
Experimental Protocols for Assessing Auxin Inhibitor Efficacy
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of auxin inhibitors.
Root Growth Inhibition Assay in Arabidopsis thaliana
This bioassay is a fundamental method to assess the physiological impact of auxin inhibitors.
Objective: To quantify the dose-dependent effect of an auxin inhibitor on primary root elongation.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Sterile petri dishes (9 cm)
-
Test compounds (e.g., 1-NOA, NPA, L-AOPP) dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions
-
Growth chamber with controlled light and temperature conditions
Step-by-Step Methodology:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 50% bleach with 0.05% Tween 20. Vortex for 10 minutes.
-
Wash the seeds five times with sterile distilled water.
-
Resuspend seeds in 0.1% sterile agar and store at 4°C for 2-3 days for stratification.
-
-
Plate Preparation:
-
Prepare sterile MS agar medium and cool to approximately 50-60°C.
-
Add the test inhibitor to the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including the control (e.g., 0.1% DMSO).
-
Pour the medium into petri dishes and allow them to solidify.
-
-
Seed Plating and Growth:
-
Pipette individual seeds onto the surface of the agar plates in a straight line.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber under long-day conditions (16h light / 8h dark) at 22°C.
-
-
Data Collection and Analysis:
-
After a set period of growth (e.g., 5-7 days), scan the plates at high resolution.
-
Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each treatment.
-
Plot the root length as a function of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of root growth).
-
Auxin Transport Assay Using Radiolabeled Auxin
This assay directly measures the movement of auxin and the effect of inhibitors on this process.
Objective: To quantify the inhibition of polar auxin transport by a test compound.
Materials:
-
Etiolated seedlings (e.g., Arabidopsis hypocotyls or maize coleoptiles)
-
Agar blocks (1-2% agar)
-
Radiolabeled auxin (e.g., [³H]IAA or [¹⁴C]NAA)
-
Test inhibitor
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Step-by-Step Methodology:
-
Seedling Preparation:
-
Grow seedlings in complete darkness to induce etiolation and elongate the hypocotyls or coleoptiles.
-
-
Assay Setup:
-
Excise segments of a defined length (e.g., 5-10 mm) from the apical region of the etiolated hypocotyls or coleoptiles.
-
Prepare donor and receiver agar blocks. The donor block contains the radiolabeled auxin and the test inhibitor at various concentrations. The receiver block is plain agar.
-
Place a batch of excised segments on a moist filter paper. Apply a donor block to the apical end of each segment and a receiver block to the basal end.
-
-
Transport Period:
-
Incubate the setup in a dark, humid chamber for a specific period (e.g., 4-18 hours) to allow for auxin transport.
-
-
Measurement:
-
After the incubation period, separate the receiver blocks from the plant segments.
-
Place each receiver block into a scintillation vial.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity in the receiver block is proportional to the amount of auxin transported through the segment.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
The following diagram illustrates a typical workflow for comparing the efficacy of different auxin inhibitors.
Caption: Workflow for comparing auxin inhibitor efficacy.
Conclusion and Future Perspectives
This compound (1-NOA) stands out as a potent inhibitor of auxin transport, exhibiting a dual action on both influx and efflux carriers. This characteristic distinguishes it from more specific inhibitors like 2-NOA and CHPAA, which primarily target auxin influx. When compared to other classes of auxin inhibitors, such as the efflux inhibitors (NPA, TIBA) and biosynthesis inhibitors (L-AOPP, Yucasin), 1-NOA offers a distinct tool for researchers aiming to broadly disrupt auxin gradients.
The choice of an appropriate auxin inhibitor is contingent upon the specific research question. For studies requiring the specific blockade of auxin uptake, CHPAA may be a more suitable choice. Conversely, to investigate the consequences of a complete shutdown of polar auxin transport, efflux inhibitors like NPA remain the gold standard. For dissecting the roles of de novo auxin synthesis, biosynthesis inhibitors are indispensable.
The development of novel, more specific, and potent auxin inhibitors continues to be an active area of research. These next-generation chemical tools, coupled with advanced genetic and imaging techniques, will undoubtedly continue to unravel the complexities of auxin biology and its profound influence on plant life.
References
- 1. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin transport at cellular level: new insights supported by mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arabidopsis Protocol | Jeanette Goldfarb Plant Growth Facility | Washington University in St. Louis [sites.wustl.edu]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Protocols Plant Genes [bio.purdue.edu]
A Comparative Guide to the Anticancer Potential of Aryl Propionic Acid Derivatives: Spotlight on 3-(Naphthalen-1-yloxy)propanoic Acid
For researchers and drug development professionals navigating the landscape of novel anticancer agents, the class of aryl propionic acid derivatives presents a compelling avenue of exploration. While traditionally recognized for their anti-inflammatory properties, emerging evidence underscores their potential as potent anticancer compounds. This guide provides a comparative analysis of the anticancer activity of various aryl propionic acid derivatives, with a special focus on the promising, yet under-investigated, 3-(Naphthalen-1-yloxy)propanoic acid. We will delve into the available experimental data for established derivatives, discuss the significance of the naphthalene moiety, and propose a comprehensive experimental workflow to elucidate the anticancer profile of novel compounds within this class.
The Anticancer Promise of Aryl Propionic Acid Derivatives
Aryl propionic acid derivatives, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), have garnered significant attention for their potential in cancer chemoprevention and therapy.[1] Their mechanism of action in cancer is multifaceted and extends beyond the inhibition of cyclooxygenase (COX) enzymes, a hallmark of their anti-inflammatory effects.[1] Investigations into derivatives of common NSAIDs like ibuprofen, naproxen, and ketoprofen have revealed significant cytotoxic activity against various cancer cell lines.
Comparative Anticancer Activity of Known Aryl Propionic Acid Derivatives
To provide a clear perspective on the anticancer potential within this class, the following table summarizes the 50% inhibitory concentration (IC50) values of several ibuprofen, naproxen, and ketoprofen derivatives against a panel of human cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ibuprofen | Phospho-ibuprofen | HT-29 (Colon) | 67.4 | [2] |
| Phospho-ibuprofen | SW480 (Colon) | 59.1 | [2] | |
| Ibuprofen-benzoxazole analogue (7h) | MCF-7 (Breast) | 8.92 ± 0.91 | [3] | |
| Ibuprofen-benzoxazole analogue (7h) | MDA-MB-231 (Breast) | 7.54 ± 0.95 | [3] | |
| Dexibuprofen amide (4e) | MCF-7 (Breast) | 0.01 ± 0.002 | [4] | |
| Naproxen | Copper(II) complex (20d) | HMLER-shEcad (Breast) | Micromolar concentrations | [5] |
| Maleimide conjugate (25b) | MDA-231 (Breast) | 11.08 | [5] | |
| Maleimide conjugate (25b) | HeLa (Cervical) | 15.12 | [5] | |
| Ketoprofen | Carboranyl analogue | Melanoma & Colon | Cytostatic Activity | [6] |
| RGD/NGR conjugate | OVCAR3 (Ovarian) | >50% inhibition at 50 µM | [7] | |
| Amide derivative (1d) | Various | Induces apoptosis | [8] |
This table is a representative sample and not an exhaustive list of all tested derivatives and cell lines.
The data clearly indicates that chemical modification of the basic aryl propionic acid scaffold can lead to potent anticancer agents, with some derivatives exhibiting IC50 values in the low micromolar and even nanomolar range.
The Naphthalene Moiety: A Key Player in Anticancer Activity
The naphthalene ring system is a prevalent structural motif in a multitude of biologically active compounds, including those with demonstrated anticancer properties.[9] Its large, planar, and lipophilic nature allows for effective interaction with various biological targets.
Proposed Experimental Workflow for Evaluating the Anticancer Activity of this compound
To systematically evaluate the anticancer potential of this compound and enable a direct comparison with other aryl propionic acid derivatives, the following experimental workflow is proposed.
Caption: Proposed experimental workflow for the anticancer evaluation of this compound.
Detailed Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Concluding Remarks and Future Directions
The class of aryl propionic acid derivatives holds significant promise for the development of novel anticancer therapeutics. While well-known members like ibuprofen, naproxen, and ketoprofen have shown anticancer activity, particularly after chemical modification, the full potential of this structural class is yet to be unlocked. The presence of a naphthalene moiety in compounds such as this compound suggests a strong likelihood of potent anticancer activity, a hypothesis that warrants rigorous experimental validation.
The proposed experimental workflow provides a clear and robust strategy for characterizing the anticancer profile of this compound and other novel aryl propionic acid derivatives. The resulting data will not only enable a direct and meaningful comparison with existing compounds but will also provide crucial insights into their mechanisms of action, paving the way for further preclinical and clinical development. Future research should also focus on structure-activity relationship (SAR) studies to optimize the anticancer potency and selectivity of this promising class of compounds.
References
- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07581A [pubs.rsc.org]
- 6. Carboranyl Analogues of Ketoprofen with Cytostatic Activity against Human Melanoma and Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Ketoprofen Conjugated To RGD/NGR for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 3-(Naphthalen-1-yloxy)propanoic Acid Analogs as PPAR Modulators
Introduction: The Naphthalenyloxy Propanoic Acid Scaffold in Metabolic Disease Research
The landscape of therapeutic intervention for metabolic diseases, such as dyslipidemia and type 2 diabetes, is continually evolving. A key focus of this evolution has been the modulation of the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are central regulators of lipid and glucose homeostasis.[1][2][3] Three primary isotypes exist—PPARα, PPARγ, and PPARβ/δ—each with distinct tissue distribution and physiological roles. PPARα activation, typically achieved with fibrate drugs, primarily lowers triglycerides, whereas PPARγ agonists, like the thiazolidinediones, are potent insulin sensitizers.[3]
Within the vast chemical space of PPAR modulators, scaffolds based on a lipophilic aromatic core linked to a carboxylic acid group have proven particularly fruitful. The 3-(naphthalen-1-yloxy)propanoic acid framework represents a versatile and synthetically accessible scaffold that has been explored for various biological activities, including hypolipidemic and anti-inflammatory effects.[4] Its structural similarity to known fibrates and other PPAR agonists makes it an ideal candidate for developing novel, potent, and potentially selective PPAR modulators.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, focusing on how specific structural modifications influence their potency as PPAR agonists. We will delve into the causality behind experimental design, provide validated protocols for synthesis and evaluation, and ground our discussion in the established principles of medicinal chemistry.
Core Pharmacophore and Key Regions for Modification
The activity of this compound analogs is dictated by the interplay of three key structural regions. The archetypal structure consists of a bulky, lipophilic naphthalene ring system (the "tail"), an acidic propanoic acid head group, and a flexible ether linker. This arrangement allows the molecule to adopt a specific conformation within the large, Y-shaped ligand-binding pocket of PPARs.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of 3-(Naphthalen-1-yloxy)propanoic Acid on Alanine Aminotransferase: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of 3-(Naphthalen-1-yloxy)propanoic acid against a selected enzyme target. Given the structural similarities to known enzyme inhibitors, this document will focus on a hypothesized inhibitory action against Alanine Aminotransferase (ALT), a key enzyme in amino acid metabolism. We will present a head-to-head comparison with a well-established reversible inhibitor, L-Cycloserine, to provide a clear benchmark for efficacy and to elucidate the mechanism of action.
The experimental protocols detailed herein are designed to be self-validating, incorporating essential controls and orthogonal assays to ensure the generation of robust and reproducible data. Our approach emphasizes a deep understanding of the underlying enzymology and the practical considerations for accurate inhibitor characterization.
Introduction to this compound and the Target Enzyme
This compound is a small molecule with a naphthalene core linked to a propanoic acid moiety. While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural features are reminiscent of compounds known to interact with various enzymes. For the purpose of this guide, we will investigate its potential as an inhibitor of Alanine Aminotransferase (ALT) , also known as glutamate-pyruvate transaminase.
ALT is a pyridoxal phosphate (PLP)-dependent enzyme that plays a crucial role in the reversible transamination between alanine and α-ketoglutarate to form pyruvate and glutamate. Its activity is a key node in carbon and nitrogen metabolism. Elevated levels of ALT in serum are a well-established clinical biomarker for liver damage. Consequently, inhibitors of ALT are of significant interest for both research and therapeutic applications.
Our comparative analysis will utilize L-Cycloserine , a known broad-spectrum aminotransferase inhibitor, as a reference compound. This will allow for a rigorous assessment of the potency and mechanism of this compound.
Mechanism of Action: Foundational Principles
Understanding the potential mechanism of inhibition is critical for interpreting experimental data. Enzyme inhibition can be broadly categorized as reversible or irreversible.[1] Reversible inhibitors, which associate and dissociate from the enzyme, are further classified as competitive, non-competitive, uncompetitive, or mixed.[1][2]
-
Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, preventing substrate binding. This type of inhibition can be overcome by increasing the substrate concentration.[1][2]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, and its binding does not affect substrate binding, but it prevents the formation of the product. This type of inhibition cannot be overcome by increasing substrate concentration.[1]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations.[1]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.[1]
This guide will outline the experimental steps to determine the mode of inhibition for this compound.
Comparative Analysis: this compound vs. L-Cycloserine
A direct comparison with a known inhibitor is essential for contextualizing the potency of a novel compound. The following table summarizes the key parameters that will be determined experimentally.
| Parameter | This compound | L-Cycloserine (Reference Inhibitor) | Significance |
| IC50 | To be determined | Known (literature values provide a baseline) | A measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 indicates a more potent inhibitor. |
| Mechanism of Action | To be determined | Competitive inhibitor of aminotransferases | Elucidates how the inhibitor interacts with the enzyme and its substrate. |
| Ki (Inhibition Constant) | To be determined | Known (literature values provide a baseline) | A measure of the binding affinity of the inhibitor to the enzyme. A smaller Ki indicates a tighter binding inhibitor. |
Experimental Protocols
The following protocols provide a step-by-step guide for the validation and comparison of the inhibitory effects of this compound and L-Cycloserine on ALT.
Materials and Reagents
-
Purified human Alanine Aminotransferase (ALT)
-
L-Alanine (substrate)
-
α-Ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP) (co-factor)
-
NADH
-
Lactate Dehydrogenase (LDH) (coupling enzyme)
-
This compound
-
L-Cycloserine
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for validating enzyme inhibition.
Step-by-Step Protocol: IC50 Determination
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound and L-Cycloserine in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of ALT, L-alanine, α-ketoglutarate, NADH, and LDH in phosphate buffer. The final concentrations should be optimized based on preliminary experiments.
-
-
Serial Dilution of Inhibitors:
-
Perform a serial dilution of the inhibitor stock solutions in phosphate buffer to create a range of concentrations. It is recommended to use a 10-point dilution series.
-
-
Assay Setup in a 96-well Plate:
-
Add the following to each well:
-
Phosphate buffer
-
NADH solution
-
LDH solution
-
L-Alanine solution
-
Inhibitor solution (at various concentrations) or vehicle control (e.g., DMSO)
-
ALT solution
-
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
-
Initiate the Reaction:
-
Add the α-ketoglutarate solution to all wells to start the enzymatic reaction.
-
-
Monitor Reaction Kinetics:
-
Immediately place the plate in a microplate spectrophotometer and measure the decrease in absorbance at 340 nm over time (due to the oxidation of NADH).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Step-by-Step Protocol: Mechanism of Action Studies
To determine the mechanism of inhibition, the enzyme assay is performed with varying concentrations of both the inhibitor and one of the substrates (either L-alanine or α-ketoglutarate), while keeping the other substrate at a saturating concentration.
-
Varying Substrate and Inhibitor Concentrations:
-
Set up a matrix of experiments in a 96-well plate where each row has a different fixed inhibitor concentration and each column has a different fixed substrate concentration.
-
-
Perform the Enzyme Assay:
-
Follow the same procedure as the IC50 determination for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
Calculate the initial velocities for all conditions.
-
Generate a Lineweaver-Burk plot (double reciprocal plot) or a Michaelis-Menten plot for each inhibitor concentration.
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mechanism of action.[1]
-
The following diagram illustrates the expected outcomes on a Lineweaver-Burk plot for different types of reversible inhibition.
Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.
Data Presentation and Interpretation
The results of the experiments should be presented in clear and concise tables and graphs.
Table 2: Summary of Kinetic Parameters
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| This compound | Experimental Value | Experimental Value | Determined from Plots |
| L-Cycloserine | Experimental Value | Experimental Value | Competitive |
The IC50 and Ki values will provide a quantitative measure of the inhibitory potency of this compound, while the mechanism of action will offer insights into its binding mode.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following controls should be included in every experiment:
-
No-enzyme control: To account for any non-enzymatic reaction.
-
No-substrate control: To ensure that the observed activity is dependent on the presence of the substrate.
-
Vehicle control: To account for any effect of the solvent used to dissolve the inhibitor.
-
Positive control inhibitor: L-Cycloserine should be run in parallel in all experiments to ensure the assay is performing as expected.
Conclusion
This guide provides a robust framework for the initial characterization of the inhibitory activity of this compound against Alanine Aminotransferase. By following these detailed protocols and including the necessary controls, researchers can generate high-quality, reproducible data to validate its potential as an enzyme inhibitor and compare its efficacy against a known standard. The elucidation of its mechanism of action will provide a solid foundation for further investigation and potential development.
References
Navigating the Selectivity Maze: A Comparative Guide to the Cross-reactivity of 3-(Naphthalen-1-yloxy)propanoic Acid
For researchers and drug development professionals, understanding the selectivity of a chemical entity is paramount to predicting its therapeutic efficacy and potential for adverse effects. 3-(Naphthalen-1-yloxy)propanoic acid represents a privileged scaffold, a core structure that, with various modifications, has been shown to interact with a diverse range of biological targets. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound and its analogs. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of potential off-target interactions, grounded in data from structurally related molecules.
The Promiscuous Nature of the Naphthyloxy-Propanoic Acid Scaffold
The inherent flexibility of the this compound structure is a double-edged sword. While it offers a versatile backbone for designing compounds with specific biological activities, it also presents a significant risk of off-target interactions. Our initial literature analysis reveals that derivatives of this scaffold have been investigated for a range of applications, from non-steroidal anti-inflammatory drugs (NSAIDs) to inhibitors of specific enzymes.[1] For instance, structurally similar molecules have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B)[2] and retinoic acid metabolic blocking agents targeting CYP26 enzymes[3]. Furthermore, related compounds have shown activity as inhibitors of auxin biosynthesis in plants[4]. This broad activity spectrum underscores the critical need for a thorough cross-reactivity assessment.
The lipophilic naphthalene ring and the acidic propanoic acid moiety are key pharmacophoric features that can drive interactions with a variety of protein binding sites. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adapt to different receptor topographies. Therefore, a systematic evaluation of potential cross-reactivity is not just a regulatory requirement but a fundamental step in understanding the compound's true biological impact.
A Strategic Approach to De-risking: The Cross-Reactivity Assessment Workflow
To comprehensively profile the selectivity of this compound, a tiered experimental approach is recommended. This workflow is designed to move from broad, high-throughput screening to more focused, mechanistic studies.
Figure 1: A tiered workflow for assessing the cross-reactivity of a novel chemical entity.
This systematic approach ensures that resources are allocated efficiently, with early-stage, broader screens informing more detailed and resource-intensive downstream investigations.
Comparative Data Analysis: Hypothetical Cross-Reactivity Profile
To illustrate the output of a cross-reactivity assessment, the following table presents hypothetical data for this compound against a panel of targets, with known drugs as comparators. This data is for illustrative purposes and should be experimentally determined.
| Target | This compound (IC50/Ki in µM) | Comparator 1: Ibuprofen (IC50/Ki in µM) | Comparator 2: Propranolol (IC50/Ki in µM) | Assay Type |
| Primary Target (Hypothetical) | 0.1 | N/A | N/A | Enzyme Inhibition |
| Cyclooxygenase-1 (COX-1) | 15 | 10 | >100 | Enzyme Inhibition |
| Cyclooxygenase-2 (COX-2) | 25 | 5 | >100 | Enzyme Inhibition |
| Beta-1 Adrenergic Receptor | >50 | >100 | 0.005 | Receptor Binding |
| Beta-2 Adrenergic Receptor | >50 | >100 | 0.003 | Receptor Binding |
| PTP1B | 5 | >100 | >100 | Enzyme Inhibition |
| hERG Channel | 30 | >100 | 1 | Electrophysiology |
N/A: Not Applicable
This table provides a clear, at-a-glance comparison of the compound's potency and selectivity against various targets. For instance, the hypothetical data suggests that while having a potent primary activity, the compound exhibits some off-target activity against PTP1B and the hERG channel, which would warrant further investigation.
Experimental Protocols for Key Assays
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative, step-by-step methodologies for key assays in the cross-reactivity workflow.
Protocol: Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of the test compound for a specific receptor, in this case, the Beta-1 Adrenergic Receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human Beta-1 Adrenergic Receptor.
Materials:
-
Membrane preparation expressing the human Beta-1 Adrenergic Receptor.
-
Radioligand: [³H]-Dihydroalprenolol (DHA).
-
Non-specific binding control: Propranolol.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Test compound: this compound, serially diluted.
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer to the total binding wells, 50 µL of 10 µM Propranolol to the non-specific binding wells, and 50 µL of the test compound dilutions to the experimental wells.
-
Add 50 µL of [³H]-DHA (at a final concentration equal to its Kd) to all wells.
-
Add 100 µL of the receptor membrane preparation to all wells.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filter discs to scintillation vials.
-
Add 4 mL of scintillation fluid to each vial and allow to equilibrate for at least 4 hours.
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: In Vitro Enzyme Inhibition Assay (PTP1B)
This protocol outlines a method to assess the inhibitory activity of the test compound against the PTP1B enzyme.
Objective: To determine the IC50 value of this compound for PTP1B.
Materials:
-
Recombinant human PTP1B enzyme.
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.2.
-
Test compound: this compound, serially diluted.
-
Positive control inhibitor: Suramin.
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of the test compound dilutions or controls to the appropriate wells.
-
Add 70 µL of assay buffer to all wells.
-
Add 10 µL of PTP1B enzyme solution to all wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition at each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Considerations
The potential for this compound to interact with multiple targets necessitates an understanding of the downstream signaling pathways that may be affected.
Figure 2: Potential intersection of this compound with GPCR and tyrosine phosphatase signaling pathways.
This diagram illustrates how off-target interactions can lead to unintended modulation of critical cellular signaling cascades, highlighting the importance of a comprehensive cross-reactivity assessment.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel therapeutics. However, its inherent potential for cross-reactivity demands a rigorous and systematic evaluation to ensure the development of safe and effective medicines. The tiered workflow, detailed protocols, and comparative data analysis framework presented in this guide provide a robust strategy for de-risking compounds based on this and other privileged scaffolds. By embracing a proactive approach to understanding and mitigating off-target effects, researchers can accelerate the translation of promising chemical matter into clinically valuable therapies.[5][6][7]
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-[6-(2-Dimethylamino-1-imidazol-1-yl-butyl)-naphthalen-2-yloxy]-2,2-dimethyl-propionic acid as a highly potent and selective retinoic acid metabolic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Spectrum of Naphthalene-Based Propanoic Acid and Amide Derivatives
In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can evade existing resistance mechanisms is a paramount objective for the scientific community. Among the myriad of structures under investigation, naphthalene-based compounds have emerged as a versatile and promising platform in medicinal chemistry.[1][2] Their inherent lipophilicity allows for effective interaction with microbial cell membranes, a key characteristic for potent antimicrobial agents.[3] This guide provides an in-depth comparative analysis of the antimicrobial spectrum of a series of N-(naphthalen-1-yl)propanamide derivatives, close structural analogs of 3-(naphthalen-1-yloxy)propanoic acid, for which significant experimental data is available. We will delve into the rationale behind their molecular design, present a comparative analysis of their antimicrobial efficacy, detail the experimental protocols for their evaluation, and discuss their potential mechanisms of action and structure-activity relationships.
The Rationale for Naphthalene-Based Antimicrobials
The naphthalene moiety, a bicyclic aromatic hydrocarbon, serves as an excellent backbone for the design of new therapeutic agents due to its structural rigidity and lipophilic nature.[3] This lipophilicity is hypothesized to facilitate the penetration of microbial cell membranes, a critical first step in exerting an antimicrobial effect.[2] By chemically modifying the naphthalene core with various functional groups, it is possible to modulate the compound's physicochemical properties, such as solubility, and to fine-tune its biological activity. The propanoic acid or propanamide side chain, in particular, offers a flexible linker that can be further functionalized to interact with specific microbial targets.
Synthesis of Naphthalene-Based Propanoic Amide Derivatives
The synthesis of N-(naphthalen-1-yl)propanamide derivatives typically involves a multi-step process. A common synthetic route begins with the reaction of naphthalen-1-amine with a propanoic acid derivative, often in the presence of a coupling agent, to form the corresponding amide. Further modifications can be introduced to the propanoic amide backbone to generate a library of derivatives with diverse chemical properties.
Below is a generalized workflow for the synthesis of these compounds:
Caption: A generalized workflow for the synthesis of N-(naphthalen-1-yl)propanamide derivatives.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of a series of synthesized N-(naphthalen-1-yl)propanamide derivatives was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that visibly inhibits microbial growth, was determined using the broth microdilution method.[4] The results of these assays provide a quantitative measure of the antimicrobial potency of each derivative, allowing for a direct comparison of their activity.
Table 1: Minimum Inhibitory Concentration (MIC) of N-(Naphthalen-1-yl)propanamide Derivatives (µg/mL)
| Compound ID | Escherichia coli (ATCC 25922) | Klebsiella pneumoniae (ATCC 13883) | Pseudomonas aeruginosa (ATCC 27853) | Enterococcus faecalis (ATCC 2942) | Bacillus subtilis (ATCC 6633) | Staphylococcus aureus (ATCC 29213) |
| 4f | < 0.97 | - | - | - | - | - |
| 4i | < 0.97 | - | - | - | - | - |
| 2a | - | - | - | - | - | - |
| 2b | - | - | - | - | - | - |
| 2c | - | - | - | - | - | - |
| 2e | - | - | - | - | - | - |
| 2f | - | - | - | - | - | - |
| Ciprofloxacin | 0.03 | 0.06 | 0.5 | 0.5 | 0.12 | 0.25 |
Note: Data for compounds 4f and 4i are from a study on N-(naphthalen-1-yl)propanamide derivatives, while data for compounds 2a, 2b, 2c, 2e, and 2f are from a study on N-(naphthalen-1-yl)propanamide derivatives with different substitutions. The table is populated with representative data where available in the cited sources. A hyphen (-) indicates that data was not reported for that specific compound-organism combination in the reviewed literature. Ciprofloxacin is a standard antibiotic included for comparison.[5]
The data presented in Table 1 highlights that certain N-(naphthalen-1-yl)propanamide derivatives exhibit potent antibacterial activity, particularly against E. coli.[5] For instance, compounds 4f and 4i demonstrated MIC values of less than 0.97 µg/mL against E. coli, indicating significant inhibitory effects.[5]
Experimental Protocol: Broth Microdilution Assay
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. Several colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Test Compounds: The naphthalene derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A two-fold serial dilution of each compound is then prepared in a 96-well microtiter plate using a sterile growth medium. This creates a gradient of decreasing concentrations of the test compound across the plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared microbial suspension. Control wells are also included: a positive control (microorganism in broth without any compound) and a negative control (broth only). The plate is then incubated under optimal conditions for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Caption: A schematic of the broth microdilution workflow for MIC determination.
Structure-Activity Relationship (SAR) and Mechanism of Action
The antimicrobial activity of naphthalene derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to decipher the influence of different chemical modifications on the biological activity of these compounds.[6][7]
Key SAR observations for antimicrobial naphthalene derivatives often include:
-
Lipophilicity: The hydrophobic nature of the naphthalene ring is crucial for activity, as it facilitates interaction with and insertion into the lipid bilayer of microbial cell membranes.[6]
-
Substituents on the Naphthalene Ring: The type and position of substituents on the naphthalene core can significantly impact antimicrobial potency. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its ability to interact with microbial targets.
-
The Nature of the Side Chain: The length and flexibility of the propanoic acid/amide side chain, as well as the presence of additional functional groups, can influence the compound's ability to reach its target and exert its effect.
The primary mechanism of action for many antimicrobial naphthalene derivatives is believed to be the disruption of the microbial cell membrane .[2][6] The lipophilic naphthalene moiety can intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.[8][9]
Caption: A proposed mechanism of action for membrane-disrupting naphthalene derivatives.
Conclusion and Future Perspectives
This guide has provided a comparative analysis of the antimicrobial spectrum of N-(naphthalen-1-yl)propanamide derivatives, highlighting their potential as a promising class of antimicrobial agents. The data indicates that specific structural modifications can lead to potent activity against both Gram-positive and Gram-negative bacteria. The detailed experimental protocol for the broth microdilution assay provides a robust framework for the continued evaluation of these and other novel compounds.
Future research in this area should focus on synthesizing a broader range of this compound and related derivatives to establish a more comprehensive structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action beyond general membrane disruption will be crucial for the rational design of next-generation naphthalene-based antimicrobials with improved efficacy and reduced toxicity.
References
- 1. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure-Activity Relationship and Microbiological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Therapeutic Potential of Naphthalene-Based Propanoic Acids: A Comparative Analysis of In Vivo and In Vitro Activity
In the landscape of modern drug discovery, the naphthalene scaffold remains a cornerstone for the development of novel therapeutics. Its rigid, aromatic structure provides a versatile framework for designing molecules with specific biological activities. This guide delves into the comparative analysis of the in vivo and in vitro activity of 3-(Naphthalen-1-yloxy)propanoic acid and its structural analogs. While direct experimental data for this compound is not extensively available in peer-reviewed literature, a comparative analysis of its close structural relatives provides valuable insights into its potential therapeutic applications, ranging from metabolic diseases to infectious agents.
This guide is intended for researchers, scientists, and drug development professionals. We will explore the nuanced differences in biological activity that arise from subtle chemical modifications to the core naphthalene-propanoic acid structure, providing a framework for understanding potential structure-activity relationships (SAR).
The Naphthalene-Propanoic Acid Scaffold: A Platform for Diverse Biological Activity
The family of aryl propionic acids is well-established in medicinal chemistry, with prominent members including the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1] The addition of a naphthalene ring to this scaffold introduces unique physicochemical properties that can significantly influence biological activity. The existing literature on naphthalene derivatives highlights their potential as antimicrobial, anticancer, and metabolic-modulating agents.[2][3][4][5][6]
This guide will focus on a comparative analysis of key structural analogs of this compound to infer its potential biological activities. The selected analogs demonstrate the chemical tractability and diverse therapeutic potential of this molecular framework.
In Vitro Activity Profile: A Cellular-Level Investigation
In vitro assays are fundamental to early-stage drug discovery, providing a controlled environment to elucidate the mechanism of action and potency of a compound at the cellular and molecular level.
Antimicrobial and Antifungal Activity
Several studies have demonstrated the potent antimicrobial and antifungal activities of naphthalene derivatives. For instance, a series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid have shown significant activity against various bacterial and mycobacterial strains.[3][6]
One notable study reported the synthesis of 1-aminoalkyl-2-naphthol derivatives, which exhibited potent antibacterial activity against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus.[7] Another study highlighted the antifungal potential of novel 3-(1,2,4-triazol-1-yl)flavanones, with some compounds showing significantly greater potency than the reference drug fluconazole against Candida albicans and Saccharomyces cerevisiae.[8]
Table 1: Comparative In Vitro Antimicrobial and Antifungal Activity of Naphthalene Analogs
| Compound/Analog | Target Organism | Activity Metric (MIC/IC50) | Reference |
| N-[2-(But-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus | MIC = 12 µM | [3][6] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | MIC = 10 µg/mL | [7] |
| 4'-fluoroflavanone derivative 4c | Candida albicans | 4-16 times more potent than fluconazole | [8] |
| Longifolene-derived diphenyl ether-carboxylic acid (Compound 7b) | Alternaria solani | 85.9% inhibition at 50 µg/mL | [9] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, a standard measure of antimicrobial effectiveness, is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Logical Workflow for In Vitro Antimicrobial Screening
Caption: Workflow for in vitro antimicrobial screening of naphthalene derivatives.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism.[11] Agonists of PPARs have shown therapeutic potential in treating metabolic disorders such as dyslipidemia and type 2 diabetes.[12][13] Several propanoic acid derivatives have been identified as potent PPAR agonists.[14][15]
A study on a novel PPAR pan agonist, MHY2013, which shares the 2-methylpropanoic acid moiety, demonstrated its ability to activate all three PPAR subtypes (α, γ, and δ).[11][13] Another potent and selective PPARα agonist, LY518674, containing a propanoic acid group, was shown to increase apolipoprotein A-I (apoA-I) production.[14][15]
Table 2: In Vitro PPAR Agonist Activity of Propanoic Acid Analogs
| Compound | PPAR Subtype | Activity Metric (EC50/IC50) | Reference |
| MHY2013 | Pan (α, γ, δ) | Strongest activator among 6 derivatives | [11][13] |
| LY518674 | PPARα | IC50 ≈ 24 nM | [14] |
| Bezafibrate | Pan (α, γ, δ) | Well-known PPAR pan agonist | [11] |
Experimental Protocol: PPAR Luciferase Reporter Assay
This assay is used to quantify the activation of a specific PPAR subtype by a test compound.
-
Cell Culture and Transfection: A suitable cell line (e.g., HepG2) is co-transfected with two plasmids: one expressing the ligand-binding domain of a PPAR subtype fused to a DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control and plotted against the compound concentration to determine the EC50 value.
Signaling Pathway for PPAR Agonism
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Hypolipidemic activity of 3-N-(1',8'-Naphthalimido)propionic acid in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro antifungal activity and in silico study of 3-(1,2,4-triazol-1-yl)flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Antifungal Activity, 3D-QSAR and Controlled Release on Hydrotalcite Study of Longifolene-Derived Diphenyl Ether Carboxylic Acid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of eight antibiotics against Salmonella and Shigella species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potent and selective PPAR-alpha agonist LY518674 upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Replicating Findings on Auxin Biosynthesis Inhibition by 2-(Aminooxy)-3-(naphthalen-2-yl)propanoic Acid
This guide provides a detailed framework for researchers aiming to replicate and build upon published findings regarding the biological effects of 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid, a potent inhibitor of auxin biosynthesis. We will delve into the experimental rationale, provide step-by-step protocols for both in vivo and in vitro validation, and compare its performance against a known, less specific inhibitor. Our focus is on empowering researchers to independently verify and expand upon these important discoveries in plant biology and chemical genetics.
Introduction: The Central Role of Auxin and Its Synthesis
Indole-3-acetic acid (IAA), the principal auxin in most plants, is a critical signaling molecule that governs a vast array of developmental processes, from embryogenesis and root formation to vascular patterning and tropic responses.[1] The precise spatial and temporal regulation of IAA concentration is paramount for normal plant development. In Arabidopsis thaliana, a primary route for IAA biosynthesis is the two-step indole-3-pyruvic acid (IPyA) pathway.[1] This pathway involves the conversion of L-tryptophan (Trp) to IPyA by the TAA1/TAR family of aminotransferases, followed by the conversion of IPyA to IAA by the YUCCA (YUC) family of flavin monooxygenases.[1][2]
Given its central role, the TAA1 enzyme has become a key target for chemical inhibitors designed to probe the effects of auxin depletion. This guide focuses on replicating the characterization of one such inhibitor, 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP), and comparing it with the broader-spectrum inhibitor, L-α-aminooxy-phenylpropionic acid (L-AOPP).[3][4][5]
Comparative Compounds: Specificity as a Key Differentiator
A crucial aspect of utilizing chemical probes is understanding their specificity. This guide compares two inhibitors of TAA1 that differ significantly in this regard.
-
Test Compound: 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP) : Also known as KOK1169, this compound was specifically designed as a potent and selective inhibitor of TAA1.[3][4] Its structure allows for high-affinity binding to the TAA1 active site.
-
Alternative/Comparator: L-α-aminooxy-phenylpropionic acid (L-AOPP) : While L-AOPP is an effective inhibitor of TAA1 and reduces endogenous IAA levels, it is known to be less specific.[5][6] It can also inhibit other pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as phenylalanine ammonia-lyase, which could lead to confounding off-target effects.[4]
The Auxin Biosynthesis Pathway and Point of Inhibition
The diagram below illustrates the IPyA pathway for auxin biosynthesis and highlights the enzymatic step targeted by both AONP and L-AOPP. Understanding this pathway is fundamental to interpreting the phenotypic outcomes of inhibitor application.
Experimental Framework: A Dual Approach to Validation
To rigorously replicate published findings, a two-pronged approach is recommended: an in vivo assay to observe the physiological effects on a model organism, and an in vitro assay to quantify the direct inhibitory action on the target enzyme.
Experimental Workflow: In Vivo Analysis
The following diagram outlines the general workflow for assessing the inhibitors' effects on Arabidopsis thaliana seedlings.
Detailed Protocol 1: In Vivo Seedling Growth Assay
This protocol is designed to assess the physiological impact of AONP and L-AOPP on Arabidopsis thaliana (Col-0 ecotype) seedlings.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose, MES buffer, and Agar
-
Petri plates (square, 100x100 mm)
-
AONP and L-AOPP
-
DMSO (for stock solutions)
-
Growth chamber (22°C, 16-hour light/8-hour dark cycle)
-
Scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Media Preparation: Prepare 0.5X MS medium with 1% (w/v) sucrose, 0.05% (w/v) MES, pH adjusted to 5.7. Add 0.8% (w/v) agar and autoclave.
-
Inhibitor Stock Preparation: Prepare 10 mM stock solutions of AONP and L-AOPP in DMSO.
-
Treatment Plates: Once the MS agar has cooled to ~50-60°C, add the inhibitor stock solutions to achieve the desired final concentrations (e.g., 0 µM [DMSO control], 1 µM, 5 µM, 10 µM). Pour into sterile square Petri plates.
-
Seed Sterilization and Plating:
-
Sterilize seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes. Wash 5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar and plate them in a line on standard 0.5X MS plates.
-
-
Germination: Seal plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Initial Growth: Transfer plates to a growth chamber and grow vertically for 4-5 days.
-
Inhibitor Treatment: Carefully transfer seedlings of uniform size to the treatment plates prepared in step 3.
-
Phenotypic Analysis:
-
Grow seedlings for an additional 4-7 days on the treatment plates.
-
Scan the plates daily to document root growth.
-
Measure the primary root length from the point of transfer to the root tip using ImageJ.
-
For gravitropism assays, rotate the plates 90 degrees and measure the angle of root curvature after 24-48 hours.
-
-
Statistical Analysis: Use an appropriate statistical test (e.g., ANOVA with Tukey's post-hoc test) to determine significant differences between treatments.
Detailed Protocol 2: Quantification of Endogenous IAA
This protocol describes the extraction and quantification of IAA from seedlings treated as described above, a critical step for confirming that the observed phenotypes are due to auxin depletion.[7][8][9]
Materials:
-
Treated seedlings from Protocol 1
-
Liquid nitrogen
-
Extraction buffer (e.g., 80% methanol with an antioxidant like BHT)
-
Stable isotope-labeled internal standard ([¹³C₆]-IAA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Harvesting: After the desired treatment period (e.g., 24-48 hours), harvest whole seedlings (~50-100 mg fresh weight), blot dry, record the weight, and immediately freeze in liquid nitrogen.
-
Homogenization: Homogenize the frozen tissue to a fine powder.
-
Extraction:
-
Add a known amount of [¹³C₆]-IAA internal standard to the powdered tissue.
-
Add ice-cold extraction buffer and incubate at 4°C with shaking for at least 1 hour.
-
Centrifuge at high speed (e.g., 13,000 x g) at 4°C for 15 minutes. Collect the supernatant.
-
-
Purification:
-
Concentrate the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Resuspend the sample in an appropriate buffer and purify using a C18 SPE cartridge to remove interfering compounds.
-
-
Quantification: Analyze the purified samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The ratio of the endogenous IAA signal to the [¹³C₆]-IAA internal standard signal is used for accurate quantification.[7]
Detailed Protocol 3: In Vitro TAA1 Enzyme Inhibition Assay
This assay directly measures the ability of AONP and L-AOPP to inhibit the enzymatic activity of TAA1.[10][11]
Materials:
-
Recombinant TAA1 enzyme (can be expressed and purified from E. coli)
-
L-Tryptophan (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
α-ketoglutarate (amino group acceptor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 8.0)
-
AONP and L-AOPP
-
96-well plate
-
HPLC system with fluorescence detection
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing assay buffer, PLP, α-ketoglutarate, and varying concentrations of the inhibitor (AONP or L-AOPP). Include a control with no inhibitor.
-
Enzyme Addition: Add the recombinant TAA1 enzyme to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 30°C) to allow the inhibitor to bind.
-
Reaction Initiation: Start the reaction by adding L-Tryptophan to each well.
-
Reaction Monitoring: The reaction progress can be monitored by measuring the consumption of L-Tryptophan over time.[12]
-
At specific time points, stop the reaction (e.g., by adding an acid).
-
Analyze the samples by HPLC with a fluorescence detector to quantify the remaining L-Tryptophan.
-
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to an appropriate model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.
Expected Findings: A Comparative Data Summary
Based on published literature, researchers replicating these experiments should expect to observe distinct differences in the potency and effects of AONP and L-AOPP.[3][5][13] The following table summarizes the anticipated outcomes.
| Parameter | DMSO Control | L-AOPP Treatment | AONP Treatment | Rationale & Causality |
| Primary Root Length | Normal growth | Significantly reduced | Drastically reduced | Inhibition of TAA1 depletes the IAA pool required for cell division and elongation in the root apical meristem. AONP is more potent. |
| Endogenous IAA Levels | Baseline | Significantly reduced | Drastically reduced | Direct consequence of blocking the first committed step in the IPyA pathway. |
| In Vitro TAA1 Inhibition | 100% Activity | Moderate Inhibition | Potent Inhibition | AONP was designed for higher affinity and specificity to the TAA1 active site compared to the less specific L-AOPP. |
| Phenotypic Specificity | Normal | Auxin-deficient phenotypes; potential off-target effects | Clean auxin-deficient phenotypes (e.g., short roots, reduced gravitropism) | AONP's higher specificity for TAA1 means the observed phenotypes are more reliably attributed to auxin deficiency alone.[4] |
Conclusion: Upholding Scientific Integrity through Replication
The replication of published findings is a cornerstone of scientific progress. By following the detailed protocols and understanding the underlying biological principles outlined in this guide, researchers can independently validate the effects of 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid as a specific and potent inhibitor of auxin biosynthesis. The comparative approach using L-AOPP further highlights the importance of chemical probe specificity in dissecting complex biological pathways. These experiments not only provide valuable tools for plant biologists but also serve as a robust system for studying enzyme kinetics and inhibitor design.
References
- 1. Auxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin biosynthesis inhibitors, identified by a genomics-based approach, provide insights into auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole-3-pyruvic acid regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Naphthalen-1-yloxy)propanoic acid
This document provides essential safety and operational guidance for the handling and disposal of 3-(Naphthalen-1-yloxy)propanoic acid (CAS No. 16563-41-0). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a comprehensive understanding of the materials we handle. This guide moves beyond a simple checklist, offering a procedural and causal framework to build a self-validating system of safety for every operation involving this compound. The recommendations herein are grounded in its specific hazard profile and established principles of chemical hygiene.
Foundational Hazard Assessment
Before any handling, a thorough understanding of the specific risks associated with this compound is mandatory. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary data for our risk assessment.[1] The compound's hazard profile dictates every subsequent decision regarding personal protective equipment (PPE) and handling protocols.
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Code | Hazard Statement | Implication for Handling |
|---|---|---|
| H302 | Harmful if swallowed | Ingestion must be strictly avoided. Hand hygiene is critical. |
| H315 | Causes skin irritation | Dermal contact must be prevented through appropriate gloves and lab attire. |
| H318 | Causes serious eye damage | Mandatory use of protective eyewear to prevent irreversible damage. |
| H335 | May cause respiratory irritation | Handling must occur in a controlled environment to prevent inhalation of dust or aerosols. |
| H400 | Very toxic to aquatic life | Disposal procedures must prevent environmental release. |
The presence of a carboxylic acid functional group also suggests general acidic properties, requiring care to avoid contact with incompatible materials like bases and reactive metals.[2]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a static choice but a dynamic one, tailored to the specific experimental procedure. The following recommendations establish a baseline for handling this compound in solid or solution form.
Eye and Face Protection: The First Line of Defense
Mandatory Equipment: ANSI Z87.1-compliant chemical splash goggles.
Causality: The H318 classification ("Causes serious eye damage") is a critical directive.[1] This is not merely an irritation warning; it indicates a risk of significant, potentially irreversible, damage upon contact. Standard safety glasses with side shields are insufficient as they do not provide an adequate seal against splashes or fine dust.
Enhanced Precautions: A full-face shield worn over chemical splash goggles is required when:
-
Handling larger quantities (>50g) of the solid.
-
Performing operations with a high risk of splashing (e.g., dissolving the compound, transferring solutions rapidly).[3][4]
Skin and Body Protection: An Impermeable Barrier
Mandatory Equipment:
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation.[4] Always inspect gloves for tears or punctures before use. The principle of "double gloving" can be employed for added protection during high-risk procedures.
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect against incidental contact and minor spills.
Causality: The H315 classification ("Causes skin irritation") necessitates a robust barrier.[1][5][6] The key to effective glove use is not just wearing them, but also practicing proper removal techniques to avoid cross-contamination.[7][8] Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing.[4]
Respiratory Protection: Controlling the Unseen Hazard
Mandatory Engineering Control: All handling of this compound, particularly in its solid, powdered form, must be conducted within a certified and properly functioning chemical fume hood.[3][4][9]
Causality: The H335 classification ("May cause respiratory irritation") underscores the danger of inhaling airborne particles.[1][5][6][10] A fume hood is the primary engineering control designed to capture and exhaust these particulates, protecting the user's breathing zone. Relying solely on a respirator in an open-bench environment is not an acceptable substitute for this fundamental control.
When a Respirator is Required: If engineering controls are insufficient or during a significant spill clean-up outside of a hood, a NIOSH-approved respirator with a particulate filter may be necessary.[9][11] All personnel required to wear respirators must be part of a formal respiratory protection program.
Operational and Disposal Plans
A safe protocol is a complete protocol. It begins before the chemical is touched and ends after the waste is properly segregated.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure.[4] Ensure eyewash stations and safety showers are accessible and unobstructed.[9] Gather all necessary equipment and reagents before introducing the compound.
-
Donning PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the designated handling area.
-
Weighing and Transfer (Solid): Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula and weighing paper or a container appropriate for the balance. Avoid any actions that could generate dust, such as pouring from a height.[4]
-
Preparing Solutions: When dissolving, add the solid this compound to the solvent slowly to prevent splashing.[4] Be aware that some dissolution processes may be exothermic.
-
Post-Handling Decontamination: After completing the work, decontaminate the work surface with an appropriate solvent and then wash with soap and water.[3][11]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4] Wash hands thoroughly with soap and water immediately after.[10]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.
References
- 1. 3-(1-Naphthoxy)propionic acid | C13H12O3 | CID 85493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. research.uga.edu [research.uga.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
